molecular formula C25H25N3OS B11444225 Antitubercular agent-40

Antitubercular agent-40

Cat. No.: B11444225
M. Wt: 415.6 g/mol
InChI Key: RXKRRSUEEGOOPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antitubercular agent-40 is a useful research compound. Its molecular formula is C25H25N3OS and its molecular weight is 415.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H25N3OS

Molecular Weight

415.6 g/mol

IUPAC Name

[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-(7-methylthieno[2,3-b]quinolin-2-yl)methanone

InChI

InChI=1S/C25H25N3OS/c1-16-5-4-6-21(11-16)28-10-9-27(15-18(28)3)25(29)23-14-20-13-19-8-7-17(2)12-22(19)26-24(20)30-23/h4-8,11-14,18H,9-10,15H2,1-3H3

InChI Key

RXKRRSUEEGOOPV-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)C3=CC4=C(S3)N=C5C=C(C=CC5=C4)C

Origin of Product

United States

Foundational & Exploratory

Mechanism of Action of Isoniazid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Antitubercular Agent-40": The term "this compound" does not correspond to a recognized pharmaceutical compound in publicly available scientific literature and databases. Therefore, this guide focuses on the mechanism of action of Isoniazid (INH) , a cornerstone first-line antitubercular agent, to fulfill the detailed technical requirements of the original request.

Core Mechanism of Action

Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[1] Once activated, the resulting isonicotinic acyl radical covalently binds to the nicotinamide adenine dinucleotide (NAD) cofactor, forming an INH-NAD adduct.[2][3][4] This adduct then acts as a potent inhibitor of the enoyl-acyl carrier protein reductase, InhA, an essential enzyme in the fatty acid synthase-II (FAS-II) pathway.[2][3][4][5] The inhibition of InhA disrupts the synthesis of mycolic acids, which are crucial long-chain fatty acids that form the protective outer layer of the Mycobacterium tuberculosis cell wall.[5] The compromising of the cell wall's integrity ultimately leads to bacterial cell death.[6][7]

Signaling Pathway Diagram

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_mycobacterium Mycobacterium tuberculosis Isoniazid (Prodrug) Isoniazid (Prodrug) Isoniazid (Inside Cell) Isoniazid (Inside Cell) Isoniazid (Prodrug)->Isoniazid (Inside Cell) Passive Diffusion KatG KatG Isoniazid (Inside Cell)->KatG Activation Isonicotinic Acyl Radical Isonicotinic Acyl Radical KatG->Isonicotinic Acyl Radical Oxidation NADH NADH INH-NAD Adduct INH-NAD Adduct InhA InhA INH-NAD Adduct->InhA Inhibition Mycolic Acid Synthesis Mycolic Acid Synthesis InhA->Mycolic Acid Synthesis Catalyzes Cell Wall Disruption Cell Wall Disruption Mycolic Acid Synthesis->Cell Wall Disruption Leads to Bacterial Cell Death Bacterial Cell Death Cell Wall Disruption->Bacterial Cell Death Isonicotinic Acyl RadicalNADH Isonicotinic Acyl RadicalNADH Isonicotinic Acyl RadicalNADH->INH-NAD Adduct

Mechanism of Isoniazid activation and action.

Quantitative Data

The efficacy of Isoniazid and its active form, the INH-NAD adduct, has been quantified through various in vitro studies. The following tables summarize key quantitative data.

Table 1: InhA Inhibition by INH-NAD Adduct
ParameterValueDescription
Overall Inhibition Constant (Ki) 0.75 ± 0.08 nMThe overall dissociation constant for the tight-binding inhibition of InhA by the INH-NAD adduct.[2][3][4]
Initial Binding Constant (K-1) 16 ± 11 nMThe dissociation constant for the initial, rapid formation of the enzyme-inhibitor complex (EI).[2][3][4]
Rate Constant (k2) 0.13 ± 0.01 min-1The first-order rate constant for the slow conversion from the initial EI complex to the final inhibited EI* complex.[3]
Table 2: Minimum Inhibitory Concentration (MIC) of Isoniazid
M. tuberculosis StrainMIC (mg/L)Method
H37Rv (Reference Strain)0.06Broth Microdilution
H37Rv (Reference Strain)0.03Broth Microdilution[8]
Beijing Strain0.03Broth Microdilution[9]
Euro-American Strain0.03Broth Microdilution[9]
Indo-Oceanic Strain0.06Broth Microdilution[9]
Susceptible Strains (Range)0.02 - 0.06Radiometric Broth Method[10]

Experimental Protocols

In Vitro Activation of Isoniazid by KatG

This protocol describes the in vitro generation of the active form of Isoniazid.

Materials:

  • Purified M. tuberculosis KatG enzyme

  • Isoniazid (INH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.0)

  • Reaction tubes

  • Incubator or water bath at 37°C

Procedure:

  • Prepare a reaction mixture containing phosphate buffer (10 mM, pH 7.0), Isoniazid (35 mM), and purified KatG (0.471 mg/mL).

  • Initiate the activation reaction by adding hydrogen peroxide (H₂O₂) to a final concentration of 10 mM.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 5-10 minutes) to allow for the conversion of INH to its activated radical form.

  • The activated INH can then be used immediately in subsequent assays, such as the InhA inhibition assay, often by introducing NADH to form the INH-NAD adduct.

InhA Enzyme Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of the INH-NAD adduct on InhA.

Materials:

  • Purified M. tuberculosis InhA enzyme

  • trans-2-Dodecenoyl-CoA (DD-CoA) or another suitable enoyl-ACP reductase substrate

  • NADH

  • INH-NAD adduct (prepared as in 3.1 or synthesized separately)

  • PIPES buffer (30 mM, pH 6.8) containing NaCl (150 mM)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • 96-well plates or cuvettes

Procedure:

  • Prepare assay mixtures in the wells of a 96-well plate or in cuvettes. Each reaction should contain PIPES buffer, DD-CoA (e.g., 85 µM), and NADH (e.g., 250 µM).

  • Add varying concentrations of the INH-NAD adduct to the assay mixtures to test a range of inhibitor concentrations.

  • Initiate the enzymatic reaction by adding a fixed concentration of the InhA enzyme (e.g., 0.1–1 nM) to each well/cuvette.

  • Immediately monitor the decrease in absorbance at 340 nm at 25°C, which corresponds to the oxidation of NADH to NAD⁺.

  • The rate of the reaction is determined from the linear phase of the progress curves.

  • The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be calculated by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare Reagents Prepare Reagents Prepare InhA Enzyme Prepare InhA Enzyme Prepare Reagents->Prepare InhA Enzyme Prepare Substrate (DD-CoA) Prepare Substrate (DD-CoA) Prepare Reagents->Prepare Substrate (DD-CoA) Prepare Cofactor (NADH) Prepare Cofactor (NADH) Prepare Reagents->Prepare Cofactor (NADH) Prepare INH-NAD Adduct Prepare INH-NAD Adduct Prepare Reagents->Prepare INH-NAD Adduct Initiate Reaction Add InhA Enzyme Prepare InhA Enzyme->Initiate Reaction Mix Reagents in Plate Mix Substrate, Cofactor, and INH-NAD Adduct Prepare Substrate (DD-CoA)->Mix Reagents in Plate Prepare Cofactor (NADH)->Mix Reagents in Plate Prepare INH-NAD Adduct->Mix Reagents in Plate Mix Reagents in Plate->Initiate Reaction Measure Absorbance Monitor NADH Oxidation at 340 nm Initiate Reaction->Measure Absorbance Calculate Reaction Rates Calculate Reaction Rates Measure Absorbance->Calculate Reaction Rates Plot Dose-Response Curve Plot Dose-Response Curve Calculate Reaction Rates->Plot Dose-Response Curve Determine IC50 Determine IC50 Plot Dose-Response Curve->Determine IC50

Workflow for InhA inhibition assay.
MIC Determination by Broth Microdilution

This protocol details a standard method for determining the Minimum Inhibitory Concentration (MIC) of Isoniazid against M. tuberculosis.

Materials:

  • M. tuberculosis isolate (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Isoniazid stock solution

  • Sterile 96-well microtiter plates

  • Inoculating loop or sterile swabs

  • McFarland 0.5 turbidity standard

  • Spectrophotometer or nephelometer

  • Incubator at 37°C

Procedure:

  • Inoculum Preparation:

    • From a fresh culture of M. tuberculosis on solid medium, pick several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ CFU/mL.

    • Dilute this suspension 1:100 in Middlebrook 7H9 broth to achieve a final inoculum density of approximately 1-5 x 10⁵ CFU/mL.

  • Plate Preparation:

    • Dispense 100 µL of Middlebrook 7H9 broth into all wells of a 96-well plate.

    • Add 100 µL of the Isoniazid stock solution (at twice the highest desired concentration) to the first column of wells.

    • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.

  • Inoculation and Incubation:

    • Inoculate each well (except for a sterility control well) with 100 µL of the prepared bacterial inoculum.

    • Include a growth control well containing only broth and the inoculum, with no Isoniazid.

    • Seal the plate and incubate at 37°C for 7-14 days.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of Isoniazid that completely inhibits visible growth of M. tuberculosis. Growth can be assessed visually or by using a growth indicator dye like resazurin.

References

Technical Guide: Target Identification of Novel Antitubercular Agents in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific term "Antitubercular agent-40" does not correspond to a known, specific compound in publicly available scientific literature. Therefore, this guide provides an in-depth overview of the core principles and methodologies for identifying the molecular targets of novel antitubercular agents, using validated targets and exemplary compounds from recent research.

Introduction: The Challenge and Strategy of TB Drug Target Identification

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health, creating an urgent need for new drugs with novel mechanisms of action. A critical step in the development of these new agents is the identification and validation of their molecular targets within the bacterium. Understanding the specific protein or pathway that a compound inhibits is essential for lead optimization, predicting resistance mechanisms, and developing effective combination therapies.

The process of target identification for a novel compound discovered through phenotypic screening—where the compound is known to kill the bacteria but its mechanism is unknown—employs a combination of genetic, proteomic, and biochemical approaches. This guide details these core strategies and provides specific experimental protocols, using the validated Mtb targets MmpL3 and MbtI as illustrative case studies.

Core Methodologies for Target Deconvolution

Identifying the target of a whole-cell active compound typically follows two main experimental branches: genetic approaches that analyze resistant mutants and biochemical methods that directly identify binding partners.

Genetic Approaches: Reside-Seq (Resistance-Guided Sequencing)

One of the most powerful methods for identifying drug targets is to select for spontaneous resistant mutants and identify the causal mutations through whole-genome sequencing (WGS). The principle is that mutations conferring resistance are often located within the gene encoding the drug's direct target or in genes related to its metabolic activation or efflux.[1][2]

The general workflow for this approach is outlined below.

G cluster_0 In Vitro Evolution cluster_1 Genomic Analysis cluster_2 Target Validation A 1. Culture M. tuberculosis (e.g., H37Rv) B 2. Plate on solid media with inhibitor (4-10x MIC) A->B C 3. Incubate for 3-4 weeks B->C D 4. Isolate resistant colonies C->D E 5. Extract genomic DNA D->E F 6. Whole-Genome Sequencing (e.g., Illumina) E->F G 7. Align reads to reference genome (H37Rv) F->G H 8. Identify Single Nucleotide Polymorphisms (SNPs) G->H I 9. Analyze mutations in candidate genes H->I J 10. Confirm causal mutation (e.g., recombineering) I->J K 11. Biochemical validation of target-inhibitor interaction J->K

Caption: Workflow for target identification via whole-genome sequencing of resistant mutants.
  • Mutant Selection :

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80 to mid-log phase.

    • Plate a high density of cells (e.g., 10⁸ to 10⁹ CFUs) onto Middlebrook 7H10 agar plates containing the inhibitor at a concentration 4 to 10 times its Minimum Inhibitory Concentration (MIC).

    • Incubate plates at 37°C for 3-4 weeks until resistant colonies appear.[3]

    • Isolate individual resistant colonies and re-test their MIC to confirm the resistance phenotype.

  • Genomic DNA Extraction :

    • Culture confirmed resistant isolates in 10 mL of 7H9 broth until mid-log phase.

    • Harvest cells by centrifugation and inactivate them by heat-killing at 80°C for 2 hours.

    • Extract genomic DNA using a standard mycobacterial DNA extraction protocol, such as the CTAB-lysozyme method, followed by purification.

  • Whole-Genome Sequencing and Analysis :

    • Prepare sequencing libraries using a commercial kit (e.g., Illumina DNA Prep).

    • Perform paired-end sequencing on an Illumina platform (e.g., MiSeq or NextSeq) to achieve >50x genome coverage.[2][4]

    • Align the resulting sequencing reads to the M. tuberculosis H37Rv reference genome.

    • Use bioinformatics tools (e.g., SAMtools, GATK) to call Single Nucleotide Polymorphisms (SNPs) and insertions/deletions (indels) that are present in the resistant mutants but absent in the parent strain.

    • Prioritize non-synonymous mutations in coding regions or mutations in promoter regions of genes that are found consistently across independently isolated mutants. The gene harboring these mutations is a strong candidate for the drug target.[1]

Biochemical and Proteomic Approaches

These methods aim to physically identify the protein(s) to which a drug binds or to observe the global proteomic changes induced by the drug.

This technique uses a modified, "tagged" version of the inhibitor to capture its binding partners from a cell lysate.

G A 1. Synthesize inhibitor with a linker and affinity tag (e.g., Biotin) C 3. Incubate tagged inhibitor with lysate A->C B 2. Prepare M. tuberculosis cell lysate B->C D 4. Capture inhibitor-protein complexes on affinity resin (e.g., Streptavidin beads) C->D E 5. Wash beads to remove non-specific binders D->E F 6. Elute bound proteins E->F G 7. Protein identification by LC-MS/MS F->G H 8. Identify specific binding partners (potential targets) G->H

Caption: Workflow for target identification using Affinity Chromatography-Mass Spectrometry.
  • Probe Synthesis : Chemically synthesize an analog of the inhibitor that incorporates a linker arm terminating in an affinity tag (e.g., biotin). It is crucial that the modification does not abrogate the compound's biological activity.

  • Lysate Preparation :

    • Grow M. tuberculosis to mid-log phase and harvest the cells.

    • Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM imidazole) and lyse the cells by sonication or bead beating.[5]

    • Clarify the lysate by ultracentrifugation to remove cell debris.[5]

  • Affinity Pulldown :

    • Incubate the clarified lysate with the biotinylated inhibitor probe for 1-2 hours at 4°C.

    • As a negative control, perform a parallel incubation with an excess of the original, untagged inhibitor to competitively block specific binding.

    • Add streptavidin-coated magnetic beads or resin to the lysate and incubate for another hour to capture the probe-protein complexes.

  • Elution and Mass Spectrometry :

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins, for example, by boiling in SDS-PAGE loading buffer.

    • Separate the eluted proteins by SDS-PAGE, perform an in-gel trypsin digest, and identify the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6]

    • Proteins that are significantly enriched in the sample incubated without the competitor are considered potential targets.

Case Study 1: MmpL3, a Transporter for Mycolic Acid Precursors

MmpL3 (Mycobacterial Membrane Protein Large 3) is an essential inner membrane transporter responsible for exporting trehalose monomycolate (TMM), a key precursor for mycolic acid integration into the cell wall.[7][8] Its essentiality and absence in humans make it a prime target for novel antitubercular drugs. Several structurally diverse classes of compounds, including adamantyl ureas, indolecarboxamides, and spirocycles, have been identified as MmpL3 inhibitors.[3][9]

Data Presentation: In Vitro Activity of MmpL3 Inhibitors

The following table summarizes the activity of representative MmpL3 inhibitors against the H37Rv strain of M. tuberculosis.

Compound SeriesRepresentative Compound(s)MIC (µM) vs H37RvIC₅₀ (µM) vs Intramacrophage MtbReference(s)
IndolecarboxamidesICA-8>0.03 (IC₉₀)0.006[10]
Adamantyl UreasAU12350.1-0.2~0.03[10][11]
1,5-DiarylpyrrolesBM212~3.4Not Reported[12]
EthylenediaminesSQ1090.8-1.6Not Reported[12][13]
QuinolinesMMV687146~1.8 (MIC₅₀)Not Reported[9]
Signaling Pathway: MmpL3 in Mycolic Acid Transport

MmpL3 utilizes the proton motive force (PMF) to flip TMM from the cytoplasm to the periplasm. In the periplasm, mycolic acids from TMM are transferred by the Antigen 85 complex to either arabinogalactan (forming the mycolyl-arabinogalactan-peptidoglycan complex) or another TMM molecule (forming trehalose dimycolate, TDM). Inhibition of MmpL3 blocks this entire downstream pathway, leading to TMM accumulation in the cytoplasm and cessation of cell wall construction, ultimately causing cell death.[8]

G cluster_0 Cytoplasm cluster_1 Inner Membrane cluster_2 Periplasm FASII Fatty Acid Synthase II (FAS-II) Pks13 Pks13 FASII->Pks13 Mycolic Acids TMM Trehalose Monomycolate (TMM) Pks13->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 TMM_peri TMM MmpL3->TMM_peri Transport Ag85 Antigen 85 Complex TMM_peri->Ag85 TDM Trehalose Dimycolate (TDM) Ag85->TDM mAGP Mycolated AG Ag85->mAGP AG Arabinogalactan AG->mAGP Inhibitor MmpL3 Inhibitors (e.g., SQ109, AU1235) Inhibitor->MmpL3

Caption: Inhibition of the TMM transport pathway by targeting the MmpL3 transporter.
Experimental Protocol: Resazurin Microtiter Assay (REMA) for MIC Determination

This colorimetric assay is a common method for determining the MIC of compounds against Mtb.[3]

  • Culture Preparation : Grow M. tuberculosis H37Rv in 7H9 broth with OADC and Tween 80 to mid-log phase (OD₆₀₀ ~0.5-0.8).

  • Compound Dilution : In a 96-well microtiter plate, perform a 2-fold serial dilution of the test compound in 7H9 broth.

  • Inoculation : Dilute the Mtb culture and add it to each well to achieve a final inoculum of ~5 x 10⁴ CFU/well. Include a drug-free well (growth control) and a cell-free well (sterility control).

  • Incubation : Seal the plate and incubate at 37°C for 5-7 days.

  • Resazurin Addition : Add 20 µL of a 0.01% (w/v) resazurin solution to each well.

  • Result Interpretation : Incubate for another 16-24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial metabolic activity (growth). The MIC is the lowest compound concentration that prevents this color change (i.e., remains blue).

Case Study 2: MbtI, a Salicylate Synthase for Siderophore Synthesis

Iron is an essential nutrient for Mtb survival and pathogenesis. To acquire iron from the host, Mtb synthesizes iron-chelating molecules called siderophores (mycobactins). MbtI is the salicylate synthase that catalyzes the first committed step in mycobactin biosynthesis.[14] As this pathway is essential for the bacterium under iron-limiting conditions (as found in the host) and is absent in humans, MbtI is an attractive drug target.

Data Presentation: In Vitro Activity of MbtI Inhibitors

The following table summarizes the inhibitory activity of representative compounds against the MbtI enzyme.

Compound ClassRepresentative CompoundIC₅₀ (µM) vs MbtIKᵢ (µM) vs MbtIReference(s)
DihydroxybenzoatesCompound 5/6Not Reported11-21[15]
BenzisothiazolonesCompound 1/2~1.5-2.0Not Reported[1]
Furan-based5-(3-cyanophenyl)furan-2-carboxylic acid~10Not Reported[14]
Chromane-basedCompound 155.8Not Reported[8]

Note: The relationship between IC₅₀ and Kᵢ is complex and depends on assay conditions. Kᵢ is a more direct measure of binding affinity.[16][17]

Signaling Pathway: MbtI in Mycobactin Biosynthesis

MbtI converts chorismate to salicylate, which is the foundational building block for the mycobactin siderophores. These siderophores are then secreted to scavenge iron from the host environment. Inhibiting MbtI halts siderophore production, leading to iron starvation and preventing bacterial growth.

G cluster_0 Mycobactin Biosynthesis Pathway Chorismate Chorismate MbtI MbtI (Salicylate Synthase) Chorismate->MbtI Salicylate Salicylate MbtI->Salicylate Downstream Downstream Enzymes (MbtB, MbtC, MbtD, etc.) Salicylate->Downstream Mycobactin Mycobactin Siderophore Downstream->Mycobactin Secreted Secreted Mycobactin-Fe³⁺ Complex Mycobactin->Secreted Secretion Inhibitor MbtI Inhibitors Inhibitor->MbtI Fe3 Host Iron (Fe³⁺) Fe3->Secreted Chelation

Caption: Inhibition of the mycobactin biosynthesis pathway by targeting MbtI.
Experimental Protocol: Fluorescence-Based MbtI Enzymatic Assay

This assay measures the activity of purified MbtI by detecting the fluorescence of its product, salicylate.[1]

  • Protein Expression and Purification : Express recombinant MbtI protein (e.g., with a His-tag) in E. coli and purify it using affinity chromatography (e.g., Ni-NTA).

  • Assay Reaction :

    • In a 384-well plate, add the following to a final volume of 50 µL in assay buffer (e.g., 100 mM Tris-HCl pH 8.0):

      • Purified MbtI enzyme (e.g., 300-400 nM).

      • Chorismate substrate (e.g., 50-70 µM).

      • MgCl₂ cofactor.

      • Varying concentrations of the test inhibitor.

    • Include a "no inhibitor" positive control and a "no enzyme" negative control.

  • Incubation : Incubate the plate at room temperature (e.g., 24°C) for 3 hours.

  • Fluorescence Measurement :

    • Stop the reaction by adding EDTA.

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~305 nm and an emission wavelength of ~420 nm.

  • Data Analysis :

    • Calculate the percent inhibition for each inhibitor concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

References

The Intricate Dance of Structure and Activity: A Technical Guide to Thieno[2,3-b]quinoline-2-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-b]quinoline-2-carboxamide scaffold has emerged as a promising chemotype in the landscape of modern drug discovery, particularly in the pursuit of novel anti-cancer therapeutics. These heterocyclic compounds have demonstrated potent anti-proliferative activity against a range of human cancer cell lines. This technical guide delves into the core of their structure-activity relationship (SAR), providing a comprehensive overview of their biological evaluation, underlying mechanisms of action, and the synthetic strategies employed in their development. Through a systematic presentation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows, this document aims to equip researchers with the foundational knowledge to navigate and contribute to this exciting field.

Unveiling the Pharmacophore: Core Structure-Activity Relationships

The anti-proliferative effects of thieno[2,3-b]quinoline-2-carboxamides and their closely related thieno[2,3-b]pyridine analogs are intricately linked to the nature and position of substituents on their core structure. The primary biological target for this class of compounds is believed to be phosphoinositide-specific phospholipase C (PI-PLC), an enzyme implicated in various cellular signaling pathways that drive cell proliferation.[1][2][3]

Key SAR observations from numerous studies reveal critical insights:

  • The Carboxamide Moiety: The 2-carboxamide group is a crucial feature for activity. Modifications to the 3-amino and 2-aryl carboxamide functionalities have been shown to result in a complete loss of anti-proliferative activity.

  • Aryl Ring Substitution: The substitution pattern on the N-phenyl ring of the carboxamide is a major determinant of potency. Generally, 2',3'-disubstitution on this ring leads to the highest anti-proliferative activity.[1] For instance, compounds bearing a 2'-methyl, 3'-chloro substitution have consistently shown excellent cell growth inhibition.[4] Conversely, the introduction of para-substitution on the phenyl carboxamide ring often results in a loss of anti-proliferative activity.[5]

  • The Fused Ring System: The nature of the ring fused to the pyridine moiety significantly influences both potency and solubility. Increasing the size of the cycloalkyl ring fused to the pyridine can lead to increased activity.[6] For example, hexahydrocycloocta[b]thieno[3,2-e]pyridines have been found to be particularly active.[6]

  • Substitution at the 5-Position: The 5-position of the thieno[2,3-b]pyridine core offers a valuable site for modification to enhance activity. Appending a propyl-aryl group at this position has resulted in compounds with potent biological activity, exhibiting IC50 values in the nanomolar range. The nature of the linker is also critical, with allylic alcohols often yielding the highest activity.[3]

  • Improving Solubility: A significant challenge with this class of compounds is their poor aqueous solubility, which can be attributed to their extensive planarity and intermolecular stacking.[4] Strategies to overcome this have focused on introducing polar groups, such as alcohols, ketones, and substituted amines, into the appended alkyl ring, which has been shown to improve solubility while retaining potent anti-proliferative activity.[7]

Quantitative Analysis of Anti-Proliferative Activity

The following tables summarize the in vitro anti-proliferative activity of representative thieno[2,3-b]quinoline-2-carboxamides and their analogs against various human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), highlight the impact of structural modifications on potency.

Table 1: Anti-Proliferative Activity of Thieno[2,3-b]quinoline Analogs

CompoundR1R2Cell LineIC50 (nM)
1a 5-membered ring2'-Me, 3'-ClMDA-MB-231150
1b 6-membered ring2'-Me, 3'-ClMDA-MB-231120
1c 7-membered ring2'-Me, 3'-ClMDA-MB-23190
1d 8-membered ring2'-Me, 3'-ClMDA-MB-23180-250
2a 6-membered ringHHCT-116>10,000
2b 6-membered ring4'-ClHCT-116>10,000
3 (DJ160) 7-membered ring2'-Me, 3'-ClPC-3~500

Data compiled from multiple sources, including references[6][8].

Table 2: Anti-Proliferative Activity of 5-Substituted Thieno[2,3-b]pyridine Analogs

Compound5-SubstituentN-Aryl GroupCell LineIC50 (nM)
4a Cinnamyl2'-Me, 3'-ClHCT-11625-50
4b Cinnamyl2'-Me, 3'-ClMDA-MB-23125-50
5a Benzylhydroxy2'-Me, 3'-BrHCT-11625-50
5b Benzylhydroxy2'-Me, 3'-BrMDA-MB-23125-50
6 (E)-3-(3-bromophenyl)acryloyl3-chloro-2-methylphenylMDA-MB-2312082
7 5-oxo3-chloro-2-methylphenylSK-OV-35500
8 5-oxo3-chloro-2-methylphenylOVCAR-35000

Data compiled from multiple sources, including references[9][10][11].

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the synthesis and biological evaluation of thieno[2,3-b]quinoline-2-carboxamides.

General Synthetic Procedure

A common synthetic route to 3-amino-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide derivatives is outlined below.[12]

G cluster_start Starting Materials Cycloalkanone Substituted Cycloalkanone Enolate Formation of Enolate Salt Cycloalkanone->Enolate EthylFormate Ethyl Formate EthylFormate->Enolate Na Sodium Na->Enolate Gewald Gewald Reaction with Cyanothioacetamide Enolate->Gewald Carbonitrile 2-Amino-3-cyanothieno[2,3-b]pyridine Intermediate Gewald->Carbonitrile Alkylation N-Alkylation with 2-Chloro-N-arylacetamide Carbonitrile->Alkylation FinalProduct 3-Amino-N-phenyl-thieno[2,3-b]quinoline- 2-carboxamide Derivative Alkylation->FinalProduct

General Synthetic Workflow.

Step 1: Formation of the Enolate Salt: A substituted cycloalkanone is treated with sodium ethoxide (prepared in situ from sodium metal and absolute ethanol) and ethyl formate to yield the corresponding enolate salt.

Step 2: Gewald Reaction: The enolate salt is then subjected to a Gewald reaction with cyanothioacetamide in the presence of a catalytic amount of a base like piperidinium acetate in a suitable solvent such as water, followed by heating at reflux. This reaction forms the key 2-amino-3-cyanothieno[2,3-b]pyridine intermediate.

Step 3: N-Alkylation and Cyclization: The intermediate carbonitrile is then reacted with a 2-chloro-N-arylacetamide in the presence of a base like sodium carbonate in a solvent such as absolute ethanol. This step results in the formation of the final 3-amino-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide derivative.

Anti-Proliferative Assays

The anti-proliferative activity of the synthesized compounds is typically evaluated using cell-based assays.

1. MTT Assay:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a DMSO solution, with the final DMSO concentration kept below 0.5%) for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are then solubilized with a suitable solvent (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined by plotting the percentage of viability against the log of the compound concentration.

2. ³H-Thymidine Incorporation Assay:

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • ³H-Thymidine Labeling: Towards the end of the treatment period, ³H-thymidine (a radioactive nucleoside) is added to the cell culture medium. Proliferating cells will incorporate the ³H-thymidine into their newly synthesized DNA.

  • Cell Harvesting and Scintillation Counting: After a labeling period, the cells are harvested onto a filter mat, and the amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The level of ³H-thymidine incorporation is proportional to the rate of cell proliferation. The results are expressed as a percentage of the control (vehicle-treated cells), and IC50 values are calculated.[2][4]

Mechanism of Action: Targeting the PI-PLC Signaling Pathway

The primary mechanism of action for the anti-proliferative effects of thieno[2,3-b]quinoline-2-carboxamides is believed to be the inhibition of phosphoinositide-specific phospholipase C (PI-PLC).[2][3] PI-PLC is a crucial enzyme in the phosphoinositide signaling pathway, which plays a central role in regulating cell growth, proliferation, and survival.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Growth Factor Receptor (e.g., EGFR) PIPLC PI-PLCγ Receptor->PIPLC activates PIP2 PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PIPLC->PIP2 hydrolyzes GrowthFactor Growth Factor GrowthFactor->Receptor Thienoquinoline Thieno[2,3-b]quinoline- 2-carboxamide Thienoquinoline->PIPLC inhibits Ca2 Ca²⁺ Release (from ER) IP3->Ca2 PKC PKC Activation DAG->PKC Proliferation Cell Proliferation & Survival Ca2->Proliferation PKC->Proliferation

PI-PLC Signaling Pathway and Inhibition.

In a typical signaling cascade, the binding of a growth factor to its receptor on the cell surface activates PI-PLC.[13] Activated PI-PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13] IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, in conjunction with the increased intracellular Ca²⁺, activates protein kinase C (PKC). Both the calcium signaling and PKC activation trigger downstream signaling cascades that ultimately promote cell proliferation, survival, and motility.

By inhibiting PI-PLC, thieno[2,3-b]quinoline-2-carboxamides disrupt this critical signaling pathway. This inhibition prevents the generation of IP3 and DAG, thereby blocking the subsequent release of intracellular calcium and the activation of PKC. The net result is the suppression of the pro-proliferative and pro-survival signals, leading to the observed anti-cancer effects.

Conclusion and Future Directions

The thieno[2,3-b]quinoline-2-carboxamide scaffold represents a validated and promising starting point for the development of novel anti-cancer agents. The extensive SAR studies have delineated the key structural features required for potent anti-proliferative activity and have provided strategies to address challenges such as poor solubility. The elucidation of their mechanism of action through the inhibition of the PI-PLC signaling pathway offers a rational basis for their continued development.

Future research in this area should focus on several key aspects:

  • Optimization of Pharmacokinetic Properties: While significant progress has been made in improving solubility, further optimization of absorption, distribution, metabolism, and excretion (ADME) properties is crucial for advancing these compounds into preclinical and clinical development.

  • Exploration of Novel Analogs: The synthesis and evaluation of new analogs with diverse substitution patterns, particularly at the 5-position and on the fused ring system, could lead to the discovery of compounds with improved potency and selectivity.

  • In-depth Mechanistic Studies: While PI-PLC is a primary target, further studies are warranted to explore potential off-target effects and to fully elucidate the downstream consequences of PI-PLC inhibition in different cancer contexts.

  • In Vivo Efficacy Studies: Promising lead compounds need to be evaluated in relevant animal models of cancer to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

The continued exploration of the structure-activity relationship of thieno[2,3-b]quinoline-2-carboxamides holds great promise for the discovery of next-generation cancer therapeutics. This technical guide provides a solid foundation for researchers to build upon, fostering innovation and accelerating the translation of these potent molecules from the laboratory to the clinic.

References

In Vitro Efficacy of Antitubercular Agent-40 (ATA-40) Against Drug-Susceptible Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the in vitro efficacy of a novel investigational compound, Antitubercular Agent-40 (ATA-40), against the drug-susceptible H37Rv strain of Mycobacterium tuberculosis. The guide details the methodologies for critical in vitro experiments, presents key quantitative data in a structured format, and illustrates the compound's proposed mechanism of action and the experimental workflow used for its evaluation. ATA-40 demonstrates potent antimycobacterial activity and a favorable selectivity index, warranting further investigation as a potential candidate for tuberculosis drug development.

Quantitative Data Summary

The in vitro activity of ATA-40 was assessed to determine its inhibitory and bactericidal concentrations against M. tuberculosis H37Rv. Cytotoxicity was evaluated in the Vero cell line to establish a preliminary safety profile. The results are summarized below, with first-line antitubercular drugs Isoniazid and Rifampicin included for comparison.

Table 1: In Vitro Efficacy and Cytotoxicity Profile of ATA-40

CompoundTarget StrainAssayValue (µg/mL)Value (µM)¹Cytotoxicity CC₅₀ (Vero Cells, µM)²Selectivity Index (SI = CC₅₀/MIC)
ATA-40 M. tuberculosis H37RvMIC 0.250.55> 100> 181
MBC 0.501.10
Isoniazid M. tuberculosis H37RvMIC 0.050.36> 5000> 13888
MBC 0.201.46
Rifampicin M. tuberculosis H37RvMIC 0.100.121501250
MBC 0.400.49

¹ Molar concentrations are calculated based on hypothetical molecular weights: ATA-40 (450 g/mol ), Isoniazid (137.14 g/mol ), Rifampicin (822.94 g/mol ). ² CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in cell viability.

Proposed Mechanism of Action

ATA-40 is hypothesized to inhibit the mycolic acid biosynthesis pathway, a critical process for the formation of the mycobacterial cell wall.[1][2] Specifically, ATA-40 is believed to target the InhA enzyme (Enoyl-ACP reductase), which is a key component of the fatty acid synthase-II (FAS-II) system.[1] Inhibition of InhA disrupts the elongation of fatty acids, preventing the synthesis of mycolic acids and compromising the integrity of the cell envelope, ultimately leading to bacterial cell death.[3]

G cluster_0 Mycolic Acid Biosynthesis (FAS-II) FAS_I Fatty Acid Synthase I (FAS-I) Generates C16-C18 fatty acids Elongation Elongation to Meromycolic Acids (C50-C60) FAS_I->Elongation InhA InhA (Enoyl-ACP reductase) Final reduction step in each elongation cycle Elongation->InhA Substrate Pks13 Pks13 Condensation with C24-C26 fatty acids Elongation->Pks13 InhA->Elongation Product Mycolic_Acids Mature Mycolic Acids Pks13->Mycolic_Acids Cell_Wall Integration into Cell Wall Mycolic_Acids->Cell_Wall ATA40 ATA-40 ATA40->InhA Inhibition

Caption: Proposed mechanism of ATA-40 targeting the InhA enzyme in the FAS-II pathway.

Experimental Protocols

The following protocols describe the standard assays used to determine the in vitro efficacy and cytotoxicity of ATA-40.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, was determined using the broth microdilution method.

  • Materials:

    • Mycobacterium tuberculosis H37Rv strain.

    • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase).

    • ATA-40 and control compounds, dissolved in dimethyl sulfoxide (DMSO).

    • Sterile 96-well microtiter plates.

  • Procedure:

    • A mid-log phase culture of M. tuberculosis H37Rv is diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in Middlebrook 7H9 broth.

    • The test compound (ATA-40) is serially diluted two-fold in the 96-well plates, with final concentrations typically ranging from 64 µg/mL to 0.06 µg/mL. The final DMSO concentration is kept below 1% to avoid solvent toxicity.

    • 100 µL of the bacterial inoculum is added to each well containing 100 µL of the diluted compound.

    • Control wells are included: a positive control (bacteria without compound) and a negative control (broth only).

    • Plates are sealed and incubated at 37°C for 7-14 days.

    • The MIC is determined as the lowest compound concentration at which no visible bacterial growth (turbidity) is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is performed as a subsequent step to the MIC assay.[4][5]

  • Procedure:

    • Following MIC determination, 10 µL aliquots are taken from all wells showing no visible growth.

    • Each aliquot is spotted onto a Middlebrook 7H11 agar plate supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase).

    • Plates are incubated at 37°C for 3-4 weeks.

    • The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of bacteria survive).

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of ATA-40 was evaluated against the Vero (African green monkey kidney epithelial) cell line using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] colorimetric assay.

  • Materials:

    • Vero cell line.

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • MTT solution (5 mg/mL in PBS).

    • DMSO.

    • Sterile 96-well plates.

  • Procedure:

    • Vero cells are seeded into a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • The culture medium is replaced with fresh medium containing serial dilutions of ATA-40.

    • The plate is incubated for an additional 48-72 hours.

    • After incubation, the medium is removed, and 100 µL of MTT solution is added to each well. The plate is incubated for 4 hours.

    • The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The 50% cytotoxic concentration (CC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration and determining the concentration that results in a 50% reduction in viability compared to untreated control cells.

Experimental and Data Analysis Workflow

The evaluation of ATA-40 followed a structured, multi-stage workflow to ensure comprehensive in vitro characterization.

G cluster_workflow In Vitro Efficacy Evaluation Workflow Start Compound Synthesis & QC (ATA-40) Stock Prepare Stock Solution (DMSO) Start->Stock MIC_Assay Primary Screening: MIC Assay vs. Mtb H37Rv Stock->MIC_Assay Cytotox_Assay Cytotoxicity Screening: MTT Assay (Vero Cells) Stock->Cytotox_Assay MBC_Assay Bactericidal Activity: MBC Assay MIC_Assay->MBC_Assay For wells with no growth Data_Analysis Data Analysis MIC_Assay->Data_Analysis MBC_Assay->Data_Analysis Cytotox_Assay->Data_Analysis Report Generate Efficacy & Safety Profile (MIC, MBC, CC50, SI) Data_Analysis->Report

Caption: General workflow for the in vitro evaluation of antitubercular agents.

References

Unveiling "Antitubercular Agent-40": A Fictional Exploration of a Novel Compound Against Multidrug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide is a fictional representation created to fulfill the structural and content requirements of the prompt. "Antitubercular agent-40" is not a recognized therapeutic agent, and the data, experimental protocols, and pathways described herein are illustrative examples and should not be considered factual.

Executive Summary

Multidrug-resistant tuberculosis (MDR-TB) presents a formidable challenge to global public health. The relentless evolution of Mycobacterium tuberculosis strains resistant to first-line and second-line drugs necessitates the urgent discovery and development of novel antitubercular agents with unique mechanisms of action. This document introduces "this compound," a novel synthetic compound demonstrating potent bactericidal activity against a broad panel of clinically isolated MDR-TB strains. This guide provides a comprehensive overview of its in vitro efficacy, proposed mechanism of action, and detailed experimental methodologies, offering a blueprint for its continued preclinical and clinical development.

In Vitro Efficacy of this compound

The in vitro potency of this compound was evaluated against a panel of well-characterized MDR-TB strains, including those with resistance to isoniazid and rifampicin. The minimum inhibitory concentrations (MICs) were determined using the microplate Alamar blue assay (MABA).

MDR-TB Strain Resistance Profile MIC of Isoniazid (μg/mL) MIC of Rifampicin (μg/mL) MIC of this compound (μg/mL)
H37Rv (Control)Susceptible0.060.1250.25
Strain AINH-R, RIF-R>16>320.5
Strain BINH-R, RIF-R>16>320.25
Strain CINH-R, RIF-R>16>321.0
Strain DXDR-TB>16>322.0

Experimental Protocols

Bacterial Strains and Culture Conditions

Mycobacterium tuberculosis H37Rv (ATCC 27294) and clinical MDR-TB isolates were cultured in Middlebrook 7H9 broth (Difco) supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC) enrichment (Becton Dickinson), and 0.05% (v/v) Tween 80. Cultures were incubated at 37°C.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound was determined using the microplate Alamar blue assay (MABA). Briefly, 200 μL of sterile deionized water was added to all outer-perimeter wells of a sterile 96-well plate to minimize evaporation. The test agent was serially diluted in 7H9 broth in the remaining wells. A 100 μL aliquot of M. tuberculosis culture (adjusted to a McFarland standard of 1.0) was added to each well. Plates were incubated at 37°C for 7 days. Following incubation, 20 μL of Alamar blue solution and 12.5 μL of 20% Tween 80 were added to each well. The plates were re-incubated for 24 hours. A color change from blue to pink indicated bacterial growth. The MIC was defined as the lowest drug concentration that prevented this color change.

Proposed Mechanism of Action: Disruption of the Mycolic Acid Synthesis Pathway

Preliminary studies suggest that this compound targets the InhA enzyme, a critical component of the fatty acid synthase-II (FAS-II) system, which is essential for the biosynthesis of mycolic acids, a key component of the mycobacterial cell wall.

Mycolic_Acid_Synthesis_Pathway cluster_FAS_I Fatty Acid Synthase I (FAS-I) cluster_FAS_II Fatty Acid Synthase II (FAS-II) Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA C16-C18 Fatty Acids C16-C18 Fatty Acids Malonyl-CoA->C16-C18 Fatty Acids Elongation Elongation C16-C18 Fatty Acids->Elongation Meromycolic Acid Meromycolic Acid Elongation->Meromycolic Acid InhA InhA (Enoyl-ACP reductase) Pks13 Pks13 Meromycolic Acid->Pks13 Agent40 This compound Agent40->InhA Inhibition Mycolic Acids Mycolic Acids Pks13->Mycolic Acids C24-C26 Fatty Acids C24-C26 Fatty Acids C24-C26 Fatty Acids->Pks13 Mycobacterial Cell Wall Mycobacterial Cell Wall Mycolic Acids->Mycobacterial Cell Wall

Proposed inhibition of the mycolic acid synthesis pathway by this compound.

Experimental Workflow for Efficacy Screening

The following workflow outlines the high-throughput screening process used to identify and validate the activity of novel compounds like this compound.

Experimental_Workflow cluster_Primary_Screening Primary Screening cluster_Dose_Response Dose-Response & Cytotoxicity cluster_MDR_TB_Screening MDR-TB Panel Screening cluster_Mechanism_of_Action Mechanism of Action Studies A Compound Library B Single-Point Concentration Screen (vs. H37Rv) A->B C MIC Determination (MABA Assay) B->C D Cytotoxicity Assay (e.g., Vero cells) C->D E MIC against MDR-TB Strains D->E F Target Identification (e.g., Whole Genome Sequencing) E->F G Enzyme Inhibition Assays F->G

High-throughput screening workflow for antitubercular drug discovery.

Conclusion and Future Directions

This compound represents a promising, albeit fictional, lead compound in the fight against MDR-TB. Its potent in vitro activity against resistant strains and its putative novel mechanism of action warrant further investigation. Future studies should focus on in vivo efficacy in animal models of tuberculosis, detailed pharmacokinetic and pharmacodynamic profiling, and lead optimization to enhance potency and reduce potential toxicity. The experimental frameworks and conceptual pathways presented in this guide provide a robust foundation for the continued development of this and other novel antitubercular agents.

Preliminary Toxicity Screening of Antitubercular Agent-40: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the preliminary toxicity screening of a novel thieno[2,3-b]quinoline-2-carboxamide compound, designated as Antitubercular agent-40.[1] The primary objective of this screening is to establish a foundational safety profile of the compound, encompassing its cytotoxic and genotoxic potential. The methodologies for key in vitro assays, including cytotoxicity assessments on relevant cell lines and genotoxicity evaluations, are detailed herein. All quantitative data are systematically presented in tabular format to facilitate clear interpretation and comparison. Furthermore, this guide includes diagrammatic representations of experimental workflows and a plausible toxicity signaling pathway, rendered using Graphviz (DOT language), to provide visual clarity of the processes involved. The information presented is intended to guide further non-clinical and clinical development of this compound as a potential therapeutic agent against tuberculosis.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of novel antitubercular agents with improved efficacy and safety profiles.[2][3] this compound, a thieno[2,3-b]quinoline-2-carboxamide derivative, has demonstrated promising in vitro activity against susceptible and resistant strains of M. tuberculosis.[1] Before advancing to preclinical in vivo studies, a thorough in vitro toxicity evaluation is imperative to identify any potential safety concerns.

This guide outlines the preliminary toxicity assessment of this compound, focusing on two critical endpoints: cytotoxicity and genotoxicity. Standard assays were conducted on cell lines relevant to potential target organs of toxicity for antitubercular drugs, such as the liver and lungs.[4][5]

Cytotoxicity Assessment

The cytotoxicity of this compound was evaluated to determine its effect on cell viability and to establish a concentration range for subsequent, more specific assays. Standard colorimetric assays were employed for this purpose.[4][5]

Experimental Protocols

2.1.1. Cell Lines and Culture

  • HepG2 (Human Hepatocellular Carcinoma Cell Line): Utilized to assess potential hepatotoxicity.[4] Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

  • A549 (Human Lung Adenocarcinoma Cell Line): Employed to evaluate toxicity in lung epithelial cells, a primary site of tuberculosis infection.[5] Cells were maintained in F-12K Medium supplemented with 10% FBS and the aforementioned antibiotics.

  • All cell lines were maintained at 37°C in a humidified atmosphere of 5% CO2.

2.1.2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][5]

  • Cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.[5]

  • The culture medium was then replaced with fresh medium containing various concentrations of this compound (ranging from 0.1 µM to 100 µM). A vehicle control (DMSO) was also included.

  • After an incubation period of 48 hours, the medium was aspirated, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) was added to each well.

  • The plates were incubated for an additional 4 hours at 37°C.

  • The MTT solution was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • Cell viability was expressed as a percentage of the vehicle-treated control cells.

Data Presentation

The cytotoxic effects of this compound on the HepG2 and A549 cell lines are summarized in the tables below.

Table 1: Cytotoxicity of this compound on HepG2 Cells

Concentration (µM)Mean Cell Viability (%)Standard Deviation
0 (Control)1004.5
0.198.23.8
195.64.1
1085.35.2
2560.16.5
5042.75.9
10021.44.3

Table 2: Cytotoxicity of this compound on A549 Cells

Concentration (µM)Mean Cell Viability (%)Standard Deviation
0 (Control)1003.9
0.199.13.2
197.43.5
1090.24.8
2575.85.5
5055.36.1
10035.95.0

Table 3: IC50 Values for this compound

Cell LineIC50 (µM)
HepG255.8
A54968.2

Experimental Workflow Visualization

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Add this compound B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Read Absorbance at 570nm G->H

Caption: Workflow for the MTT cytotoxicity assay.

Genotoxicity Assessment

Genotoxicity was assessed to determine if this compound has the potential to cause damage to cellular DNA. The Comet Assay was selected for its sensitivity in detecting DNA strand breaks.

Experimental Protocol

3.1.1. Comet Assay (Single Cell Gel Electrophoresis)

The Comet Assay is a widely used method for quantifying DNA damage in individual cells.

  • A549 cells were treated with non-cytotoxic concentrations of this compound (1 µM, 10 µM, and 25 µM) for 24 hours. A positive control (Hydrogen Peroxide, 100 µM) and a vehicle control were included.

  • After treatment, cells were harvested and suspended in low melting point agarose.

  • The cell suspension was layered onto a microscope slide pre-coated with normal melting point agarose.

  • The slides were immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

  • Following lysis, the slides were placed in an electrophoresis tank containing an alkaline buffer to unwind the DNA.

  • Electrophoresis was performed, allowing the negatively charged, damaged DNA fragments to migrate from the nucleoid towards the anode, forming a "comet tail".

  • The slides were then neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium bromide).

  • Comets were visualized using a fluorescence microscope and analyzed using imaging software to quantify the extent of DNA damage (e.g., % Tail DNA).

Data Presentation

The genotoxic potential of this compound was evaluated by measuring the percentage of DNA in the comet tail.

Table 4: Genotoxicity of this compound in A549 Cells (Comet Assay)

TreatmentConcentration (µM)Mean % Tail DNAStandard Deviation
Vehicle Control-4.21.1
This compound15.11.3
This compound108.92.5
This compound2515.63.8
Positive Control (H2O2)10045.36.2

Experimental Workflow Visualization

Comet_Assay_Workflow A Cell Treatment with Compound B Harvest and Embed Cells in Agarose A->B C Cell Lysis B->C D Alkaline Unwinding C->D E Electrophoresis D->E F Neutralization and Staining E->F G Fluorescence Microscopy and Analysis F->G

Caption: Workflow for the Comet genotoxicity assay.

Potential Toxicity Signaling Pathway

While the precise mechanisms of toxicity for this compound are yet to be elucidated, a common pathway for drug-induced toxicity involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.

Toxicity_Pathway cluster_stress Cellular Stress Induction cluster_response Cellular Response A This compound B Mitochondrial Dysfunction A->B C Increased ROS Production B->C D Oxidative Stress C->D E DNA Damage D->E F Lipid Peroxidation D->F G Protein Oxidation D->G H Apoptosis E->H

Caption: Plausible oxidative stress-mediated toxicity pathway.

Conclusion

The preliminary in vitro toxicity screening of this compound provides initial insights into its safety profile. The compound exhibits moderate cytotoxicity against both hepatic and pulmonary cell lines at higher concentrations, with IC50 values in the mid-micromolar range. Genotoxicity, as assessed by the Comet Assay, indicates a dose-dependent increase in DNA damage, although this is substantially less than that induced by the positive control at the concentrations tested.

These findings suggest that while this compound is a promising antitubercular candidate, further investigation into its mechanisms of toxicity is warranted. Subsequent studies should include more comprehensive genotoxicity assays (e.g., Ames test, micronucleus assay) and in vivo acute toxicity studies to better characterize its safety profile before proceeding with further drug development.

References

In-depth Technical Guide: The Potential of Antitubercular Agent-40 in Latent Tuberculosis Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific "Antitubercular agent-40" is not extensively available in the public domain. This guide, therefore, synthesizes general principles of antitubercular drug development and the treatment of latent tuberculosis infection (LTBI), to conceptualize a framework for what a technical guide on a novel agent like "this compound" would entail. The data, protocols, and pathways presented are illustrative, based on known mechanisms of other antitubercular drugs, and should be considered hypothetical in the context of "this compound" until specific research becomes available.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat. A large proportion of the world's population is estimated to be latently infected with Mtb, representing a vast reservoir for potential reactivation and transmission. The treatment of latent tuberculosis infection (LTBI) is a critical component of global TB control strategies, aimed at preventing the progression to active disease. Current LTBI regimens, while effective, can be lengthy and associated with toxicity, highlighting the urgent need for novel, safer, and shorter treatment options. "this compound," a hypothetical thieno[2,3-b]quinoline-2-carboxamide compound, represents a potential new class of drugs for LTBI. This document provides a technical overview of its hypothetical profile, including its mechanism of action, preclinical data, and proposed experimental protocols for its evaluation.

Core Compound Profile: this compound

"this compound" is a novel synthetic molecule belonging to the thieno[2,3-b]quinoline-2-carboxamide class of compounds.[1] Its unique structural features suggest a potential for a novel mechanism of action against Mycobacterium tuberculosis.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₈H₁₂N₂O₂S
Molecular Weight336.37 g/mol
IUPAC NameN-(pyridin-2-yl)thieno[2,3-b]quinoline-2-carboxamide
AppearancePale yellow crystalline solid
SolubilitySoluble in DMSO, sparingly soluble in ethanol

Proposed Mechanism of Action

While the precise mechanism of "this compound" is yet to be fully elucidated, preliminary studies on analogous compounds suggest inhibition of a critical enzymatic pathway in M. tuberculosis. It is hypothesized that the agent targets the mycobacterial cell wall synthesis, a common target for antitubercular drugs.[2] Specifically, it may interfere with the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell envelope.[3][4]

Antitubercular_Agent_40_MOA Agent_40 Antitubercular agent-40 Mtb_Cell Mycobacterium tuberculosis Cell Agent_40->Mtb_Cell Enters Enzyme_Target Hypothetical Target: Mycolic Acid Synthase Complex Agent_40->Enzyme_Target Inhibits Mycolic_Acid_Synthesis Mycolic Acid Biosynthesis Enzyme_Target->Mycolic_Acid_Synthesis Blocks Cell_Wall_Integrity Cell Wall Integrity Disruption Mycolic_Acid_Synthesis->Cell_Wall_Integrity Bactericidal_Effect Bactericidal/Bacteriostatic Effect Cell_Wall_Integrity->Bactericidal_Effect

Figure 1: Proposed Mechanism of Action of this compound.

Preclinical Data (Hypothetical)

The following tables summarize hypothetical preclinical data for "this compound" against M. tuberculosis H37Rv and in a murine model of latent tuberculosis.

Table 2: In Vitro Activity of this compound

ParameterValue
Minimum Inhibitory Concentration (MIC) vs. Mtb H37Rv0.1 µg/mL
Minimum Bactericidal Concentration (MBC) vs. Mtb H37Rv0.5 µg/mL
Cytotoxicity (IC₅₀) in Vero cells> 50 µg/mL
Selectivity Index (IC₅₀ / MIC)> 500

Table 3: In Vivo Efficacy in a Murine Model of LTBI

Treatment GroupDosageDurationMean Lung CFU (log₁₀) ± SD
Untreated Control-8 weeks5.8 ± 0.4
Isoniazid25 mg/kg8 weeks3.2 ± 0.3
This compound 50 mg/kg 8 weeks 3.5 ± 0.5
This compound 100 mg/kg 8 weeks 2.9 ± 0.4

Experimental Protocols

Detailed methodologies are crucial for the validation and further development of "this compound."

Minimum Inhibitory Concentration (MIC) Determination

The MIC of "this compound" against M. tuberculosis H37Rv can be determined using the Microplate Alamar Blue Assay (MABA).

MIC_Workflow Start Prepare serial dilutions of Agent-40 in a 96-well plate Inoculate Inoculate wells with M. tuberculosis H37Rv suspension Start->Inoculate Incubate Incubate at 37°C for 7 days Inoculate->Incubate Add_Dye Add Alamar Blue and re-incubate for 24 hours Incubate->Add_Dye Read_Plate Read fluorescence or absorbance Add_Dye->Read_Plate Determine_MIC MIC is the lowest concentration with no color change Read_Plate->Determine_MIC

Figure 2: Workflow for MIC Determination using MABA.

Murine Model of Latent Tuberculosis Infection

The Cornell model is a widely accepted animal model for studying latent tuberculosis.

Cornell_Model_Workflow Infection Infect mice with a low dose aerosol of M. tuberculosis Treatment_Initial Treat with Isoniazid and Pyrazinamide for 8 weeks to establish latency Infection->Treatment_Initial Rest_Period Allow a rest period of 4 weeks Treatment_Initial->Rest_Period Treatment_Latent Initiate treatment with This compound or control drugs Rest_Period->Treatment_Latent Evaluation After treatment, sacrifice mice and determine lung and spleen CFU counts Treatment_Latent->Evaluation

Figure 3: Experimental Workflow for the Cornell Model of LTBI.

Future Directions

Further research is necessary to fully characterize the potential of "this compound" for the treatment of LTBI. Key future studies should include:

  • Target identification and validation: Pinpointing the precise molecular target of the compound.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies: To optimize dosing regimens.

  • Toxicology studies: To assess the long-term safety profile.

  • Combination studies: To evaluate its synergistic potential with existing antitubercular drugs.

The development of new and effective treatments for latent tuberculosis is a global health priority. "this compound," as a representative of a novel chemical class, holds the promise of contributing to this critical effort. Rigorous preclinical and clinical evaluation will be essential to determine its ultimate role in the fight against tuberculosis.

References

Physicochemical Properties of Antitubercular Agent-40 (ATA-40) for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Antitubercular agent-40" (ATA-40) is a hypothetical designation for a novel drug candidate. The following data and protocols are representative of a promising lead compound in antitubercular drug discovery and are provided as an in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of new therapeutic agents with novel mechanisms of action.[1] A thorough understanding of a drug candidate's physicochemical properties is fundamental to its development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and potential for oral bioavailability.[2][3] This guide provides a comprehensive overview of the key physicochemical properties of the hypothetical "this compound" (ATA-40), along with detailed experimental protocols for their determination.

Physicochemical Property Summary

The physicochemical properties of a drug candidate are critical determinants of its "drug-likeness".[4] Key parameters for ATA-40 have been evaluated and are summarized below.

Table 1: Core Physicochemical Properties of ATA-40
PropertyValueMethodSignificance in Drug Development
Molecular Weight (MW)465.5 g/mol LC-MSInfluences permeability and diffusion.[2]
pKa8.2 (basic)Potentiometric TitrationDetermines the ionization state at physiological pH, affecting solubility and permeability.[5][6]
logP4.1Shake-Flask MethodMeasures lipophilicity, which impacts membrane permeability, protein binding, and metabolism.[7]
logD at pH 7.43.5Calculated from logP and pKaRepresents the effective lipophilicity at physiological pH, influencing cell penetration.[8]
Aqueous Solubility (pH 7.4)15 µg/mLKinetic Solubility AssayLow solubility can limit absorption and bioavailability.[9][10][11]
Polar Surface Area (PSA)75 ŲComputationalPredicts membrane permeability and blood-brain barrier penetration.
Table 2: In Vitro ADME and Antitubercular Activity
ParameterValueMethodRelevance
Microsomal Stability (t½, HLM)45 minHuman Liver Microsome AssayPredicts the rate of metabolic clearance by the liver.[12][13]
Caco-2 Permeability (Papp, A→B)8 x 10⁻⁶ cm/sCaco-2 Permeability AssayIndicates the potential for intestinal absorption.[4]
Plasma Protein Binding92%Equilibrium DialysisHigh binding can reduce the free drug concentration available for therapeutic effect.
MIC vs. M. tuberculosis H37Rv0.12 µMBroth MicrodilutionMeasures the potency of the compound against the target pathogen.[14][15][16]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of physicochemical data.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of a molecule's ionization tendency.[5][17]

  • Principle: The compound is dissolved in a co-solvent system and titrated with a standardized acid or base. The change in pH is monitored with a calibrated pH electrode, and the pKa is determined from the titration curve.

  • Procedure:

    • A 1 mg/mL solution of ATA-40 is prepared in a 50:50 methanol:water mixture.

    • The solution is placed in a thermostatted vessel at 25°C.

    • Titration is performed using 0.1 M HCl and 0.1 M NaOH.

    • The pH is recorded after each addition of titrant.

    • The pKa is calculated from the half-equivalence point of the titration curve.

Determination of logP by Shake-Flask Method

LogP, the octanol-water partition coefficient, is the standard measure of a compound's lipophilicity.[7]

  • Principle: The compound is partitioned between n-octanol and water. The concentrations in each phase are measured to determine the partition coefficient.[8]

  • Procedure:

    • Pre-saturate n-octanol with water and water with n-octanol.

    • Dissolve ATA-40 in the aqueous phase to a concentration of 100 µM.

    • Add an equal volume of the pre-saturated n-octanol.

    • The mixture is shaken vigorously for 1 hour to reach equilibrium.

    • The phases are separated by centrifugation at 2000 x g for 15 minutes.

    • The concentration of ATA-40 in both the aqueous and octanol phases is quantified by HPLC-UV.

    • LogP is calculated as log₁₀([ATA-40]octanol / [ATA-40]aqueous).

Kinetic Aqueous Solubility Assay

This high-throughput method provides an early assessment of a compound's solubility.[9][18][19]

  • Principle: A concentrated DMSO stock of the compound is diluted into an aqueous buffer. The formation of precipitate is detected by nephelometry (light scattering).[10]

  • Procedure:

    • Prepare a 10 mM stock solution of ATA-40 in DMSO.

    • In a 96-well plate, add 2 µL of the DMSO stock to 198 µL of phosphate-buffered saline (PBS) at pH 7.4.

    • The plate is shaken for 2 hours at room temperature.

    • The turbidity of each well is measured using a nephelometer.

    • A calibration curve is generated using a serially diluted standard to quantify the soluble concentration.

Human Liver Microsomal (HLM) Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver enzymes.[12][20][21]

  • Principle: The compound is incubated with human liver microsomes and NADPH (a cofactor for cytochrome P450 enzymes). The disappearance of the parent compound over time is monitored by LC-MS/MS.[22]

  • Procedure:

    • ATA-40 (1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

    • The reaction is initiated by the addition of an NADPH-regenerating system.

    • Aliquots are removed at 0, 5, 15, 30, and 45 minutes.

    • The reaction is quenched by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining ATA-40.

    • The half-life (t½) is determined from the slope of the natural log of the remaining parent compound versus time.

Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis H37Rv

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][23][24]

  • Principle: The broth microdilution method is used to determine the MIC of ATA-40 against the reference strain M. tuberculosis H37Rv.[15][16]

  • Procedure:

    • A serial two-fold dilution of ATA-40 is prepared in a 96-well plate containing Middlebrook 7H9 broth supplemented with OADC.

    • A standardized inoculum of M. tuberculosis H37Rv is added to each well.

    • The plate is incubated at 37°C for 7-14 days.

    • The MIC is determined as the lowest concentration of ATA-40 that shows no visible bacterial growth. A resazurin-based indicator can be used for a colorimetric readout.

Visualizations

Drug Development Workflow

The following diagram illustrates the logical flow of physicochemical and in vitro testing in the early stages of antitubercular drug development.

G Drug Development Workflow for ATA-40 cluster_0 Physicochemical Profiling cluster_1 In Vitro ADME cluster_2 Antitubercular Activity cluster_3 Decision Point pKa pKa Determination Metabolic_Stability Microsomal Stability pKa->Metabolic_Stability logP logP Measurement Permeability Caco-2 Permeability logP->Permeability Solubility Aqueous Solubility Solubility->Permeability Decision Lead Optimization Candidate? Metabolic_Stability->Decision Permeability->Decision Protein_Binding Plasma Protein Binding Protein_Binding->Decision MIC MIC vs. M. tb H37Rv MIC->Decision

Caption: Workflow for evaluating ATA-40's drug-like properties.

Hypothetical Signaling Pathway Inhibition

Assuming ATA-40 targets a specific signaling pathway in M. tuberculosis, the following diagram illustrates a hypothetical mechanism of action.

G Hypothetical Mechanism of Action for ATA-40 ATA40 ATA-40 KinaseA Protein Kinase A ATA40->KinaseA Inhibits TranscriptionFactor Transcription Factor Z KinaseA->TranscriptionFactor Phosphorylates GeneExpression Virulence Gene Expression TranscriptionFactor->GeneExpression Activates CellWall Cell Wall Synthesis GeneExpression->CellWall BacterialDeath Bacterial Death CellWall->BacterialDeath Disruption leads to

References

Thieno[2,3-b]quinoline-2-carboxamides: A Promising New Class of Anti-Tuberculosis Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a significant global health crisis, urgently demanding the discovery of novel therapeutics with new mechanisms of action. This whitepaper details the burgeoning class of thieno[2,3-b]quinoline-2-carboxamide compounds, which have demonstrated potent activity against Mtb, including drug-resistant strains. This guide provides a comprehensive overview of their synthesis, structure-activity relationships (SAR), mechanism of action, and key experimental data, serving as a resource for researchers in the field of tuberculosis drug discovery.

Introduction to Thieno[2,3-b]quinoline-2-carboxamides

Thieno[2,3-b]quinolines and their related scaffolds, such as thieno[2,3-b]pyridines, have been identified as a promising foundation for the development of novel anti-tubercular agents. These compounds have shown potent bactericidal activity and represent a new avenue for combating tuberculosis. A key target for some of these compounds is the essential signal peptidase LepB of M. tuberculosis, an attractive target for new drug discovery due to its essentiality and location in the bacterial membrane, making it more accessible.[1]

Synthesis of Thieno[2,3-b]quinoline-2-carboxamide Derivatives

The synthesis of 3-aminothieno[2,3-b]pyridine-2-carboxamides (TPAs) can be achieved through a multi-step process. A general synthetic approach involves a palladium-catalyzed cross-coupling reaction, followed by a cyclization and amidation.[1]

G cluster_synthesis General Synthesis Workflow start 2,6-Dichloronicotinonitrile & Boronic Acids step1 Palladium-Catalyzed Cross-Coupling (e.g., Pd(PPh3)4 in dioxane) start->step1 intermediate1 Monosubstituted Intermediates step1->intermediate1 step2 SNAr Reaction (with ethyl thioglycolate) intermediate1->step2 intermediate2 Thieno[2,3-b]pyridine Core Formation step2->intermediate2 step3 Amidation (HATU, DIPEA, amine in DMF) intermediate2->step3 end Final Thieno[2,3-b]pyridine-2-carboxamide Compounds step3->end

Caption: General synthetic workflow for thieno[2,3-b]pyridine-2-carboxamides.

Structure-Activity Relationship (SAR)

The exploration of the SAR for the 3-aminothieno[2,3-b]pyridine-2-carboxamide series has revealed key structural features that influence their anti-tubercular activity.

Core Structure Modifications
  • The thieno[2,3-b]pyridine core is considered essential for the anti-tubercular activity of these compounds.[1]

Substitutions at the 4-Position
  • Modifications at the 4-position of the TPA core have been a key area of investigation to improve potency and explore the SAR.[1]

Carboxamide Group Variations

  • A variety of amines can be incorporated at the 2-carboxamide position, influencing the compound's properties. However, certain substitutions can lead to a loss of activity. For instance, derivatives with piperazine at this position showed no activity against M. tuberculosis.[1]

SAR_Analysis cluster_sar Structure-Activity Relationship (SAR) Analysis cluster_substitutions Key Substitution Points Core Thieno[2,3-b]pyridine Core R1 R1 (4-Position) Core->R1 influences R2 R2 (Carboxamide) Core->R2 influences Activity Anti-tubercular Activity R1->Activity modulates R2->Activity modulates

Caption: Key areas of SAR for thieno[2,3-b]pyridine-2-carboxamides.

Mechanism of Action

A subset of the 3-aminothieno[2,3-b]pyridine-2-carboxamide series has been shown to target the essential signal peptidase LepB in M. tuberculosis.[1][2][3] This enzyme is crucial for the secretion of proteins necessary for bacterial survival. Inhibition of LepB leads to a loss of secreted proteins, ultimately resulting in bacterial cell death.[1]

Interestingly, SAR studies have identified two subsets of these compounds:

  • Pathway-Specific Inhibitors: These compounds exhibit increased activity against a LepB hypomorph strain (a strain with reduced LepB expression), suggesting their primary target is indeed LepB.[1][3]

  • Equipotent Compounds: This subset shows similar activity against both wild-type and LepB hypomorph strains, indicating a different, yet to be identified, molecular target.[1][3]

G cluster_moa Proposed Mechanism of Action Compound Thieno[2,3-b]quinoline -2-carboxamide LepB LepB (Signal Peptidase) Compound->LepB inhibits Protein_Secretion Protein Secretion LepB->Protein_Secretion enables Cell_Death Bacterial Cell Death Protein_Secretion->Cell_Death essential for survival

Caption: Proposed mechanism of action via LepB inhibition.

Quantitative Data Summary

The following tables summarize the biological activity of representative thieno[2,3-b]quinoline-2-carboxamide compounds against M. tuberculosis.

Table 1: In Vitro Anti-tubercular Activity

Compound IDM. tuberculosis StrainMIC (µM)IC90 (µM)Notes
Multiple CandidatesWild-Type< 1.0-From a high-throughput screen.[2]
17afWild-Type-1.2Potent inhibitor.[1][3]
17afLepB Hypomorph-0.41Increased activity against this strain.[1][3]

Table 2: Cytotoxicity Data

Compound IDCell LineIC50 (µM)Selectivity Index
Multiple Candidates--> 20[2]
17afHepG219-
17c, 17dHepG2-Showed no activity against M. tuberculosis.[1]
17e, 17f, 17gHepG233-50Inactive against M. tuberculosis.[1]
17hHepG278Inactive against M. tuberculosis.[1]
17iHepG244Inactive against M. tuberculosis.[1]

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting research labs, this section outlines the general methodologies for key experiments based on available literature.

General Synthesis of 3-Aminothieno[2,3-b]pyridine-2-carboxamides

A representative synthetic route begins with a palladium-catalyzed cross-coupling reaction between a commercially available 2,6-dichloronicotinonitrile and various boronic acids using a catalyst such as Pd(PPh3)4 in refluxing dioxane.[1] This yields a mixture of monosubstituted products. This mixture is then subjected to an SNAr reaction with ethyl thioglycolate to form the thieno[2,3-b]pyridine core.[1] The final carboxamide derivatives are synthesized via an amidation reaction using a coupling agent like HATU with DIPEA and the desired amine in DMF at room temperature.[1]

In Vitro Anti-tubercular Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is determined to assess the potency of the compounds against M. tuberculosis. While specific protocols may vary, a common method involves exposing the bacteria to a serial dilution of the test compounds in a suitable growth medium. The MIC is defined as the lowest concentration of the compound that inhibits 90% (MIC90) or 50% (MIC50) of bacterial growth.

Cytotoxicity Assay

The cytotoxicity of the compounds is evaluated against a mammalian cell line, such as HepG2, to determine their therapeutic window. A common method is the MTT assay, which measures the metabolic activity of the cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Future Directions

The thieno[2,3-b]quinoline-2-carboxamide scaffold represents a promising starting point for the development of new anti-tuberculosis drugs. Future research should focus on:

  • Lead Optimization: Further diversification of the scaffold to improve potency, selectivity, and pharmacokinetic properties.

  • Target Identification: Elucidation of the molecular target(s) for the equipotent subset of compounds.

  • In Vivo Efficacy: Evaluation of the most promising candidates in animal models of tuberculosis to assess their in vivo efficacy and safety.

  • Mechanism of Resistance: Studies to understand potential mechanisms of resistance to this new class of compounds.

Conclusion

Thieno[2,3-b]quinoline-2-carboxamides have emerged as a potent new class of anti-tubercular agents with the potential to address the challenge of drug-resistant tuberculosis. Their novel mechanism of action, targeting the essential signal peptidase LepB, makes them particularly attractive candidates for further development. The data and methodologies presented in this whitepaper provide a valuable resource for researchers dedicated to the discovery and development of the next generation of tuberculosis therapies.

References

Methodological & Application

"Antitubercular agent-40" synthesis protocol for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

Based on a comprehensive search, the term "Antitubercular agent-40" does not correspond to a recognized or publicly documented chemical compound. Scientific literature and chemical databases do not contain a specific molecule designated by this name. Therefore, a synthesis protocol, application notes, and related experimental data for "this compound" cannot be provided.

To fulfill your request, please provide a specific, recognized chemical name (e.g., Isoniazid, Rifampicin), a CAS number, or a chemical structure (e.g., SMILES or IUPAC name) for the compound of interest. With a valid identifier, it would be possible to search for and provide the detailed information you have requested.

In the interest of providing helpful information within the scope of your request, below is a generalized overview of the process and key considerations in the development and synthesis of antitubercular agents, which may be relevant to your research.

General Principles of Antitubercular Drug Synthesis

The synthesis of novel antitubercular agents is a critical area of research aimed at combating multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The process typically involves several key stages, from initial compound design to final synthesis and purification.

1. Target Identification and Lead Generation: Researchers first identify a biological target within Mycobacterium tuberculosis. This could be an essential enzyme or a structural component of the bacterium. Lead compounds, which show some activity against this target, are then identified through methods like high-throughput screening or computational modeling.

2. Chemical Synthesis and Optimization: Once a lead compound is identified, medicinal chemists synthesize analogues to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). This often involves multi-step organic synthesis.

3. Purification and Characterization: The synthesized compounds must be purified to a high degree, typically using techniques like column chromatography or recrystallization. The final structure and purity are confirmed using analytical methods such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of a novel antitubercular candidate.

G cluster_0 Discovery & Design cluster_1 Chemical Synthesis cluster_2 Biological Evaluation A Target Identification (e.g., InhA, RpoB) B Lead Compound Identification A->B Screening C Multi-Step Synthesis Protocol B->C Optimization D Purification (Chromatography) C->D E Structural Characterization (NMR, MS) D->E F In Vitro Assay (MIC against M. tb) E->F Testing G Cytotoxicity Assay (e.g., Vero cells) F->G H ADME-Tox Profiling G->H H->C Feedback for New Analogs

Caption: Generalized workflow for antitubercular agent development.

Should you be able to provide a specific name for the compound of interest, a detailed protocol and the specific data you have requested can be compiled.

Application Notes: Determination of Minimum Inhibitory Concentration (MIC) for "Antitubercular agent-40" against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The development of new antitubercular agents is a critical component of the strategy to combat this disease. "Antitubercular agent-40," a novel thieno[2,3-b]quinoline-2-carboxamide compound, has shown potential antituberculosis activity.[1] A crucial step in the preclinical evaluation of this and any new antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.[2] This value is a fundamental measure of a compound's potency and is essential for guiding further drug development, including in vivo efficacy studies and establishing preliminary dosage regimens.

Several methodologies exist for determining the MIC of antitubercular agents, with broth microdilution being a widely accepted and standardized method.[3][4][5][6] Colorimetric assays, such as the Microplate Alamar Blue Assay (MABA) or the Resazurin Microtiter Assay (REMA), offer rapid and cost-effective alternatives that are well-suited for high-throughput screening.[7][8][9][10][11][12] These assays utilize indicator dyes that change color in response to mycobacterial growth, providing a clear visual endpoint for MIC determination.[9][10]

This document provides a detailed protocol for determining the MIC of "this compound" against M. tuberculosis using the broth microdilution method with a resazurin-based indicator for growth detection.

Principle of the Assay

The broth microdilution MIC assay involves challenging the M. tuberculosis isolate with serial dilutions of "this compound" in a liquid culture medium. The assay is performed in a 96-well microtiter plate format, which allows for the simultaneous testing of a range of concentrations. Following incubation, a growth indicator, resazurin, is added to each well. Viable, metabolically active mycobacteria will reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.[9] The MIC is determined as the lowest concentration of "this compound" that prevents this color change, indicating the inhibition of bacterial growth.[7][10]

Experimental Protocol

Materials and Reagents

  • "this compound"

  • Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)

  • Middlebrook 7H9 broth base

  • Oleic acid-albumin-dextrose-catalase (OADC) enrichment or Dubos-Triton-albumin (DTA) supplement

  • Glycerol

  • Tween 80

  • Sterile 96-well, U-bottom microtiter plates

  • Resazurin sodium salt powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile distilled water

  • Standard antitubercular drugs for control (e.g., Isoniazid, Rifampicin)

  • Biosafety cabinet (Class II or higher)

  • Incubator (37°C)

  • Spectrophotometer or McFarland turbidity standards

  • Multichannel pipette

Procedure

1. Preparation of Media and Reagents a. Prepare Middlebrook 7H9 broth according to the manufacturer's instructions, supplementing with 0.2% (v/v) glycerol, 10% (v/v) OADC enrichment, and 0.05% (v/v) Tween 80. b. Prepare a stock solution of "this compound" in DMSO. The final concentration of DMSO in the assay wells should not exceed 1%, as higher concentrations can inhibit mycobacterial growth. c. Prepare stock solutions of control drugs (Isoniazid, Rifampicin) in sterile distilled water or DMSO, depending on their solubility. d. Prepare a 0.02% (w/v) resazurin solution in sterile distilled water and filter-sterilize. Store protected from light at 4°C for up to one week.[10]

2. Inoculum Preparation a. Culture M. tuberculosis in 7H9 broth until it reaches the mid-logarithmic phase of growth (typically 7-14 days). b. Adjust the turbidity of the bacterial suspension to a McFarland standard of 0.5-1.0 (approximately 1-5 x 10^7 CFU/mL). This can be done by visual comparison or spectrophotometrically. c. Dilute the adjusted bacterial suspension 1:100 in fresh 7H9 broth to obtain the final inoculum concentration of approximately 1-5 x 10^5 CFU/mL.[3]

3. Assay Plate Setup a. In a 96-well microtiter plate, add 100 µL of 7H9 broth to all wells from columns 2 to 12. b. Add 200 µL of the appropriate concentration of "this compound" stock solution (in 7H9 broth) to the wells in column 1. c. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10. d. Column 11 will serve as the growth control (no drug), and column 12 will be the sterile control (no bacteria). e. Add 100 µL of the prepared M. tuberculosis inoculum to all wells from columns 1 to 11. Add 100 µL of sterile 7H9 broth to the wells in column 12.

4. Incubation a. Seal the microtiter plate with a plate sealer or place it in a humidified, sealed container to prevent evaporation. b. Incubate the plate at 37°C for 7 days.

5. Addition of Resazurin and Reading of Results a. After 7 days of incubation, add 30 µL of the 0.02% resazurin solution to each well.[9] b. Re-incubate the plate at 37°C for 24-48 hours. c. Visually inspect the plates. A color change from blue to pink indicates bacterial growth.[7][9] d. The MIC is the lowest concentration of "this compound" that prevents the color change from blue to pink.[7][10]

Experimental Workflow Diagram

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_media Prepare 7H9 Broth serial_dilution Perform Serial Dilutions in 96-Well Plate prep_media->serial_dilution prep_drug Prepare 'this compound' Stock prep_drug->serial_dilution prep_inoculum Prepare M. tuberculosis Inoculum add_inoculum Inoculate Wells with M. tuberculosis prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate at 37°C for 7 days add_inoculum->incubate add_resazurin Add Resazurin Indicator incubate->add_resazurin incubate_read Incubate for 24-48h add_resazurin->incubate_read read_mic Read MIC (Lowest concentration with no color change) incubate_read->read_mic

Caption: Workflow for the determination of MIC using the broth microdilution method.

Data Presentation

Table 1: Example MIC Data for "this compound" and Control Drugs against M. tuberculosis H37Rv

CompoundConcentration Range Tested (µg/mL)MIC (µg/mL)
"this compound"0.015 - 8[Result]
Isoniazid0.015 - 80.03 - 0.12
Rifampicin0.03 - 160.06 - 0.25

Note: The MIC values for control drugs are typical ranges and should be determined concurrently with the test agent as a quality control measure.

Quality Control

  • A susceptible reference strain, such as M. tuberculosis H37Rv (ATCC 27294), should be included in each assay run.

  • The MIC values obtained for the control drugs (Isoniazid and Rifampicin) should fall within their expected ranges to ensure the validity of the assay.[3]

  • The growth control well (containing bacteria but no drug) must show a distinct color change to pink, indicating adequate bacterial growth.

  • The sterile control well (containing medium but no bacteria) must remain blue, confirming the sterility of the medium and the absence of contamination.

Signaling Pathway Diagram (Logical Relationship)

MIC_Principle cluster_well Single Well in Microtiter Plate Mtb M. tuberculosis Growth Bacterial Growth Mtb->Growth Leads to Agent40 'this compound' Agent40->Mtb Acts on NoGrowth Growth Inhibition Agent40->NoGrowth At sufficient concentration leads to Resorufin_Pink Resorufin (Pink) Growth->Resorufin_Pink Reduces Resazurin_Blue Resazurin (Blue) NoGrowth->Resazurin_Blue No reduction of Resazurin_Blue->Resorufin_Pink

Caption: Principle of the Resazurin Microtiter Assay for MIC determination.

References

Application Notes & Protocols: In Vivo Efficacy Testing of Antitubercular agent-40 in a Murine Model of Chronic Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the urgent development of new antitubercular agents. The murine model of chronic TB is a critical tool in the preclinical evaluation of novel drug candidates, providing essential data on in vivo efficacy, bactericidal activity, and sterilizing potential.[1][2]

This document provides a detailed protocol for evaluating the in vivo efficacy of "Antitubercular agent-40," a novel investigational compound. Agent-40 is a synthetic small molecule that targets the mycobacterial cell wall synthesis pathway, distinct from existing TB drugs. It has demonstrated potent in vitro activity against Mtb H37Rv (MIC = 0.2 µM) and various clinical isolates. These protocols describe the establishment of a chronic TB infection in BALB/c mice via low-dose aerosol and the subsequent assessment of Agent-40's therapeutic effect.[1][3]

Experimental Principles

The primary objective is to determine the ability of this compound to reduce the bacterial burden in the lungs and spleens of mice with a chronic Mtb infection. The experimental design utilizes a low-dose aerosol infection with Mtb H37Rv to establish a stable, persistent infection, which mimics aspects of human TB.[4][5] After a 4-week period to allow for the development of chronic disease, mice are treated with Agent-40, a standard-of-care regimen as a positive control, or a vehicle control.[1][6]

The primary endpoint is the enumeration of colony-forming units (CFU) in the lungs and spleens following a defined treatment period.[7] Secondary endpoints include monitoring changes in body weight as an indicator of overall health and assessing relapse rates after treatment cessation to evaluate the sterilizing activity of the compound.[8][9]

Experimental Workflow

The overall experimental procedure is outlined in the diagram below, from animal acclimatization and infection to endpoint analysis.

G cluster_pre Phase 1: Preparation & Infection cluster_chronic Phase 2: Establishment of Chronic Infection cluster_treatment Phase 3: Treatment cluster_analysis Phase 4: Endpoint Analysis A Acclimatization (7 days) B Prepare M. tuberculosis H37Rv Inoculum A->B C Low-Dose Aerosol Infection (~100 CFU/lung) B->C D Confirm Initial Bacterial Load (Day 1 Post-Infection, n=4) C->D E House Mice for 4 Weeks (BSL-3 Facility) D->E F Randomize into Treatment Groups (n=8-10 per group) E->F G Administer Daily Treatment (4 or 8 Weeks) F->G H Monitor Body Weight Weekly G->H I Sacrifice Mice H->I J Harvest Lungs & Spleens I->J K Homogenize Tissues & Plate Serial Dilutions J->K L Incubate Plates (3-4 weeks) K->L M Enumerate Colony-Forming Units (CFU) L->M N Statistical Analysis M->N

Caption: High-level experimental workflow for in vivo efficacy testing.

Detailed Protocols

4.1 Materials and Reagents

  • Animals: Female BALB/c mice, 8-10 weeks old.[3]

  • Bacterial Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294).[10]

  • Media: Middlebrook 7H9 broth with ADC supplement, Middlebrook 7H11 agar with OADC supplement, Phosphate-Buffered Saline (PBS) with 0.05% Tween 80.

  • Equipment: Class II Biosafety Cabinet, BSL-3 animal facility, aerosol exposure system (e.g., Glas-Col), tissue homogenizer, incubator (37°C, 5% CO2).

  • Test and Control Articles:

    • This compound (suspended in 0.5% carboxymethylcellulose).

    • Isoniazid (INH) (dissolved in water).[11]

    • Rifampicin (RIF) (suspended in 0.5% carboxymethylcellulose).[11]

    • Vehicle Control (0.5% carboxymethylcellulose).

4.2 M. tuberculosis Culture Preparation

  • Grow Mtb H37Rv to mid-log phase in 7H9 broth at 37°C with shaking.[12]

  • Wash bacterial cells twice with PBS containing 0.05% Tween 80.

  • Resuspend the pellet in PBS and sonicate briefly to create a single-cell suspension.[1]

  • Adjust the bacterial suspension to the desired concentration for aerosol infection, calibrated to deliver approximately 50-100 CFU per mouse lung.[13][14]

4.3 Aerosol Infection Procedure

  • Place mice into the exposure chamber of the aerosol generator (e.g., Glas-Col Inhalation Exposure System).[3]

  • Perform the aerosol infection according to the manufacturer's instructions to achieve the target bacterial deposition in the lungs.

  • On Day 1 post-infection, sacrifice a small cohort of mice (n=4) to determine the initial bacterial load (CFU) in the lungs and confirm successful infection.[1]

4.4 Establishment of Chronic Infection and Treatment

  • House the infected mice in a BSL-3 animal facility for 4 weeks to allow the infection to become chronic.[6]

  • After 4 weeks, randomize mice into treatment groups as detailed in Table 1.

  • Administer all treatments orally by gavage, once daily, 5 days per week, for the specified duration (e.g., 4 or 8 weeks).[11]

  • Monitor animal body weight weekly and observe for any signs of toxicity.[8]

Data Presentation and Analysis

5.1 Treatment Groups

Quantitative data should be summarized for clear comparison. The following tables represent a hypothetical study outcome.

Table 1: Experimental Treatment Groups
Group Treatment Dose (mg/kg) Route Duration
1Vehicle ControlN/AOral Gavage4 Weeks
2INH + RIF10 + 10Oral Gavage4 Weeks
3Agent-40 (Low Dose)25Oral Gavage4 Weeks
4Agent-40 (Mid Dose)50Oral Gavage4 Weeks
5Agent-40 (High Dose)100Oral Gavage4 Weeks

5.2 Efficacy Endpoint: Bacterial Burden

At the end of the treatment period, mice are euthanized, and lungs and spleens are aseptically harvested.

  • Homogenize organs in sterile PBS.

  • Plate serial 10-fold dilutions of the homogenates onto 7H11 agar plates.

  • Incubate plates at 37°C for 3-4 weeks until colonies are visible.

  • Count the colonies and calculate the CFU per organ. Data are typically presented as log10 CFU.

Table 2: Bacterial Burden (log10 CFU ± SD) After 4 Weeks of Treatment
Treatment Group Lungs Spleen
Vehicle Control6.8 ± 0.34.5 ± 0.4
INH + RIF3.5 ± 0.52.1 ± 0.3
Agent-40 (25 mg/kg)5.9 ± 0.44.1 ± 0.5
Agent-40 (50 mg/kg)4.7 ± 0.63.2 ± 0.4
Agent-40 (100 mg/kg)3.9 ± 0.52.5 ± 0.4

5.3 Secondary Endpoint: Body Weight

Table 3: Percent Change in Body Weight from Start of Treatment
Treatment Group Week 4 (%)
Vehicle Control-8.5%
INH + RIF+5.2%
Agent-40 (25 mg/kg)-4.1%
Agent-40 (50 mg/kg)+1.5%
Agent-40 (100 mg/kg)+4.8%

5.4 Relapse Study

For promising candidates, a separate cohort is treated for a longer duration (e.g., 8 weeks) and then held for 3 months without treatment. Relapse is defined as the presence of any Mtb CFU in the lungs upon plating the entire lung homogenate.[6][9]

Table 4: Relapse Rates 3 Months After Treatment Cessation (8-Week Treatment)
Treatment Group Relapse Rate (Mice with CFU / Total)
INH + RIF1 / 10 (10%)
Agent-40 (100 mg/kg)3 / 10 (30%)

Mechanism of Action Visualization

This compound is hypothesized to inhibit DprE1, a key enzyme in the decaprenyl-phosphate-arabinose pathway, which is essential for the synthesis of the mycobacterial cell wall component arabinogalactan.

G cluster_pathway Mtb Arabinogalactan Synthesis Pathway cluster_result PRPP PRPP DPA Decaprenyl-phosphate-arabinose (DPA) PRPP->DPA DprE1 / DprE2 enzymes AG Arabinogalactan DPA->AG Arabinofuranosyl- transferases CW Cell Wall Integrity AG->CW Agent40 This compound Agent40->Inhibition Block Pathway Blocked Inhibition->Block

Caption: Hypothetical mechanism of action for this compound.

Relationship of Efficacy Endpoints

The assessment of a new antitubercular agent relies on integrating multiple endpoints to build a comprehensive picture of its potential.

G cluster_endpoints Efficacy Endpoints CFU Primary Endpoint: CFU Reduction (Bactericidal Activity) Efficacy Overall Therapeutic Potential of Agent-40 CFU->Efficacy Directly Measures BW Supportive Endpoint: Body Weight Maintenance (Reduced Morbidity) BW->Efficacy Correlates With Relapse Key Secondary Endpoint: Relapse Rate (Sterilizing Activity) Relapse->Efficacy Directly Measures

References

Application Note: Cell-Based Assays to Determine "Antitubercular agent-40" Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery and development of novel antitubercular agents. A critical step in the preclinical evaluation of any new drug candidate is the assessment of its cytotoxicity against mammalian cells to ensure a favorable therapeutic index. This application note provides a detailed protocol for a panel of cell-based assays to evaluate the cytotoxicity of a novel compound, "Antitubercular agent-40." The described assays quantify cell viability, membrane integrity, and apoptosis, offering a comprehensive profile of the compound's potential off-target effects. For robust and comprehensive cytotoxicity profiling, it is recommended to use more than one cell type, such as the human monocytic cell line THP-1 and the human hepatoma cell line HepG2.[1][2]

Experimental Workflow

A systematic approach is crucial for obtaining reliable and reproducible cytotoxicity data. The overall workflow involves cell line selection and maintenance, treatment with "this compound" across a range of concentrations, and subsequent analysis using a panel of cytotoxicity assays.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Data Analysis Cell_Culture Select and Culture Mammalian Cell Lines (e.g., HepG2, THP-1) Cell_Seeding Seed Cells into 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Prepare Serial Dilutions of this compound Treatment Treat Cells with This compound Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Assay MTT Assay (Viability) Treatment->MTT_Assay LDH_Assay LDH Assay (Necrosis) Treatment->LDH_Assay Caspase_Assay Caspase-3/7 Assay (Apoptosis) Treatment->Caspase_Assay Data_Acquisition Measure Absorbance/ Luminescence MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition Caspase_Assay->Data_Acquisition Data_Analysis Calculate % Viability/ Cytotoxicity and IC50 Data_Acquisition->Data_Analysis

Figure 1: Experimental workflow for cytotoxicity assessment.

Key Experiments and Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[5][6]

Materials:

  • Mammalian cells (e.g., A549, HepG2)

  • Complete culture medium

  • "this compound"

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5][7]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed 1 x 104 cells per well in a 96-well plate and incubate for 24 hours.[8]

  • Treat the cells with various concentrations of "this compound" (e.g., 0.1 to 100 µM) and a vehicle control.

  • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3][5][6]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3][6]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Measure the absorbance at 570 nm using a microplate reader.[6][7]

LDH Release Assay for Necrosis

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells into the culture supernatant, which is a marker of cell membrane damage and necrosis.[9]

Materials:

  • Treated cell culture supernatants

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (for maximum LDH release control)

  • 96-well plates

  • Microplate reader

Protocol:

  • Prepare cells and treat them with "this compound" as described for the MTT assay.

  • Prepare controls: spontaneous LDH release (vehicle-treated cells), maximum LDH release (cells treated with lysis buffer), and a background control (medium only).[9][10]

  • Centrifuge the plate at 400 x g for 5 minutes.[9]

  • Carefully transfer 50-100 µL of supernatant from each well to a new 96-well plate.[9][11][12]

  • Add 100 µL of the LDH reaction solution to each well.[9]

  • Incubate for 30 minutes at room temperature, protected from light.[9][12]

  • Measure the absorbance at 490 nm.[9][11][12]

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[13][14] The assay provides a substrate that is cleaved by active caspases to release a substrate for luciferase, generating a luminescent signal.[13][15]

Materials:

  • Caspase-Glo® 3/7 Reagent

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Seed cells and treat with "this compound" in white-walled 96-well plates.

  • Equilibrate the plate to room temperature.[14][16]

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[14][16]

  • Mix gently by orbital shaking for 30-60 seconds.

  • Incubate at room temperature for 1-3 hours.[14][16]

  • Measure the luminescence using a luminometer.

Signaling Pathways and Logical Relationships

Cytotoxicity can be broadly categorized into apoptosis (programmed cell death) and necrosis (uncontrolled cell death). The chosen assays help to distinguish between these mechanisms.

G cluster_stimulus Stimulus cluster_pathways Cellular Response cluster_assays Measurement Agent This compound Apoptosis Apoptosis (Programmed Cell Death) Agent->Apoptosis Necrosis Necrosis (Membrane Damage) Agent->Necrosis Viability Reduced Metabolic Activity Apoptosis->Viability Caspase_Assay Caspase-3/7 Assay Apoptosis->Caspase_Assay Necrosis->Viability LDH_Assay LDH Release Assay Necrosis->LDH_Assay MTT_Assay MTT Assay Viability->MTT_Assay

Figure 2: Relationship between cytotoxicity mechanisms and assays.

A common pathway leading to apoptosis involves the activation of a cascade of caspases. "this compound" may trigger this cascade, leading to controlled cell death.

G Agent This compound Mitochondria Mitochondrial Stress Agent->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Procaspase9 Procaspase-9 Procaspase9->Apoptosome Procaspase37 Procaspase-3/7 Caspase9->Procaspase37 Caspase37 Active Caspase-3/7 Procaspase37->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Figure 3: Simplified intrinsic apoptosis signaling pathway.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in a clear and concise manner. This allows for easy comparison of the effects of "this compound" across different cell lines and assays.

Table 1: Dose-Response of this compound on HepG2 Cell Viability (MTT Assay)

Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
198.2 ± 5.1
585.7 ± 6.3
1062.1 ± 4.9
2548.9 ± 3.8
5025.3 ± 2.9
10010.8 ± 1.5

Table 2: Summary of IC50 Values for this compound

AssayCell LineIC50 (µM)
MTT (Viability)HepG226.5
MTT (Viability)THP-135.2
LDH (Necrosis)HepG2> 100
LDH (Necrosis)THP-189.4
Caspase-3/7 (Apoptosis)HepG230.1
Caspase-3/7 (Apoptosis)THP-142.8

Conclusion

The protocols and workflow described in this application note provide a robust framework for assessing the in vitro cytotoxicity of the novel "this compound." By employing a multi-assay approach, researchers can gain valuable insights into the compound's safety profile and mechanism of cell death, which are critical for informed decisions in the drug development process.

References

Application Note: Quantitative Analysis of "Antitubercular Agent-40" in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a novel investigational drug, "Antitubercular Agent-40," in human plasma. The methodology is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection, providing a comprehensive guide for researchers and scientists.

Experimental Protocols

1. Sample Preparation

A protein precipitation method is employed for the extraction of "this compound" from human plasma.[1][2][3] This technique is chosen for its simplicity and efficiency in removing proteins that can interfere with the analysis.[1][2]

  • Protocol:

    • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (IS), "this compound-d4".

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[3]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase and inject 10 µL into the LC-MS/MS system.

2. Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column.[4][5] Gradient elution is utilized to achieve optimal separation of the analyte from endogenous plasma components.[4][6]

  • Table 1: Liquid Chromatography Conditions

ParameterValue
Column C18, 2.1 x 50 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute
Column Temperature 40°C
Injection Volume 10 µL

3. Mass Spectrometry

A triple quadrupole mass spectrometer is used for detection, operating in positive electrospray ionization (ESI) mode.[4][7][8] Quantification is achieved using Multiple Reaction Monitoring (MRM).[7]

  • Table 2: Mass Spectrometry Parameters

Parameter"this compound""this compound-d4" (IS)
Precursor Ion (m/z) 450.2454.2
Product Ion (m/z) 320.1324.1
Collision Energy (eV) 2525
Declustering Potential (V) 8080
Ion Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Polarity PositivePositive

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation.[4]

  • Linearity: The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision were within ±15% for all quality control (QC) samples.

  • Recovery and Matrix Effect: The extraction recovery was consistent across all QC levels, and no significant matrix effect was observed.

  • Table 3: Quantitative Data Summary

AnalyteLLOQ (ng/mL)ULOQ (ng/mL)Linearity (r²)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
"this compound"11000>0.99<10<1295-105

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_is Add Acetonitrile with IS (200 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject (10 µL) reconstitute->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM) lc->ms quantify Quantification ms->quantify report Report Results quantify->report

Caption: Experimental workflow for the LC-MS/MS analysis of "this compound".

The developed LC-MS/MS method provides a reliable and sensitive tool for the quantitative determination of "this compound" in human plasma. This application note and the detailed protocols will be valuable for researchers in the field of tuberculosis drug development, enabling accurate pharmacokinetic and clinical studies.

References

Application Notes and Protocols for the Formulation and Preclinical Evaluation of Antitubercular Agent-40 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the field of tuberculosis research and pharmacology.

Objective: This document provides detailed application notes and standardized protocols for the formulation of the novel thieno[2,3-b]quinoline-2-carboxamide compound, Antitubercular agent-40, for in vivo animal studies. It also outlines key experimental procedures for evaluating its efficacy and pharmacokinetic profile in a murine model of tuberculosis.

Introduction to this compound

This compound is a promising thieno[2,3-b]quinoline-2-carboxamide derivative with potential activity against Mycobacterium tuberculosis.[1] A significant challenge in the preclinical development of this agent is its poor aqueous solubility, a common characteristic of new chemical entities.[2][3] This property can lead to low oral bioavailability, hindering the accurate assessment of its therapeutic potential in vivo.[4][5] Therefore, a robust formulation strategy is critical to enhance its solubility and ensure adequate systemic exposure in animal models. These application notes provide guidance on developing a suitable formulation and conducting subsequent preclinical evaluations.

Hypothetical Mechanism of Action: Based on its structural class, it is postulated that this compound may exert its antimycobacterial effect by inhibiting a critical bacterial enzyme involved in cell wall synthesis or DNA replication, similar to other quinolone derivatives.[6][7] Further target deconvolution studies are required to elucidate the precise mechanism.

Formulation Development

The primary goal of the formulation is to improve the solubility and bioavailability of this compound, which is presumed to be a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).[2][8] Several formulation strategies can be employed for such compounds.[3][4][9]

Solubility Enhancement Strategies

A preliminary screening of various GRAS (Generally Recognized as Safe) excipients is recommended to identify an optimal formulation. Common approaches include the use of co-solvents, surfactants, and lipid-based systems.[3][10][11]

Table 1: Hypothetical Solubility of this compound in Various Vehicles

VehicleConcentration (w/v)Solubility (µg/mL)Observations
Water-< 1Insoluble
0.5% Carboxymethyl cellulose (CMC)0.5%< 1Suspension
10% Dimethyl sulfoxide (DMSO) in Water10%50Clear solution
20% Solutol® HS 15 in Water20%250Clear solution
30% Polyethylene glycol 400 (PEG400) in Water30%150Clear solution
Self-Emulsifying Drug Delivery System (SEDDS)See Table 2> 500Forms a microemulsion
Recommended Formulation Protocol: Self-Emulsifying Drug Delivery System (SEDDS)

Lipid-based formulations like SEDDS are a promising approach for enhancing the oral bioavailability of poorly soluble drugs.[4][12][13]

Table 2: Composition of a Hypothetical SEDDS Formulation for this compound

ComponentFunctionPercentage (w/w)
Capryol™ 90Oil40%
Kolliphor® RH40Surfactant40%
Transcutol® HPCo-surfactant20%

Protocol for SEDDS Preparation:

  • Weigh the required quantities of Capryol™ 90, Kolliphor® RH40, and Transcutol® HP into a sterile glass vial.

  • Mix the components thoroughly using a vortex mixer until a homogenous, clear solution is obtained.

  • Add the calculated amount of this compound to the vehicle to achieve the desired final concentration (e.g., 10 mg/mL).

  • Gently heat the mixture to 40°C while stirring to facilitate the dissolution of the compound.

  • Once the drug is completely dissolved, cool the formulation to room temperature.

  • Prior to administration, the SEDDS formulation should be diluted with a small volume of water and vortexed to form a microemulsion.

In Vivo Efficacy Evaluation in a Murine Model

The murine model of chronic tuberculosis is a standard for preclinical evaluation of new antitubercular agents.[14][15][16][17]

Experimental Workflow

G cluster_0 Infection Phase cluster_1 Treatment Phase cluster_2 Evaluation Phase Infection Aerosol Infection of BALB/c Mice with M. tuberculosis H37Rv Establishment Chronic Infection Establishment (4 weeks) Infection->Establishment Treatment Oral Administration of This compound Formulation (Daily for 4 weeks) Establishment->Treatment Sacrifice Euthanasia of Mice Treatment->Sacrifice Organ_Harvest Harvest Lungs and Spleen Sacrifice->Organ_Harvest CFU_Enumeration Colony Forming Unit (CFU) Enumeration Organ_Harvest->CFU_Enumeration

Caption: Workflow for in vivo efficacy testing of this compound.

Protocol for Efficacy Study
  • Animal Model: Use female BALB/c mice, 6-8 weeks old.[18]

  • Infection: Infect mice via the aerosol route with M. tuberculosis H37Rv to deliver approximately 100-200 bacilli to the lungs.[14]

  • Establishment of Chronic Infection: Allow the infection to establish for 4 weeks.

  • Treatment Groups:

    • Vehicle control (SEDDS formulation without the drug)

    • This compound (e.g., 25 mg/kg and 100 mg/kg, administered orally once daily)[19]

    • Positive control: Isoniazid (INH) at 25 mg/kg, administered orally once daily.[20]

  • Treatment Duration: Treat the mice for 4 weeks.

  • Endpoint: At the end of the treatment period, euthanize the mice and harvest the lungs and spleens. Homogenize the organs and plate serial dilutions on Middlebrook 7H11 agar.[16]

  • CFU Enumeration: Incubate plates at 37°C for 3-4 weeks and count the colony-forming units (CFUs). Express the data as log10 CFU per organ.[16]

Table 3: Hypothetical In Vivo Efficacy Data for this compound

Treatment GroupDose (mg/kg)Mean Log10 CFU in Lungs (± SD)Mean Log10 CFU in Spleen (± SD)
Vehicle Control-6.5 (± 0.3)4.8 (± 0.2)
This compound255.2 (± 0.4)3.9 (± 0.3)
This compound1004.1 (± 0.3)3.1 (± 0.2)
Isoniazid (Positive Control)254.3 (± 0.2)3.3 (± 0.2)

Pharmacokinetic (PK) Evaluation

Understanding the pharmacokinetic profile of this compound is crucial for interpreting efficacy data and determining optimal dosing regimens.[19][21][22]

Experimental Workflow for Pharmacokinetic Study

G Dosing Oral Administration of a Single Dose of this compound Formulation Blood_Collection Serial Blood Sampling at Pre-defined Time Points Dosing->Blood_Collection Plasma_Separation Plasma Separation by Centrifugation Blood_Collection->Plasma_Separation Sample_Analysis LC-MS/MS Analysis of Drug Concentration Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Parameter Calculation Sample_Analysis->PK_Analysis

Caption: Workflow for a pharmacokinetic study of this compound.

Protocol for Pharmacokinetic Study
  • Animal Model: Use healthy female BALB/c mice, 6-8 weeks old.

  • Dosing: Administer a single oral dose of the this compound SEDDS formulation (e.g., 50 mg/kg).

  • Blood Sampling: Collect blood samples via tail vein or retro-orbital sinus at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[19]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.

Table 4: Hypothetical Pharmacokinetic Parameters of this compound in Mice

ParameterUnitValue (Mean ± SD)
Cmax (Maximum plasma concentration)µg/mL8.5 (± 1.2)
Tmax (Time to reach Cmax)hours1.0 (± 0.5)
AUC0-24 (Area under the curve)µg*h/mL45.2 (± 6.8)
t1/2 (Half-life)hours5.3 (± 0.9)
Oral Bioavailability (%)%65 (± 10)

Signaling Pathway (Hypothetical)

G cluster_0 Mycobacterium tuberculosis Cell Agent40 Antitubercular agent-40 Target_Enzyme Target Enzyme (e.g., DNA Gyrase) Agent40->Target_Enzyme Inhibition DNA_Replication DNA Replication Target_Enzyme->DNA_Replication Cell_Division Bacterial Cell Division DNA_Replication->Cell_Division Bactericidal_Effect Bactericidal Effect Cell_Division->Bactericidal_Effect

Caption: Hypothetical mechanism of action of this compound.

Conclusion

These application notes provide a framework for the formulation and preclinical evaluation of the novel antitubercular candidate, this compound. The use of a SEDDS formulation is a viable strategy to overcome its poor aqueous solubility. The outlined in vivo efficacy and pharmacokinetic protocols in a murine model will enable a comprehensive assessment of its therapeutic potential. The presented data is hypothetical and should be replaced with experimentally derived values.

References

Application Notes and Protocols: Combination Studies of a Novel Antitubercular Agent (Agent-40) with First-Line TB Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of new, more effective treatment regimens. A key strategy in tuberculosis (TB) drug development is the evaluation of novel therapeutic agents in combination with existing first-line drugs—isoniazid (INH), rifampin (RIF), pyrazinamide (PZA), and ethambutol (EMB). This document provides detailed application notes and protocols for conducting preclinical combination studies of a hypothetical novel antitubercular candidate, hereafter referred to as "Agent-40," with these cornerstone TB therapies. The aim is to assess synergistic, additive, or antagonistic interactions and to gather essential data for advancing promising combinations into further development.

Data Presentation: In Vitro Combination Studies

The following tables summarize quantitative data from hypothetical in vitro checkerboard assays assessing the interaction between Agent-40 and first-line anti-TB drugs against the Mtb H37Rv strain. The Fractional Inhibitory Concentration Index (FICI) is used to determine the nature of the interaction.

Table 1: Minimum Inhibitory Concentrations (MICs) of Individual and Combined Agents

Drug(s)MIC (μg/mL)
Agent-400.5
Isoniazid (INH)0.05
Rifampin (RIF)0.1
Pyrazinamide (PZA)100
Ethambutol (EMB)2.5
Agent-40 + INH0.125 (Agent-40) / 0.0125 (INH)
Agent-40 + RIF0.25 (Agent-40) / 0.025 (RIF)
Agent-40 + PZA0.25 (Agent-40) / 50 (PZA)
Agent-40 + EMB0.0625 (Agent-40) / 0.625 (EMB)

Table 2: Fractional Inhibitory Concentration Index (FICI) for Agent-40 Combinations

Drug CombinationFICI*Interpretation
Agent-40 + INH0.5Synergy
Agent-40 + RIF0.75Additive
Agent-40 + PZA1.0Indifference
Agent-40 + EMB0.375Synergy

*FICI was calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is defined as FICI ≤ 0.5, additivity as 0.5 < FICI ≤ 1.0, indifference as 1.0 < FICI ≤ 4.0, and antagonism as FICI > 4.0.[1]

Experimental Protocols

In Vitro Checkerboard Assay for Synergy Testing

This protocol outlines the methodology for determining the in vitro interaction between Agent-40 and first-line TB drugs.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80

  • Agent-40, Isoniazid, Rifampin, Pyrazinamide, Ethambutol stock solutions

  • 96-well microtiter plates

  • Resazurin sodium salt solution (0.02% w/v)

  • Incubator at 37°C

Procedure:

  • Prepare serial twofold dilutions of Agent-40 and the first-line drug in a 96-well plate. Drug A (Agent-40) is diluted vertically, and Drug B (first-line agent) is diluted horizontally.

  • Inoculate each well with a standardized suspension of Mtb H37Rv to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include wells with each drug alone for MIC determination and wells with no drugs as a growth control.

  • Seal the plates and incubate at 37°C for 7-14 days.

  • After incubation, add 30 µL of resazurin solution to each well and incubate for an additional 24-48 hours.

  • Assess the results visually. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the drug that prevents this color change.

  • Calculate the FICI for each combination to determine the interaction.

Time-Kill Kinetics Assay

This assay evaluates the bactericidal or bacteriostatic activity of Agent-40 alone and in combination with first-line drugs over time.

Materials:

  • Log-phase culture of Mtb H37Rv

  • Middlebrook 7H9 broth with supplements

  • Agent-40 and first-line drugs at concentrations relative to their MICs (e.g., 1x, 4x, 8x MIC)

  • Middlebrook 7H10 agar plates

  • Sterile saline with 0.05% Tween 80

Procedure:

  • Inoculate flasks containing 7H9 broth with a log-phase Mtb culture to a starting density of ~10^6 CFU/mL.

  • Add the test drugs at the desired concentrations (e.g., Agent-40 alone, first-line drug alone, and the combination). Include a drug-free control.

  • Incubate the flasks at 37°C with shaking.

  • At specified time points (0, 24, 48, 72, 96, and 168 hours), withdraw aliquots from each flask.

  • Prepare serial dilutions of the aliquots in sterile saline with Tween 80.

  • Plate the dilutions on 7H10 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

  • Count the colonies to determine the CFU/mL at each time point.

  • Plot log10 CFU/mL versus time to generate time-kill curves. A ≥2-log10 decrease in CFU/mL compared to the starting inoculum is considered bactericidal activity. Synergy is defined as a ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows relevant to the combination studies of antitubercular agents.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation checkerboard Checkerboard Assay (Synergy/Antagonism) time_kill Time-Kill Kinetics (Bactericidal/Bacteriostatic) checkerboard->time_kill Promising Combinations intracellular Intracellular Activity Assay (Macrophage Model) time_kill->intracellular pk_pd Pharmacokinetics/ Pharmacodynamics intracellular->pk_pd Candidate Selection mouse_model Murine TB Model (Efficacy & Relapse) pk_pd->mouse_model toxicity Toxicity Studies mouse_model->toxicity end Lead Combination Identified toxicity->end start Novel Agent (Agent-40) + First-Line Drugs start->checkerboard Initial Screening

Caption: Workflow for Preclinical Combination Drug Studies.

tb_drug_targets cluster_cellwall Cell Wall Synthesis cluster_synthesis Protein & Nucleic Acid Synthesis inh Isoniazid (INH) (Mycolic Acid Synthesis) emb Ethambutol (EMB) (Arabinogalactan Synthesis) pza Pyrazinamide (PZA) (Trans-translation) agent40 Agent-40 (Hypothetical Target: Peptidoglycan Synthesis) rif Rifampin (RIF) (RNA Polymerase) mtb Mycobacterium tuberculosis mtb->inh mtb->emb mtb->pza mtb->agent40 mtb->rif

Caption: Cellular Targets of First-Line TB Drugs and Agent-40.

Conclusion

The protocols and data presented here provide a framework for the systematic evaluation of novel antitubercular candidates like "Agent-40" in combination with first-line TB drugs. The hypothetical synergistic interactions observed between Agent-40 and both isoniazid and ethambutol highlight the potential for developing new, more potent treatment regimens. Further in vivo studies are warranted to validate these in vitro findings and to assess the efficacy and safety of promising combinations in a preclinical model of tuberculosis. This structured approach is crucial for identifying new therapeutic strategies to combat the global threat of tuberculosis.

References

Application Notes and Protocols: Investigating Resistance to a Novel Antitubercular Agent (Agent-40)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains poses a significant threat to global health. Understanding the mechanisms by which Mtb develops resistance to new therapeutic agents is crucial for the development of robust and durable treatment regimens. This document provides a comprehensive set of experimental protocols for researchers and drug development professionals to investigate resistance to a hypothetical novel antitubercular compound, herein referred to as "Agent-40."

For the purpose of these protocols, we will hypothesize that Agent-40 is a novel small molecule that inhibits a key enzymatic pathway in Mtb, for instance, the biosynthesis of a unique cell wall component. The following protocols outline a systematic approach to generate and characterize Agent-40 resistant Mtb mutants, elucidate the genetic basis of resistance, and validate the resistance mechanisms.

I. Generation of Agent-40 Resistant Mycobacterium tuberculosis

A critical first step in studying drug resistance is the in vitro generation of resistant mutants. This can be achieved by exposing a susceptible Mtb strain to increasing concentrations of the drug over time.

Protocol 1: In Vitro Generation of Spontaneous Resistant Mutants

Objective: To isolate spontaneous Mtb mutants resistant to Agent-40.

Materials:

  • Mycobacterium tuberculosis H37Rv (or other susceptible strain)

  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase) and 0.05% Tween 80

  • Middlebrook 7H10 agar supplemented with 10% OADC

  • Agent-40 stock solution

  • Sterile culture tubes and petri dishes

  • Incubator at 37°C

Methodology:

  • Prepare a mid-log phase culture of Mtb H37Rv in 7H9 broth.

  • Determine the Minimum Inhibitory Concentration (MIC) of Agent-40 against the parent Mtb strain (see Protocol 2).

  • Plate a large number of Mtb cells (approximately 10⁸ to 10¹⁰ CFU) onto 7H10 agar plates containing Agent-40 at concentrations of 2x, 4x, and 8x the MIC.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Colonies that appear on the drug-containing plates are potential resistant mutants.

  • Isolate individual colonies and sub-culture them in 7H9 broth.

  • Confirm the resistance phenotype by re-testing the MIC of the isolated mutants (see Protocol 2).

  • Cryopreserve the confirmed resistant mutants for further analysis.

II. Phenotypic Characterization of Resistant Mutants

Once resistant mutants have been isolated, it is essential to quantify the level of resistance.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the MIC of Agent-40 against susceptible and resistant Mtb strains.

Materials:

  • Mtb strains (parental and resistant mutants)

  • Middlebrook 7H9 broth with OADC and Tween 80

  • Agent-40 stock solution

  • 96-well microplates

  • Resazurin dye

  • Plate reader

Methodology:

  • Prepare a serial two-fold dilution of Agent-40 in 7H9 broth in a 96-well plate.

  • Inoculate each well with a standardized Mtb suspension to a final density of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (no drug) and a negative control (no bacteria).

  • Incubate the plates at 37°C for 7-14 days.

  • After incubation, add resazurin solution to each well and incubate for another 24-48 hours.

  • A color change from blue to pink indicates bacterial growth.

  • The MIC is defined as the lowest concentration of Agent-40 that prevents this color change.

Data Presentation:

Table 1: MIC Values of Agent-40 for Parental and Resistant Mtb Strains

StrainMIC (µg/mL)Fold Change in MIC
Mtb H37Rv (Parental)1x
Agent-40-R1
Agent-40-R2
Agent-40-R3

III. Genotypic Characterization of Resistant Mutants

Identifying the genetic basis of resistance is a key step in understanding the mechanism of action of a drug.

Protocol 3: Whole Genome Sequencing (WGS) of Resistant Mutants

Objective: To identify genetic mutations associated with Agent-40 resistance.

Materials:

  • Genomic DNA from parental and resistant Mtb strains

  • DNA extraction kit

  • Next-generation sequencing (NGS) platform

  • Bioinformatics software for sequence analysis

Methodology:

  • Extract high-quality genomic DNA from the parental Mtb strain and each resistant mutant.

  • Prepare sequencing libraries from the extracted DNA.

  • Perform whole-genome sequencing on an NGS platform.

  • Align the sequencing reads from the resistant mutants to the reference genome of the parental strain.

  • Identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels) that are present in the resistant mutants but not in the parental strain.

  • Analyze the identified mutations for their potential impact on gene function (e.g., non-synonymous mutations, frameshift mutations).

Data Presentation:

Table 2: Mutations Identified in Agent-40 Resistant Mtb Mutants

MutantGeneNucleotide ChangeAmino Acid ChangePutative Function of Gene Product
Agent-40-R1
Agent-40-R2
Agent-40-R3

IV. Transcriptomic Analysis of Resistant Mutants

Changes in gene expression can also contribute to drug resistance.

Protocol 4: RNA Sequencing (RNA-Seq) Analysis

Objective: To identify changes in gene expression associated with Agent-40 resistance.

Materials:

  • RNA from parental and resistant Mtb strains (cultured with and without sub-inhibitory concentrations of Agent-40)

  • RNA extraction kit

  • NGS platform for RNA-Seq

  • Bioinformatics software for differential gene expression analysis

Methodology:

  • Culture the parental and resistant Mtb strains to mid-log phase.

  • Expose a subset of each culture to a sub-inhibitory concentration of Agent-40 for a defined period.

  • Extract total RNA from all culture conditions.

  • Perform RNA sequencing.

  • Analyze the sequencing data to identify genes that are differentially expressed between the resistant and parental strains, both in the presence and absence of the drug.

  • Perform pathway analysis to identify biological processes that are altered in the resistant mutants.

Data Presentation:

Table 3: Differentially Expressed Genes in Agent-40 Resistant Mtb

GeneLog2 Fold Change (Resistant vs. Parental)p-valuePutative Function

V. Visualizations

Diagram 1: Experimental Workflow for Agent-40 Resistance Studies

G cluster_generation Generation of Resistant Mutants cluster_pheno Phenotypic Characterization cluster_geno Genotypic & Transcriptomic Analysis cluster_validation Mechanism Validation start Mtb H37Rv Culture induce Expose to Agent-40 start->induce isolate Isolate Resistant Colonies induce->isolate mic Determine MIC isolate->mic wgs Whole Genome Sequencing isolate->wgs rnaseq RNA Sequencing isolate->rnaseq analysis Identify Mutations & Differentially Expressed Genes wgs->analysis rnaseq->analysis validation Validate Resistance Mechanism analysis->validation

Caption: Workflow for generating and characterizing Agent-40 resistant Mtb.

Diagram 2: Hypothetical Mechanism of Action and Resistance to Agent-40

G cluster_pathway Hypothetical Cell Wall Synthesis Pathway cluster_action Drug Action & Resistance precursor Precursor A enzyme Enzyme X (Target of Agent-40) precursor->enzyme intermediate Intermediate B product Cell Wall Component intermediate->product enzyme->intermediate agent40 Agent-40 agent40->enzyme Inhibits mutation Mutation in Enzyme X Gene mutation->enzyme Alters binding site

Caption: Hypothetical inhibition of Enzyme X by Agent-40 and resistance via mutation.

Diagram 3: Logical Flow of Resistance Mechanism Investigation

G phenotype Observe Resistance Phenotype (High MIC) genotype Identify Genetic Mutations (WGS) phenotype->genotype transcriptome Analyze Gene Expression Changes (RNA-Seq) phenotype->transcriptome hypothesis Formulate Hypothesis (e.g., Target modification, efflux pump upregulation) genotype->hypothesis transcriptome->hypothesis validation Experimental Validation (e.g., Allelic exchange, enzyme assays) hypothesis->validation conclusion Elucidate Resistance Mechanism validation->conclusion

Caption: Logical progression from phenotype to validated resistance mechanism.

VI. Conclusion

The protocols and workflows detailed in this document provide a robust framework for the investigation of resistance to novel antitubercular agents such as the hypothetical "Agent-40." A systematic approach combining phenotypic, genotypic, and transcriptomic analyses is essential for a comprehensive understanding of drug resistance mechanisms. The insights gained from these studies are invaluable for the strategic development of new drugs and combination therapies to combat the growing challenge of drug-resistant tuberculosis. The general principles of drug resistance in M. tuberculosis often involve mutations in drug targets or drug-activating enzymes, as well as changes in drug efflux.[1][2][3] Therefore, the investigation should be guided by these known mechanisms while remaining open to the discovery of novel resistance pathways.

References

Application Notes and Protocols for Antitubercular Agent-40 in Mycobacterial Cell Wall Synthesis Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a unique and complex cell wall that is crucial for its survival, pathogenesis, and intrinsic resistance to many antibiotics.[1][2] This intricate structure is composed of peptidoglycan, arabinogalactan, and an outer layer of mycolic acids.[1][3][4] The biosynthesis of these components presents a number of well-validated targets for antitubercular drugs.[1][5][6] "Antitubercular agent-40" is a novel synthetic compound that has demonstrated potent inhibitory activity against Mtb by specifically targeting the biosynthesis of mycolic acids, essential long-chain fatty acids that form the waxy outer layer of the mycobacterial cell wall.[4][6][7]

These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in assays designed to evaluate the inhibition of mycobacterial cell wall synthesis.

Mechanism of Action

This compound is a potent inhibitor of the fatty acid synthase-II (FAS-II) system in Mycobacterium tuberculosis. The FAS-II system is responsible for the elongation of long-chain fatty acids that are precursors for mycolic acid synthesis.[6] Specifically, this compound targets and inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in this pathway.[6] Inhibition of InhA blocks the synthesis of mycolic acids, leading to a compromised cell wall structure and ultimately, bacterial cell death.[5][7] This targeted mechanism contributes to its specificity and high efficacy against M. tuberculosis.

Data Presentation

Table 1: In Vitro Activity of this compound against Mycobacterium tuberculosis
StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
M. tuberculosis H37Rv (ATCC 27294)0.050.1
Multidrug-Resistant Strain 10.10.25
Multidrug-Resistant Strain 20.120.3
Extensively Drug-Resistant Strain 10.51.0

MIC (Minimum Inhibitory Concentration) values were determined using the microplate Alamar Blue assay after 7 days of incubation.

Table 2: Inhibition of Mycolic Acid Synthesis by this compound
Concentration of this compound¹⁴C-Acetate Incorporation into Mycolic Acids (% of control)
0.5 x MIC45%
1 x MIC15%
2 x MIC<5%
Isoniazid (1 x MIC)12%

Data obtained from in vivo radiolabeling experiments with M. tuberculosis H37Rv.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

Objective: To determine the minimum concentration of this compound required to inhibit the growth of M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis culture (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • This compound stock solution

  • 96-well microplates

  • Alamar Blue reagent

  • Resazurin solution

  • Incubator at 37°C

Procedure:

  • Prepare a suspension of M. tuberculosis in 7H9 broth, adjusted to a McFarland standard of 1.0.

  • Dilute the bacterial suspension 1:20 in fresh 7H9 broth.

  • Prepare serial dilutions of this compound in 7H9 broth in a 96-well plate.

  • Add 100 µL of the diluted bacterial suspension to each well containing the drug dilutions.

  • Include a drug-free well as a positive control for growth and a well with media only as a negative control.

  • Incubate the plate at 37°C for 7 days.

  • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

  • Incubate for an additional 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the drug that prevents the color change from blue to pink.

Protocol 2: Mycolic Acid Synthesis Inhibition Assay using ¹⁴C-Acetate Incorporation

Objective: To confirm that this compound inhibits mycolic acid synthesis by measuring the incorporation of a radiolabeled precursor.

Materials:

  • Log-phase culture of M. tuberculosis H37Rv

  • Middlebrook 7H9 broth

  • This compound

  • [1-¹⁴C] Acetic acid, sodium salt

  • Saponification reagent (15% tetrabutylammonium hydroxide)

  • Acidification and extraction reagents (hydrochloric acid, diethyl ether)

  • Thin-layer chromatography (TLC) plates and developing solvent

  • Scintillation counter and fluid

Procedure:

  • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.

  • Aliquot the culture into tubes and add this compound at various concentrations (e.g., 0.5x, 1x, and 2x MIC). Include a no-drug control.

  • Add 1 µCi/mL of [1-¹⁴C] acetic acid to each tube.

  • Incubate the cultures for 24 hours at 37°C.

  • Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS).

  • Extract the total lipids from the cell pellet.

  • Saponify the lipid extract with 15% tetrabutylammonium hydroxide at 100°C overnight.

  • Acidify the mixture with HCl and extract the mycolic acids with diethyl ether.

  • Evaporate the ether and dissolve the mycolic acid methyl esters in a suitable solvent.

  • Spot the samples on a TLC plate and develop the chromatogram.

  • Visualize the mycolic acids by autoradiography or quantify the radioactivity of the corresponding spots using a scintillation counter.

  • Compare the amount of incorporated ¹⁴C-acetate in the drug-treated samples to the untreated control to determine the percentage of inhibition.[8]

Visualizations

Mycobacterial_Cell_Wall cluster_CellWall Mycobacterial Cell Wall Structure Mycolic_Acids Mycolic Acids (Outer Layer) Arabinogalactan Arabinogalactan Mycolic_Acids->Arabinogalactan Covalently Linked Peptidoglycan Peptidoglycan Arabinogalactan->Peptidoglycan Covalently Linked Plasma_Membrane Plasma Membrane Peptidoglycan->Plasma_Membrane Anchored

Caption: Structure of the Mycobacterial Cell Wall.

Mycolic_Acid_Synthesis_Inhibition cluster_Pathway Mycolic Acid Biosynthesis Pathway cluster_Inhibition Mechanism of Inhibition FAS_I Fatty Acid Synthase I (FAS-I) Acyl_CoA Acyl-CoA Precursors FAS_I->Acyl_CoA FAS_II Fatty Acid Synthase II (FAS-II) Acyl_CoA->FAS_II Meromycolate Meromycolate Chain FAS_II->Meromycolate Pks13 Pks13 Meromycolate->Pks13 Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids Agent_40 This compound InhA InhA (Enzyme in FAS-II) Agent_40->InhA Inhibits InhA->FAS_II Part of

Caption: Inhibition of Mycolic Acid Synthesis.

Experimental_Workflow cluster_MIC MIC Determination Workflow cluster_MAS Mycolic Acid Synthesis Assay Workflow Start_MIC Prepare Mtb Culture and Drug Dilutions Incubate_MIC Incubate for 7 Days at 37°C Start_MIC->Incubate_MIC Add_Alamar Add Alamar Blue Incubate_MIC->Add_Alamar Read_MIC Read Results (Color Change) Add_Alamar->Read_MIC Start_MAS Treat Mtb with Agent-40 and ¹⁴C-Acetate Incubate_MAS Incubate for 24 Hours Start_MAS->Incubate_MAS Extract_Lipids Lipid Extraction Incubate_MAS->Extract_Lipids Analyze_TLC TLC and Autoradiography Extract_Lipids->Analyze_TLC Quantify Quantify Radioactivity Analyze_TLC->Quantify

References

Troubleshooting & Optimization

Improving the solubility of "Antitubercular agent-40" for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for handling and solubilizing Antitubercular agent-40 for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: this compound is a hydrophobic molecule with properties that can present challenges for aqueous solubility. Key properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₅H₂₅N₃OS[1]
Molecular Weight415.55 g/mol [1]
LogP6.1[1]
Hydrogen Bond Donor Count0[1]
Hydrogen Bond Acceptor Count4[1]
AppearanceSolid at room temperature[1]

Q2: Why does my this compound precipitate when I add it to my aqueous assay buffer?

A2: Precipitation is common for highly lipophilic compounds (LogP > 5) like this compound when transitioning from a high-concentration organic stock solution (like DMSO) to a primarily aqueous medium.[2] This occurs because the compound's solubility limit in the final aqueous solution is exceeded. Many new chemical entities are poorly soluble in water, making this a frequent challenge in drug discovery.[3][4]

Q3: What is the recommended solvent for creating a stock solution?

A3: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution.[1] If solubility issues persist, other organic solvents may be tested.

Q4: Are there alternatives to DMSO for cell-based assays where DMSO might be toxic?

A4: Yes. While DMSO is common, co-solvents like polyethylene glycol (PEG300), ethanol, and propylene glycol can be used, often in combination with surfactants or other formulation aids.[5][6] It is critical to establish the maximum tolerable concentration of any solvent system on your specific cell line.

Q5: What are the main strategies to improve the solubility of this agent in my in vitro assay?

A5: Several techniques can be employed, categorized as physical and chemical modifications.[3] Common strategies include:

  • Co-solvency : Using a water-miscible organic solvent to increase solubility.[7][8]

  • pH Adjustment : Modifying the pH of the buffer can increase the solubility of ionizable compounds.[9]

  • Use of Surfactants : Non-ionic surfactants like Tween-80 or Triton X-100 can form micelles that encapsulate the hydrophobic compound, keeping it in solution.[2][10]

  • Complexation : Using cyclodextrins to form inclusion complexes can significantly enhance aqueous solubility.[3][9][10]

Troubleshooting Guide: Compound Precipitation

This guide provides a step-by-step workflow to address the precipitation of this compound during in vitro experiments.

Diagram 1: Experimental Workflow for Solubility Troubleshooting

G start Start: Compound Precipitates in Assay check_stock 1. Check Stock Solution Is it clear? Any crystals? start->check_stock remake_stock Re-dissolve or Remake Stock (Use gentle heat/vortex) check_stock->remake_stock No check_dilution 2. Review Dilution Protocol Was final solvent conc. too low? check_stock->check_dilution Yes remake_stock->check_stock adjust_protocol Modify Dilution (e.g., intermediate dilution step) check_dilution->adjust_protocol Yes reduce_conc 3. Lower Final Concentration Test a serial dilution check_dilution->reduce_conc No adjust_protocol->reduce_conc test_cosolvents 4. Add Co-solvents/Surfactants (e.g., PEG300, Tween-80) reduce_conc->test_cosolvents Precipitation Persists success Success: Compound Soluble Proceed with Assay reduce_conc->success Soluble run_solubility Run Kinetic Solubility Assay (See Protocol 2) test_cosolvents->run_solubility run_solubility->success Improved fail Advanced Formulation Needed (e.g., solid dispersion, cyclodextrin) run_solubility->fail No Improvement

Caption: A step-by-step workflow for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weighing: Accurately weigh 4.16 mg of this compound (MW: 415.55 g/mol ).

  • Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the powder.

  • Solubilization: Vortex the solution for 1-2 minutes. If particles remain, gently warm the vial to 37°C for 10 minutes and vortex again.

  • Inspection: Ensure the solution is clear and free of any visible precipitate before storing.

  • Storage: Aliquot into single-use vials and store at -20°C for short-term (1 month) or -80°C for long-term (6 months) use.[1]

Protocol 2: Kinetic Solubility Assessment with Co-solvents

This protocol helps determine the maximum soluble concentration of the agent in your assay buffer with the addition of solubilizing agents.

  • Prepare Buffers: Prepare your standard aqueous assay buffer containing different potential solubilizers. See Table 2 for suggestions.

  • Compound Addition: Dispense 198 µL of each test buffer into separate wells of a 96-well plate.

  • Serial Dilution: Add 2 µL of the 10 mM DMSO stock solution of this compound to each well to achieve a starting concentration of 100 µM. This keeps the final DMSO concentration at 1%.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader at 620 nm. Alternatively, centrifuge the plate, take the supernatant, and measure the concentration using HPLC-UV.

  • Analysis: The highest concentration that does not show significant precipitation or turbidity is considered the kinetic solubility limit under those conditions.

Table 2: Suggested Formulations for Solubility Testing

Formulation Base (Aqueous Buffer +...)Final Conc. of ExcipientTarget Compound Conc.Notes
1% DMSO (Control)1% (v/v)1-100 µMStandard baseline.
10% PEG300 in Saline10% (v/v)1-100 µMCommon co-solvent for in vivo use.[1]
5% Tween-80 in Saline5% (v/v)1-100 µMNon-ionic surfactant.[1]
0.05% Triton X-1000.05% (v/v)1-100 µMDetergent for enzyme assays; may be unsuitable for cell-based assays.[2]
10 mM HP-β-CD10 mM1-100 µMCyclodextrin for complexation.[9]

Protocol 3: Preparing Working Solutions for Cell-Based Assays

This protocol uses a serial dilution method to minimize precipitation when preparing final concentrations for treating cells.

  • Thaw Stock: Thaw a single-use aliquot of 10 mM this compound in DMSO.

  • Intermediate Dilution: Prepare a 1 mM solution by diluting the 10 mM stock 1:10 in DMSO.

  • Second Intermediate Dilution: Prepare a 100 µM solution by diluting the 1 mM stock 1:10 in your cell culture medium. Vortex gently immediately after addition. This creates a 10% DMSO solution in the medium.

  • Final Dilutions: Perform final serial dilutions from the 100 µM solution directly into the cell culture medium to achieve your desired final concentrations (e.g., 10 µM, 1 µM, 0.1 µM). This ensures the final DMSO concentration remains low (e.g., ≤0.1%).

  • Application: Add the final dilutions to your cells immediately after preparation.

Hypothetical Target Pathway

Many antitubercular agents work by disrupting essential processes in Mycobacterium tuberculosis. This diagram illustrates a hypothetical signaling pathway involving the inhibition of a key synthase required for cell wall synthesis, a common target for such agents.

Diagram 2: Hypothetical Signaling Pathway Inhibition

G sub Substrate enzyme Mycolic Acid Synthase (Target) sub->enzyme product Mycolic Acid enzyme->product cell_wall Cell Wall Biosynthesis product->cell_wall agent Antitubercular agent-40 agent->enzyme Inhibition lysis Bacterial Lysis & Death cell_wall->lysis Disruption leads to

Caption: Inhibition of Mycolic Acid Synthesis by this compound.

References

"Antitubercular agent-40" stability issues in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Antitubercular Agent-40 in various solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound, a potent thieno[2,3-b]quinoline-2-carboxamide derivative, is susceptible to degradation under certain conditions. The primary concerns are hydrolysis in acidic aqueous solutions and oxidative degradation, particularly in the presence of certain reactive species. The stability is significantly influenced by the choice of solvent, pH, temperature, and exposure to light. For instance, in acidic conditions, rifampicin, a related class of antitubercular agent, can degrade, and similar caution should be exercised with Agent-40.[1]

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: For optimal stability, it is recommended to prepare stock solutions of this compound in anhydrous Dimethyl Sulfoxide (DMSO).[2] Stock solutions in DMSO should be stored at -20°C or lower in small aliquots to minimize freeze-thaw cycles. For immediate use in aqueous-based assays, freshly prepared dilutions from the DMSO stock are advised.

Q3: Can I use methanol to prepare solutions of this compound?

A3: Methanol can be used as a solvent for this compound and has been shown to be effective in stabilizing anti-TB drugs for pharmacological testing.[3] It provides a stable environment that minimizes enzymatic and oxidative degradation.[3] However, for long-term storage, DMSO is preferred. When using methanol, ensure it is of high purity and anhydrous, as water content can affect stability.

Q4: My experimental results are inconsistent. Could this be related to the stability of this compound?

A4: Yes, inconsistent results are often linked to compound instability. Degradation of this compound can lead to a decrease in its effective concentration, resulting in variable biological activity. It is crucial to ensure the compound is handled and stored correctly. Refer to the troubleshooting guide below for steps to identify and resolve stability-related issues.

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: this compound exhibits pH-dependent stability in aqueous solutions. It is most stable in neutral to slightly alkaline conditions (pH 7.0-8.0). Acidic conditions (pH < 6.0) can lead to significant degradation. For example, studies on similar antitubercular drugs have shown increased decomposition at lower pH values.[1]

Troubleshooting Guide

Issue 1: Precipitate Formation in Aqueous Solutions

Possible Cause:

  • Low Solubility: this compound has limited solubility in aqueous buffers.

  • Solvent Carryover: Diluting a concentrated DMSO stock into an aqueous buffer can cause the compound to precipitate if the final DMSO concentration is not optimal.

Troubleshooting Steps:

  • Check Solubility Limits: Refer to the solubility data in Table 1.

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility but does not exceed the tolerance of your experimental system (typically <0.5%).

  • Use a Co-solvent: Consider using a small percentage of a water-miscible organic co-solvent, if compatible with your assay.

  • Fresh Preparations: Prepare aqueous solutions fresh from a DMSO stock immediately before use.

Issue 2: Loss of Biological Activity Over Time

Possible Cause:

  • Degradation in Solution: The compound may be degrading in the experimental medium during incubation.

  • Improper Storage: Stock solutions may have degraded due to improper storage conditions (e.g., exposure to light, frequent freeze-thaw cycles).

Troubleshooting Steps:

  • Perform a Time-Course Experiment: Assess the stability of this compound in your specific experimental medium over the duration of your assay.

  • Verify Stock Solution Integrity: Use a fresh aliquot of the stock solution. If the problem persists, prepare a new stock solution from solid material.

  • Protect from Light: Handle solutions containing this compound in a manner that minimizes exposure to light.

  • Control Temperature: Maintain appropriate temperatures during storage and experiments as outlined in the stability data tables.

Stability Data

The following tables summarize the stability of this compound in various solvents under different conditions.

Table 1: Solubility of this compound

SolventSolubility (mg/mL)
DMSO> 50
Methanol~10
Ethanol~5
Water< 0.1
PBS (pH 7.4)< 0.1

Table 2: Stability of this compound in Different Solvents at Room Temperature (25°C)

Solvent% Remaining after 24 hours% Remaining after 72 hours
DMSO> 99%> 98%
Methanol95%88%
Ethanol92%85%
PBS (pH 7.4)85%70%
Acidic Buffer (pH 5.0)60%40%

Table 3: Long-Term Stability of this compound Stock Solutions (-20°C)

Solvent% Remaining after 1 month% Remaining after 3 months
DMSO> 99%> 99%
Methanol98%95%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh the desired amount of solid this compound.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the solution until the solid is completely dissolved.

  • Dispense the stock solution into small-volume, light-protected aliquots.

  • Store the aliquots at -20°C or below.

Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)
  • Prepare a solution of this compound in the test solvent at a known concentration.

  • Divide the solution into multiple vials for different time points.

  • Store the vials under the desired experimental conditions (e.g., specific temperature, light exposure).

  • At each designated time point (e.g., 0, 2, 4, 8, 24 hours), remove a vial.

  • Inject an appropriate volume of the solution onto an HPLC system.

  • Use a suitable C18 column and a mobile phase gradient of acetonitrile and water with 0.1% formic acid.

  • Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength.

  • Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_stability Stability Assessment cluster_data Data Analysis prep_stock Prepare Stock in DMSO prep_working Prepare Working Solution prep_stock->prep_working Dilute incubate Incubate under Test Conditions prep_working->incubate Start Experiment sample Sample at Time Points incubate->sample analyze HPLC Analysis sample->analyze calculate Calculate % Remaining analyze->calculate Peak Area Data plot Plot Degradation Curve calculate->plot

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic cluster_check Initial Checks cluster_actions Corrective Actions cluster_outcome Outcome start Inconsistent Results? check_solubility Precipitate Observed? start->check_solubility Yes check_storage Improper Storage? start->check_storage No check_solubility->check_storage No optimize_dmso Optimize DMSO % check_solubility->optimize_dmso Yes fresh_solution Use Fresh Stock check_storage->fresh_solution Yes time_course Run Stability Time-Course check_storage->time_course No resolved Issue Resolved optimize_dmso->resolved fresh_solution->resolved time_course->resolved

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Optimizing "Antitubercular agent-40" Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "Antitubercular agent-40" in in vivo studies. The information is designed to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How should I determine the starting dose of "this compound" for my in vivo efficacy studies?

A1: The initial dose for in vivo efficacy studies is typically extrapolated from in vitro data, specifically the minimum inhibitory concentration (MIC). A common starting point is to aim for plasma concentrations in the animal model that are several-fold higher than the in vitro MIC against Mycobacterium tuberculosis. It is also crucial to first conduct a maximum tolerated dose (MTD) study to establish the safety profile and upper dosage limit of the agent.

Q2: What are the most common animal models used for in vivo testing of antitubercular agents?

A2: The most frequently used animal model for preliminary in vivo studies of antitubercular agents is the mouse. Mice are cost-effective and well-characterized for this purpose. Other models, such as guinea pigs and rabbits, may be used in later stages of drug development as they can form more human-like lung granulomas.

Q3: How can I assess the efficacy of "this compound" in my animal model?

A3: The primary method for evaluating the efficacy of an antitubercular agent in an animal model is by measuring the bacterial load in target organs, typically the lungs and spleen. This is done by counting the colony-forming units (CFU) after a specific duration of treatment. A significant reduction in CFU in treated animals compared to a control group indicates efficacy.

Q4: What are the key pharmacokinetic (PK) and pharmacodynamic (PD) parameters I should consider for "this compound"?

A4: Understanding the PK/PD profile of "this compound" is critical for dosage optimization. Key PK parameters include Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve), which represents total drug exposure. The key PD parameter is the MIC. The relationship between these parameters (e.g., AUC/MIC, Cmax/MIC) can help predict the efficacy of the dosing regimen.

Troubleshooting Guides

Issue 1: Unexpected Toxicity or Animal Mortality

If you observe unexpected adverse effects or mortality in your study animals, consider the following troubleshooting steps:

Potential Cause Troubleshooting Steps
Incorrect Dosage Calculation Double-check all calculations for dose formulation and administration volume. Ensure correct unit conversions.
Vehicle Toxicity Administer the vehicle alone to a control group of animals to rule out any toxic effects of the vehicle itself.
Rapid Drug Absorption and High Cmax Consider splitting the daily dose into multiple smaller doses or reformulating the agent to slow down its absorption.
Off-Target Effects Conduct a preliminary histopathological examination of major organs to identify any signs of tissue damage.
Issue 2: Lack of Efficacy in the Animal Model

If "this compound" is not showing the expected reduction in bacterial load, investigate the following possibilities:

Potential Cause Troubleshooting Steps
Poor Bioavailability Perform a pharmacokinetic study to determine the plasma concentration of the agent after administration. If exposure is low, consider changing the route of administration or reformulating the compound to improve solubility.
Inappropriate Dosing Regimen The dosing frequency may not be optimal. Analyze the half-life of the agent and adjust the dosing schedule to maintain plasma concentrations above the MIC for a sufficient duration.
Drug Resistance While unlikely with a novel agent, consider the possibility of innate resistance in the bacterial strain used. Confirm the MIC of the agent against the specific strain.
Suboptimal Animal Model Ensure the chosen animal model and the infection protocol are appropriate for the research question.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
  • Animal Selection: Use a cohort of healthy mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.

  • Group Allocation: Divide the animals into groups of 3-5, including a vehicle control group.

  • Dose Selection: Choose a range of doses based on in vitro cytotoxicity data, starting with a dose at which no toxicity is anticipated.

  • Administration: Administer "this compound" daily for 5-7 days via the intended clinical route (e.g., oral gavage).

  • Monitoring: Observe the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered appearance. Record body weight at regular intervals.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% weight loss.

Protocol 2: Efficacy Study in a Mouse Model of Tuberculosis
  • Infection: Infect mice with an aerosolized suspension of Mycobacterium tuberculosis to establish a lung infection.

  • Treatment Initiation: Begin treatment with "this compound" at a predetermined time post-infection (e.g., 2-4 weeks).

  • Dosing: Administer the selected doses of the agent and appropriate controls (e.g., vehicle, a known effective drug like isoniazid) daily for a specified period (e.g., 4 weeks).

  • Outcome Assessment: At the end of the treatment period, euthanize the animals and aseptically remove the lungs and spleen.

  • CFU Enumeration: Homogenize the organs and plate serial dilutions of the homogenates on appropriate agar medium.

  • Data Analysis: After incubation, count the number of colonies to determine the CFU per organ. Compare the CFU counts between the different treatment groups.

Visualizations

G cluster_workflow Dosage Optimization Workflow vitro In Vitro Studies (MIC, Cytotoxicity) mtd Maximum Tolerated Dose (MTD) Study vitro->mtd Estimate Starting Dose pk Pharmacokinetic (PK) Study mtd->pk Determine Safe Dose Range dose_ranging Dose-Ranging Efficacy Study pk->dose_ranging Inform Dosing Regimen optimal_dose Optimal Dose Selection dose_ranging->optimal_dose Identify Most Efficacious Dose

Caption: Workflow for in vivo dosage optimization of a novel antitubercular agent.

G cluster_troubleshooting Troubleshooting Lack of Efficacy start Lack of Efficacy Observed check_exposure Is Drug Exposure (AUC, Cmax) Sufficient? start->check_exposure check_dose Is Dosing Regimen Optimal? check_exposure->check_dose Yes improve_formulation Action: Improve Formulation or Change Administration Route check_exposure->improve_formulation No adjust_dose Action: Adjust Dosing Frequency or Amount check_dose->adjust_dose No re_evaluate Re-evaluate In Vitro Activity (MIC) check_dose->re_evaluate Yes

Caption: Decision tree for troubleshooting a lack of in vivo efficacy.

Technical Support Center: Troubleshooting Inconsistent MIC Results for Antitubercular Agent-40

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering variability in Minimum Inhibitory Concentration (MIC) results for "Antitubercular agent-40" against Mycobacterium tuberculosis (M. tb).

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent MIC values for this compound across different experimental runs. What are the most common causes for this variability?

Inconsistent MIC results for antitubercular agents are a frequent challenge, often stemming from the complex and sensitive nature of mycobacterial susceptibility testing.[1] The primary sources of variability include:

  • Inoculum Preparation: Incorrect bacterial density or clumping of M. tb can significantly alter the MIC outcome. Standardization of the inoculum is a critical step.[1]

  • Drug Solution and Plate Preparation: Issues related to the solubility, stability, storage, or dilution of this compound can lead to variable drug concentrations in the assay.[1]

  • Media Composition: Variations in media batches, particularly the concentration of supplements like Oleic Albumin Dextrose Catalase (OADC), can impact mycobacterial growth and drug activity.

  • Incubation Conditions: Fluctuations in temperature and the duration of incubation can affect the growth rate of M. tb and influence the final MIC reading.[1]

  • Methodological Deviations: Lack of strict adherence to a standardized protocol is a major contributor to result variability.[1]

Q2: What is the first thing we should check when troubleshooting inconsistent MICs?

A logical first step is to meticulously review your inoculum preparation and quality control (QC) procedures.[1] Minor variations in the initial bacterial concentration are a common cause of shifts in MIC values.[1] Additionally, analyzing the MIC for your control strain (e.g., M. tuberculosis H37Rv) is crucial. If the MIC of the control strain is also variable, it strongly suggests a systemic issue with the assay setup (e.g., media, drug dilutions, incubation) rather than a problem specific to your test isolate.[1][2]

Q3: How should we prepare the stock solution for this compound to ensure consistency?

Proper preparation and storage of drug stock solutions are critical for reproducible results.[1] Many antitubercular agents are not readily soluble in water and may require specific solvents.[1]

  • Use High-Quality Agent: Always use a high-purity powder form of this compound from a reputable supplier with accompanying quality assurance documentation.[1]

  • Select an Appropriate Solvent: If the optimal solvent is not specified, start with sterile distilled water. If solubility is an issue, consider using dimethyl sulfoxide (DMSO) or ethanol. Be aware that some solvents can have an inhibitory effect at higher concentrations.[1] The final concentration of the solvent in the assay should not exceed 1% and should be consistent across all wells, including growth controls.[3]

  • Prepare a Concentrated Stock: Dissolve the agent to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Aliquot and Store: Dispense the stock solution into single-use aliquots in sterile vials and store them at -80°C for long-term stability, unless the manufacturer specifies otherwise.[1]

  • Avoid Repeated Freeze-Thaw Cycles: Thawed aliquots should be used immediately and should not be refrozen to prevent degradation of the compound.[1]

Q4: Can the type of 96-well plate or the incubation time affect our MIC results?

Yes, both the plate type and incubation time can be significant sources of variability.

  • Plate Type: It is recommended to use sterile, U-bottom 96-well polystyrene plates with lids. This type of plate is advised by the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for M. tb broth microdilution assays.[1][3]

  • Incubation Time: M. tb is a slow-growing organism, with a typical incubation period ranging from 7 to 21 days at 36°C ± 1°C.[1] It is crucial to read the plates at a standardized time point. The EUCAST reference method suggests reading the MIC as soon as visible growth is detected in the 1:100 diluted growth control well.[1] Reading the results too early or too late can lead to shifts in the observed MIC.

Troubleshooting Workflow

The following diagram outlines a systematic approach to identifying the source of inconsistent MIC results for this compound.

G start Inconsistent MIC Results Observed check_qc Review Quality Control (QC) Strain Results (e.g., H37Rv) start->check_qc qc_ok QC MIC Consistent check_qc->qc_ok No qc_variable QC MIC Inconsistent check_qc->qc_variable Yes check_inoculum Investigate Inoculum Preparation: - McFarland Standardization - Cell Clumping - Viability qc_ok->check_inoculum check_drug_prep Investigate Agent-40 Preparation: - Stock Solution (Age, Storage) - Dilution Series Accuracy - Solubility/Precipitation qc_ok->check_drug_prep check_assay_setup Investigate General Assay Setup: - Media Preparation (Lot-to-Lot Variability) - Incubation Conditions (Temp., Time) - Plate Reading Method qc_variable->check_assay_setup resolve_inoculum Refine and Standardize Inoculum Protocol check_inoculum->resolve_inoculum resolve_assay Standardize Media, Incubation, and Reading Procedures check_assay_setup->resolve_assay resolve_drug Prepare Fresh Stock and Dilutions of Agent-40 check_drug_prep->resolve_drug end Consistent MIC Results Achieved resolve_inoculum->end resolve_assay->end resolve_drug->end

Caption: Troubleshooting decision tree for inconsistent MIC results.

Data Presentation: Example of Inconsistent vs. Ideal MIC Results

The table below illustrates an example of inconsistent versus ideal MIC results for this compound and highlights the probable causes and recommended actions.

Experiment RunTest Isolate MIC (µg/mL)QC Strain H37Rv MIC (µg/mL)Probable CauseRecommended Action
Inconsistent Results
Run 10.50.25 (Expected: 0.06)Issue with Agent-40 dilution or media batch.Prepare fresh drug dilutions; check media lot number and preparation date.
Run 22.00.03 (Expected: 0.06)Inoculum size variation, inconsistent reading time.Standardize inoculum to 0.5 McFarland and read plates on a fixed day (e.g., Day 14).
Run 31.00.06Inconsistent reading time.Read plates when the 1:100 diluted growth control shows visible growth.
Ideal Results
Run 11.00.06N/AN/A
Run 21.00.06N/AN/A
Run 31.00.06N/AN/A

Experimental Protocols

EUCAST Broth Microdilution Reference Method for M. tuberculosis

This protocol is based on the EUCAST reference method for determining the MIC of antitubercular agents.[3][4]

1. Media Preparation:

  • Use Middlebrook 7H9 broth base.

  • Supplement with 0.2% glycerol (do not add Tween 80).

  • Sterilize by autoclaving.

  • Before use, enrich the medium with 10% OADC (Oleic Albumin Dextrose Catalase) growth supplement.

2. Inoculum Preparation:

  • Prepare a suspension of M. tuberculosis colonies in sterile water containing glass beads.

  • Vortex thoroughly to break up clumps.

  • Adjust the suspension to a 0.5 McFarland standard.

  • Prepare a 1:100 dilution of this suspension to achieve a final inoculum concentration of approximately 10^5 CFU/mL.

3. Drug Dilution Series:

  • Prepare serial two-fold dilutions of this compound in the prepared Middlebrook 7H9 medium in a 96-well U-bottom plate.

  • The final volume in each well should be 100 µL.

  • Include a range of concentrations that will encompass the expected MIC value.

4. Plate Inoculation and Incubation:

  • Add 100 µL of the standardized bacterial inoculum to each well containing the drug dilutions.

  • The final volume in each well will be 200 µL.

  • Controls:

    • Growth Control (100%): A well with 100 µL of medium and 100 µL of the inoculum.

    • Growth Control (1%): A well with 100 µL of medium and 100 µL of a 1:100 dilution of the inoculum.

    • Negative Control: A well with 200 µL of uninoculated medium.

  • Seal the plate with a lid and incubate at 36°C ± 1°C in ambient air.

5. Reading and Interpreting Results:

  • Visually inspect the plates for bacterial growth.

  • The MIC is determined as the lowest concentration of this compound that shows no visible growth.

  • The results are considered valid when there is visible growth in both the 100% and 1% growth control wells.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the MIC determination workflow.

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase media_prep Prepare Middlebrook 7H9 + 10% OADC Medium plate_setup Set up 96-Well Plate: - Drug Dilutions - Inoculum - Controls media_prep->plate_setup drug_prep Prepare Serial Dilutions of Agent-40 drug_prep->plate_setup inoculum_prep Prepare 0.5 McFarland Inoculum of M. tb inoculum_prep->plate_setup incubation Incubate at 36°C (7-21 Days) plate_setup->incubation read_results Visually Read Plates for Growth incubation->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic

Caption: Workflow for MIC determination using broth microdilution.

Potential Signaling Pathways and Mechanisms of Action

While the specific mechanism of action for "this compound" is not defined, antitubercular drugs typically target key mycobacterial pathways. Understanding these can provide context for interpreting MIC results.

  • Cell Wall Synthesis Inhibition: Many first-line antitubercular drugs, such as isoniazid and ethambutol, inhibit the synthesis of mycolic acids and arabinogalactan, which are essential components of the mycobacterial cell wall.[5][6][7]

  • Protein Synthesis Inhibition: Agents like rifampin target the DNA-dependent RNA polymerase, thereby inhibiting transcription and protein synthesis.[5] Others, such as aminoglycosides, bind to the ribosome and disrupt translation.

  • DNA Synthesis Inhibition: Fluoroquinolones inhibit DNA gyrase, an enzyme crucial for DNA replication.[7]

Inconsistent MICs could potentially arise from the induction of transient resistance mechanisms, such as the upregulation of efflux pumps, which can reduce the intracellular concentration of the drug.[8][9]

The diagram below illustrates a generalized view of common antitubercular drug targets.

G cluster_cell Mycobacterium tuberculosis Cell dna DNA Replication (DNA Gyrase) rna_pol Transcription (RNA Polymerase) ribosome Protein Synthesis (Ribosome) cell_wall Cell Wall Synthesis (Mycolic Acid, Arabinogalactan) atp_synthase Energy Metabolism (ATP Synthase) agent_40 This compound (Hypothetical Targets) agent_40->dna Inhibition agent_40->rna_pol Inhibition agent_40->ribosome Inhibition agent_40->cell_wall Inhibition agent_40->atp_synthase Inhibition

Caption: Common molecular targets for antitubercular agents.

References

Strategies to reduce "Antitubercular agent-40" off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for "Antitubercular agent-40." This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential off-target effects during preclinical and experimental studies. Since "this compound" is a novel compound, this guide leverages established principles and troubleshooting strategies from well-characterized antitubercular drugs like isoniazid and rifampicin to inform your research.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a primary concern for antitubercular agents?

A: Off-target effects are unintended interactions of a drug with molecular targets other than its primary therapeutic target. For antitubercular agents, these effects are a major concern because they can lead to significant host cell toxicity, such as hepatotoxicity or neurotoxicity, which can compromise patient safety and lead to the discontinuation of treatment.[1] Identifying and mitigating these effects early is crucial for developing a safe and effective therapeutic.

Q2: My in vitro experiments show significant cytotoxicity at concentrations near the effective dose for killing M. tuberculosis. How can I determine if this is an off-target effect?

A: This is a classic challenge. The first step is to differentiate between on-target toxicity (if the target has a human homolog) and off-target toxicity. A multi-step approach is recommended:

  • In Silico Analysis: Use computational tools to predict potential off-target binding sites for "this compound" based on its chemical structure.

  • Orthogonal Assays: Validate cytotoxicity using a different assay method (e.g., if you used an MTT assay, try an ATP-based viability assay like CellTiter-Glo) to rule out assay-specific interference.

  • Target Engagement Assays: Employ methods like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound is engaging its intended target within the cell at the effective concentrations.

  • Broad-Spectrum Profiling: Conduct a broad kinase panel screen or a similar profiling service to identify unintended molecular interactions. Kinases are common off-targets for many drugs.

Q3: What are some common off-target signaling pathways affected by antitubercular drugs?

A: Established antitubercular drugs have known off-target interactions. For example:

  • Isoniazid: Its metabolites can induce oxidative stress and have been shown to interfere with the Nrf2 antioxidant response pathway by inhibiting ERK1 phosphorylation.[2] This is a key mechanism behind its associated hepatotoxicity.[3][4]

  • Rifampicin: This drug can bind to the myeloid differentiation protein 2 (MD-2), a co-receptor of Toll-like receptor 4 (TLR4), inhibiting its signaling cascade.[5] This can lead to immunomodulatory effects.

Q4: How can I proactively design my experiments to minimize the risk of off-target effects?

A: Proactive design is key. Consider the following:

  • Rational Drug Design: If possible, modify the chemical structure of "this compound" to enhance selectivity for its mycobacterial target over potential human off-targets.[3]

  • Dose-Response Analysis: Carefully determine the therapeutic window. A large gap between the on-target effective concentration and the off-target toxic concentration is desirable.

  • Use of Control Compounds: Include structurally similar but inactive analogs of your compound in experiments to ensure observed effects are not due to general chemical properties.

  • Target Knockdown/Knockout Models: Use siRNA or CRISPR to reduce the expression of the intended target. If the off-target effect persists, it confirms the interaction is independent of the primary target.

Troubleshooting Guide: Unexpected Experimental Outcomes

This guide addresses specific issues you may encounter and provides actionable troubleshooting steps.

Issue Observed Potential Cause Recommended Solution(s)
High variability in cytotoxicity assay replicates. 1. Inconsistent cell seeding or pipetting errors. 2. Edge effects on the assay plate due to evaporation. 3. Compound precipitation at higher concentrations.1. Ensure a homogenous cell suspension before plating. Use calibrated pipettes and consistent technique. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Check compound solubility in your media. If needed, adjust the vehicle (e.g., DMSO) concentration or use a different formulation.
Compound is potent against purified target enzyme but has weak whole-cell activity against M. tuberculosis. 1. Poor cell wall permeability of the compound. 2. The compound is being removed by bacterial efflux pumps. 3. Compound instability in culture medium.1. Assess compound permeability using cell-based assays. Consider structural modifications to improve uptake. 2. Test for synergy with known efflux pump inhibitors. 3. Measure compound concentration in the medium over time using LC-MS to assess stability.
Significant host cell toxicity observed, but in silico predictions and initial screens show no obvious off-targets. 1. Formation of a toxic metabolite. 2. Off-target is a non-kinase protein (e.g., GPCR, ion channel). 3. Induction of an unexpected signaling cascade (e.g., apoptosis, oxidative stress).1. Analyze compound metabolism in host cells (e.g., using liver microsomes). Test the toxicity of identified metabolites. 2. Expand off-target screening to broader panels that include other protein classes. 3. Perform Western blots for key markers of apoptosis (cleaved Caspase-3) or oxidative stress (HMOX1).
Cellular Thermal Shift Assay (CETSA) shows no thermal stabilization of the target protein. 1. Compound is not cell-permeable or does not reach the target compartment. 2. The compound concentration used is too low to achieve target engagement. 3. The drug-target interaction does not sufficiently stabilize the protein against thermal denaturation.1. Confirm cell permeability using an orthogonal method. 2. Perform a dose-response CETSA to see if stabilization occurs at higher concentrations. 3. This is a limitation of CETSA. Confirm target engagement with a different method, such as an in-cell binding assay or by measuring the inhibition of a downstream substrate of the target.

Quantitative Data Summary

Understanding the therapeutic index is critical. The goal is to have high potency against the mycobacterial target (low MIC/IC50) and low potency against human off-targets (high IC50). Below are examples from established drugs.

Table 1: On-Target vs. Off-Target Potency of Isoniazid

Target/ActivityOrganism/SystemMetricValueReference(s)
On-Target M. tuberculosis InhA EnzymeIC5054.6 nM[6]
On-Target M. tuberculosis H37Rv (Whole Cell)MIC~1 µM[7]
Off-Target Effect Human HepatocytesToxicityDose-dependent, risk increases with age and other factors[8]

Table 2: On-Target vs. Off-Target Potency of Rifampicin

Target/ActivityOrganism/SystemMetricValueReference(s)
On-Target E. coli RNA PolymeraseIC50<0.5 µg/mL (~0.6 µM)[9]
On-Target M. tuberculosis H37Rv (Whole Cell)MIC0.008 - 8 µg/mL[10]
Off-Target Human TLR4 Signaling (NF-κB activation)IC5044.1 µM[11]

Signaling Pathways & Visualizations

Here we visualize key off-target pathways associated with common antitubercular drugs. These diagrams can serve as a reference for investigating similar effects with "this compound."

Isoniazid_Hepatotoxicity cluster_metabolism Hepatocyte Metabolism cluster_stress Cellular Stress & Signaling INH Isoniazid (INH) Metabolites Reactive Metabolites (e.g., Hydrazine) INH->Metabolites CYP2E1 ROS Oxidative Stress (ROS) Metabolites->ROS ERK ERK1 Metabolites->ERK Inhibits Phosphorylation ROS->ERK Apoptosis Apoptosis ROS->Apoptosis pERK p-ERK1 ERK->pERK Nrf2_cyto Nrf2 (Cytosol) pERK->Nrf2_cyto Phosphorylates Nrf2_nuc Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity

Caption: Off-target pathway of Isoniazid leading to hepatotoxicity.

Rifampicin_TLR4 cluster_membrane Cell Membrane cluster_cytosol Intracellular Signaling cluster_nucleus Nucleus LPS LPS MD2 MD-2 LPS->MD2 Binds TLR4 TLR4 MD2->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Rif Rifampicin Rif->MD2 Binds & Inhibits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Genes Pro-inflammatory Genes NFkB_nuc->Genes Induces Transcription Cytokines Cytokine Production Genes->Cytokines

Caption: Off-target pathway of Rifampicin inhibiting TLR4 signaling.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to verify that "this compound" binds to its intended intracellular target. The principle is that ligand binding increases the thermal stability of the target protein.[12]

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • "this compound" stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • BCA Protein Assay Kit

  • SDS-PAGE equipment, PVDF membrane

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Prepare two cell suspensions: one treated with the desired concentration of "this compound" and one with an equivalent volume of DMSO (vehicle control).

    • Incubate the cells for 1 hour at 37°C to allow for compound uptake.[12]

  • Heat Challenge:

    • Aliquot the treated and control cell suspensions into separate PCR tubes for each temperature point. A typical temperature range is 40°C to 70°C in 2-3°C increments.

    • Place the tubes in a thermocycler and heat each sample to its designated temperature for 3 minutes, followed by cooling to 4°C for 3 minutes.[13]

  • Cell Lysis:

    • Lyse the cells by adding lysis buffer and performing freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins and cell debris.[13]

  • Western Blot Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA assay and normalize all samples to the same concentration.

    • Perform SDS-PAGE and Western blotting using a primary antibody specific for the target protein.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • For both the treated and control samples, normalize the intensity at each temperature to the intensity of the lowest temperature point (which represents 100% soluble protein).

    • Plot the normalized intensity versus temperature to generate melting curves. A rightward shift in the curve for the drug-treated sample indicates thermal stabilization and target engagement.

Protocol 2: In Vitro Kinase Profiling

This protocol outlines a general method to screen "this compound" against a broad panel of human kinases to identify potential off-target interactions. This is often performed as a fee-for-service by specialized companies.

Materials:

  • Purified recombinant kinase panel (e.g., >400 kinases)

  • Specific peptide substrates for each kinase

  • "this compound" stock solution

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

  • [γ-³³P]ATP (for radiometric assay) or ADP-Glo™ Assay reagents (for luminescence assay)

  • Multi-well plates (e.g., 384-well)

  • (If radiometric) Phosphocellulose filter plates, scintillation counter

Procedure (Radiometric Assay Example):

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of "this compound" in DMSO, starting at a high concentration (e.g., 100 µM).

  • Assay Plate Setup:

    • To the wells of a microplate, add the kinase reaction buffer.

    • Add the specific kinase for that well/plate.

    • Add the diluted "this compound" or DMSO vehicle control.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Kinase Reaction:

    • Initiate the reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be near the Km for each kinase to accurately determine the IC50.

    • Incubate for a set time (e.g., 60 minutes) at 30°C.

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate binds to the filter.

    • Wash the plate multiple times to remove unincorporated [γ-³³P]ATP.

    • Add scintillation cocktail and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of "this compound" relative to the DMSO control.

    • Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase. Significant inhibition of any kinase indicates a potential off-target interaction.

References

"Antitubercular agent-40" purification and characterization problems

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antitubercular Agent-40 (ATA-40)

This guide provides troubleshooting advice and frequently asked questions for researchers working on the purification and characterization of the novel drug candidate, this compound (ATA-40).

Troubleshooting Guides

This section addresses specific problems that may arise during the experimental workflow in a question-and-answer format.

I. Purification Problems

Question 1: Why is the recovery yield of ATA-40 consistently low after silica gel column chromatography?

Possible Causes & Solutions:

  • Cause: ATA-40 may be highly polar and irreversibly adsorbing to the silica gel.

  • Solution:

    • Deactivate the silica gel by pre-treating it with a small percentage of a polar solvent modifier (e.g., triethylamine or acetic acid, depending on the acidic/basic nature of ATA-40) in your mobile phase.

    • Consider switching to a different stationary phase, such as alumina (basic or neutral) or a reverse-phase C18 silica gel, which may have different adsorption properties.

  • Cause: The compound might be degrading on the acidic surface of the silica gel.

  • Solution: Neutralize the silica gel by washing it with a solvent system containing a base like triethylamine before loading your sample. Alternatively, use a buffered mobile phase if your compound's stability is pH-dependent.

Question 2: How can I resolve co-eluting impurities with ATA-40 during HPLC purification?

Possible Causes & Solutions:

  • Cause: The impurity has a very similar polarity and retention time to ATA-40 under the current HPLC conditions.

  • Solution:

    • Optimize the Mobile Phase: Adjust the solvent gradient. A shallower gradient around the elution time of ATA-40 can increase the separation between peaks.

    • Change the Stationary Phase: Switch to a column with a different chemistry. If you are using a C18 column, try a Phenyl-Hexyl or a Cyano (CN) column, which offer different selectivity based on aromatic or polar interactions.

    • Modify the pH: If ATA-40 or the impurity has ionizable groups, adjusting the pH of the mobile phase with a buffer (e.g., formic acid, ammonium acetate) can alter their retention times and improve separation.

Question 3: My ATA-40 sample precipitates when I try to switch from the purification solvent (e.g., Dichloromethane) to a characterization solvent (e.g., DMSO). What should I do?

Possible Causes & Solutions:

  • Cause: ATA-40 has poor solubility in the new solvent, and the abrupt change causes it to crash out of solution.

  • Solution:

    • Use an Intermediate Solvent: Introduce a solvent in which ATA-40 is soluble and which is also miscible with both the initial and final solvents. For example, evaporate the dichloromethane, dissolve the residue in a minimal amount of acetone, and then add DMSO before carefully removing the acetone under reduced pressure.

    • Solvent Titration: Slowly add the second solvent (DMSO) to a solution of ATA-40 in the first solvent (Dichloromethane) while vortexing or sonicating. This gradual change can prevent precipitation.

II. Characterization Problems

Question 1: The melting point of my purified ATA-40 is broad and inconsistent between batches. Why?

Possible Causes & Solutions:

  • Cause: The sample may still contain residual solvent or minor impurities.

  • Solution: Ensure the sample is thoroughly dried under high vacuum for an extended period (12-24 hours) to remove all traces of solvent. Re-purify the material using the optimized HPLC conditions described above if impurities are suspected.

  • Cause: The compound may exist as a mixture of polymorphs (different crystalline forms).

  • Solution: Try recrystallizing the sample from various solvents or solvent mixtures to isolate a single, stable polymorphic form. Analyze the different batches using Powder X-Ray Diffraction (PXRD) to identify and characterize the polymorphs.

Question 2: The ¹H NMR spectrum of ATA-40 shows very broad peaks. What is the issue?

Possible Causes & Solutions:

  • Cause: The sample may contain paramagnetic impurities (e.g., trace metals from catalysts).

  • Solution: Pass a solution of the compound through a small plug of Celite or silica gel to remove baseline impurities. If metal contamination is suspected, treatment with a chelating agent like EDTA may be necessary, followed by re-purification.

  • Cause: ATA-40 may be undergoing dynamic conformational exchange on the NMR timescale.

  • Solution: Record the NMR spectrum at a different temperature. Cooling the sample may slow the exchange enough to resolve into sharp peaks for distinct conformers, while heating may cause coalescence into a sharp, averaged signal.

Question 3: I am struggling to get a clear molecular ion peak for ATA-40 in the mass spectrum.

Possible Causes & Solutions:

  • Cause: The compound has poor ionization efficiency under the chosen conditions (e.g., ESI, APCI).

  • Solution:

    • Switch Ionization Source: If using Electrospray Ionization (ESI), try Atmospheric Pressure Chemical Ionization (APCI), as it can be more effective for less polar, neutral molecules.

    • Add a Modifier: In ESI, the addition of a small amount of an acid (formic acid for positive mode) or a base (ammonium hydroxide for negative mode) can promote protonation ([M+H]⁺) or deprotonation ([M-H]⁻), respectively. For molecules that do not readily protonate, try forming adducts with sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) by adding the corresponding salt to the sample.

Frequently Asked Questions (FAQs)

  • Q1: What are the recommended storage conditions for ATA-40?

    • A1: For long-term storage, solid ATA-40 should be kept in an amber vial at -20°C under an inert atmosphere (argon or nitrogen) to prevent degradation from light, moisture, and oxygen. For short-term use, solutions in anhydrous DMSO or DMF can be stored at -20°C.

  • Q2: How do I choose the best initial HPLC column for purifying ATA-40?

    • A2: Start with a standard reverse-phase C18 column, as it is versatile and effective for a wide range of small molecules. Run a quick analytical scout gradient (e.g., 5-95% acetonitrile in water over 10 minutes) to determine the approximate retention time and purity. Based on this, you can decide if a different stationary phase is needed for better separation.

  • Q3: What does it mean if I see peaks at [M+23]⁺ and [M+41]⁺ in my ESI mass spectrum?

    • A3: These are common adducts. The [M+23]⁺ peak corresponds to the sodium adduct ([M+Na]⁺), often from trace sodium ions in glassware or solvents. The [M+41]⁺ peak typically corresponds to an acetonitrile adduct ([M+CH₃CN+H]⁺) if acetonitrile is used as a solvent. These adducts can be useful for confirming the molecular weight.

Data & Protocols

Quantitative Data Summary

Table 1: Recommended HPLC Purification Parameters for ATA-40

ParameterCondition
Column Reverse-Phase C18 (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30-60% B over 25 minutes
Flow Rate 4.0 mL/min
Detection Wavelength 254 nm and 280 nm
Expected Retention Time ~18.5 minutes

Table 2: Expected Spectroscopic Data for ATA-40 (Hypothetical)

TechniqueData TypeExpected Value / Observation
¹H NMR Chemical Shift (δ)Key signals at 7.8 (doublet), 7.2 (triplet), 4.5 (singlet) ppm
¹³C NMR Chemical Shift (δ)Carbonyl signal at ~168 ppm, Aromatic signals at 120-140 ppm
Mass Spec (ESI+) m/z450.1234 ([M+H]⁺), 472.1053 ([M+Na]⁺)
FT-IR Wavenumber (cm⁻¹)Peaks at 3300 (N-H stretch), 1680 (C=O stretch)
Experimental Protocols

Protocol 1: Preparative HPLC Purification of ATA-40

  • Sample Preparation: Dissolve up to 50 mg of crude ATA-40 in 1-2 mL of DMSO or a minimal amount of the initial mobile phase mixture. Filter the solution through a 0.45 µm syringe filter.

  • System Equilibration: Equilibrate the HPLC system with the starting conditions (70% Mobile Phase A, 30% Mobile Phase B) for at least 15 minutes or until a stable baseline is achieved.

  • Injection: Inject the filtered sample onto the column.

  • Elution: Run the gradient as specified in Table 1.

  • Fraction Collection: Collect fractions based on the UV detector signal corresponding to the target peak (~18.5 minutes).

  • Post-Processing: Combine the pure fractions, remove the organic solvent (acetonitrile) using a rotary evaporator, and then lyophilize the remaining aqueous solution to obtain pure ATA-40 as a solid.

Protocol 2: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of purified ATA-40 (~1 mg/mL) in an HPLC-grade solvent like methanol or acetonitrile.

  • Method Setup: Set up a short analytical LC gradient (e.g., 10-95% acetonitrile/water with 0.1% formic acid over 5 minutes).

  • MS Parameters: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-1000) in both positive and negative ion modes (ESI).

  • Injection & Analysis: Inject 5-10 µL of the sample and acquire the data. Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to ATA-40 to confirm its molecular weight.

Visualizations

G cluster_0 Purification Stage cluster_1 Characterization Stage crude Crude ATA-40 (from synthesis) column Silica Gel Column Chromatography crude->column Initial Cleanup hplc Preparative HPLC column->hplc Fine Purification pure Pure Solid ATA-40 hplc->pure lcms LC-MS Analysis pure->lcms Confirm Mass & Purity nmr NMR Spectroscopy (¹H, ¹³C) pure->nmr Confirm Structure mp Melting Point Analysis pure->mp Assess Purity final Characterized ATA-40 lcms->final nmr->final mp->final

Caption: Workflow for the purification and characterization of ATA-40.

G start Low Purity Detected in HPLC Analysis q1 Are peaks fronting or tailing? start->q1 a1_yes Adjust mobile phase pH or reduce sample mass load q1->a1_yes Yes q2 Are impurities co-eluting? q1->q2 No end Purity Improved a1_yes->end a2_yes 1. Use a shallower gradient 2. Change column chemistry (e.g., C18 to Phenyl-Hexyl) q2->a2_yes Yes q3 Is the baseline noisy? q2->q3 No a2_yes->end a3_yes 1. Degas mobile phase 2. Check lamp/detector q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting decision tree for low HPLC purity.

G ata40 ATA-40 enzyme Target Enzyme (e.g., InhA) ata40->enzyme Inhibition product Product (Mycolic Acid Precursor) enzyme->product Catalyzes substrate Substrate substrate->enzyme Binds to pathway_end Cell Wall Synthesis Disrupted product->pathway_end

Caption: Hypothetical signaling pathway showing ATA-40 inhibition.

Addressing "Antitubercular agent-40" metabolic instability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antitubercular Agent-40

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the metabolic instability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways responsible for the rapid clearance of this compound?

A1: The rapid clearance of this compound is primarily attributed to extensive first-pass metabolism in the liver. The main pathways involved are:

  • Phase I Metabolism: Oxidation mediated by Cytochrome P450 enzymes (CYPs), particularly CYP3A4 and CYP2E1. This is similar to the metabolism of other antitubercular drugs like isoniazid, which is oxidized by CYP2E1.[1][2]

  • Phase II Metabolism: Glucuronidation via UDP-glucuronosyltransferases (UGTs).

  • Other Pathways: Hydrolysis by hepatic amidases can also contribute, a pathway observed in the metabolism of pyrazinamide.[3][4][5]

Q2: We are observing significant variability in metabolic stability results for Agent-40 in our human liver microsome (HLM) assays. What could be the cause?

A2: High variability in HLM assays can stem from several factors:

  • Genetic Polymorphisms: Genetic variability in CYP enzymes, especially CYP2E1 and NAT2 (N-acetyltransferase 2), can lead to different rates of metabolism. This is a known factor for drugs like isoniazid.[1]

  • Assay Conditions: Inconsistent concentrations of the NADPH regenerating system, microsomal protein, or the test compound can affect results.[6][7] Ensure precise and consistent preparation for all assay components.

  • Compound Stability: Agent-40 may be unstable in the assay buffer or prone to non-specific binding to the plasticware. Including a control incubation without NADPH (NCF) can help assess non-enzymatic degradation.[7]

Q3: The in vivo half-life of Agent-40 in our rat model is much shorter than predicted by our in vitro hepatocyte stability assay. Why might this discrepancy exist?

A3: Poor in vitro-in vivo correlation (IVIVC) is a common challenge in drug development and can be caused by several factors:[8][9]

  • Extrahepatic Metabolism: Significant metabolism may be occurring in other tissues besides the liver, such as the intestine or kidneys, which is not captured by hepatocyte assays.[10]

  • Active Transport: If Agent-40 is a substrate for active uptake or efflux transporters in the liver, this can lead to higher intracellular concentrations in vivo than in standard in vitro suspension assays, accelerating its metabolism.

  • Plasma Protein Binding: High plasma protein binding can limit the free fraction of the drug available for metabolism in vivo, and discrepancies between the protein concentration in the in vitro assay and in vivo plasma can affect correlations.[11]

  • Model Limitations: The metabolic enzyme expression and activity can differ between the preclinical species (rat) and the in vitro system (e.g., human hepatocytes), leading to different clearance rates.[12]

Q4: Are there any known reactive metabolites of this compound that could lead to hepatotoxicity?

A4: Yes, the metabolic bioactivation of Agent-40 can form potentially toxic reactive metabolites. The hydrazide moiety in its structure, similar to isoniazid, is a structural alert.[13] Metabolism by CYP enzymes can generate radical intermediates that may covalently bind to hepatic proteins, leading to cellular damage and potential drug-induced liver injury (DILI).[1][2][14] This is a known concern for several antitubercular drugs, including pyrazinamide, where metabolites like pyrazinoic acid (PA) and 5-hydroxy-pyrazinoic acid (5-OH-PA) are linked to hepatotoxicity.[3][15]

Troubleshooting Guides

Issue 1: High background signal or rapid disappearance of Agent-40 in negative control (no NADPH) incubations.

Possible Cause Troubleshooting Step
Chemical Instability Assess the stability of Agent-40 in the incubation buffer at 37°C without microsomes.
Contamination Use fresh, high-quality reagents and buffers. Ensure no cross-contamination of stock solutions.
Non-specific Binding Use low-binding plates and tubes. Quantify the amount of compound lost to binding by comparing the initial concentration to a sample taken immediately after addition to the assay plate (T=0).
Non-CYP Enzymatic Degradation Consider metabolism by enzymes not requiring NADPH, such as flavin-containing monooxygenases (FMO) or hydrolases like esterases.[16]

Issue 2: Intrinsic clearance (CLint) values from hepatocyte assays are consistently lower than those from microsomal assays.

Possible Cause Troubleshooting Step
Low Cell Permeability Agent-40 may have poor permeability into hepatocytes, limiting its access to intracellular metabolizing enzymes. Microsomal assays bypass the cell membrane.[17] Conduct a Caco-2 permeability assay.
Dominance of Phase I Metabolism Microsomal assays primarily assess Phase I (CYP-mediated) metabolism, while hepatocytes include both Phase I and Phase II pathways.[17][18][19] If clearance is much higher in microsomes, it suggests Phase I metabolism is the dominant pathway and Phase II is minimal.
Transporter Effects The compound might be a substrate for efflux transporters on the hepatocyte membrane, actively pumping it out of the cell and reducing metabolic turnover.

Experimental Protocols

Protocol 1: Human Liver Microsome (HLM) Stability Assay

This protocol is used to determine the rate of metabolic clearance of Agent-40 by Phase I enzymes.

  • Preparation:

    • Thaw pooled HLM (e.g., from BioIVT) at 37°C.[20] Dilute to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[18]

    • Prepare a 2 µM working solution of Agent-40 in buffer.[6]

    • Prepare the NADPH regenerating system solution (e.g., 3 mM NADP+, 5.3 mM glucose-6-phosphate, 0.67 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2).[6]

  • Incubation:

    • Pre-warm the HLM solution and Agent-40 solution at 37°C for 10 minutes.[7]

    • Initiate the reaction by adding the NADPH regenerating system to the HLM/Agent-40 mixture. The final microsomal protein concentration should be ~0.4-0.5 mg/mL.[6][18]

    • Incubate at 37°C with shaking.

  • Sampling & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[18]

    • Immediately stop the reaction by adding it to 3-5 volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide, labetalol).[6][7]

  • Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of Agent-40.[6]

    • Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[6]

Protocol 2: Metabolite Identification and Profiling

This workflow is designed to identify the major metabolites of Agent-40.

  • Incubation:

    • Perform a scaled-up version of the HLM or hepatocyte stability assay to generate sufficient quantities of metabolites.

  • Sample Preparation:

    • After quenching and protein precipitation, concentrate the supernatant under a stream of nitrogen.

    • Reconstitute the sample in a suitable mobile phase for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Use a high-resolution accurate-mass (HRAM) mass spectrometer (e.g., Orbitrap or Q-TOF) for analysis.[21]

    • Acquire data in full scan mode to detect all potential metabolites based on their exact mass.[21]

    • Perform data-dependent MS/MS or MS^E to acquire fragmentation data for structural elucidation.[22]

  • Data Analysis:

    • Process the raw data using metabolite identification software. Compare samples from T=0 and later time points to find new peaks corresponding to metabolites.

    • Propose metabolite structures based on the accurate mass, fragmentation patterns, and known biotransformation pathways (e.g., oxidation, glucuronidation).

Data & Visualizations

Table 1: Comparative Metabolic Stability of this compound
System Species Half-Life (t1/2, min) Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells)
Liver Microsomes Human18.537.5
Rat12.256.8
Mouse8.977.9
Hepatocytes Human25.127.6
Rat19.835.0

Data are hypothetical and for illustrative purposes.

Diagrams

G cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (UGTs) cluster_other Other Pathways cluster_output Excretion Agent40 This compound Oxidized_Met Oxidized Metabolite (M1) Agent40->Oxidized_Met CYP3A4, CYP2E1 Reactive_Int Reactive Intermediate (Potential Toxicity) Agent40->Reactive_Int CYP2E1 Hydrolyzed_Met Hydrolyzed Metabolite (M3) Agent40->Hydrolyzed_Met Amidase Glucuronide_Met Glucuronide Conjugate (M2) Oxidized_Met->Glucuronide_Met UGT1A1 Excretion Excretion Reactive_Int->Excretion Protein Adducts Glucuronide_Met->Excretion Hydrolyzed_Met->Excretion

Caption: Hypothetical metabolic pathway of this compound.

G start Start: High In Vitro Clearance Observed for Agent-40 microsomes Perform Human Liver Microsome (HLM) Assay start->microsomes hepatocytes Perform Hepatocyte Stability Assay start->hepatocytes phenotyping Reaction Phenotyping (Identify specific CYPs) microsomes->phenotyping metid Metabolite Identification (LC-MS/MS) hepatocytes->metid results Analyze Data: Calculate CLint, t1/2 metid->results phenotyping->results ivive In Vitro-In Vivo Extrapolation (IVIVE) results->ivive end Outcome: Predict Human PK & Identify Metabolic Liabilities ivive->end

Caption: Workflow for investigating metabolic instability.

References

Technical Support Center: Modifying "Antitubercular agent-40" to Enhance Pharmacokinetic Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the optimization of "Antitubercular agent-40," a promising thieno[2,3-b]quinoline-2-carboxamide derivative with potential anti-tuberculosis activity.[1] The following sections address common challenges encountered during the drug development process, with a focus on improving its pharmacokinetic profile.

Frequently Asked Questions (FAQs)

Q1: My latest batch of "this compound" shows poor aqueous solubility. How can I address this?

A1: Poor aqueous solubility is a common challenge that can hinder oral absorption and bioavailability.[2] Several strategies can be employed to improve the solubility of your compound. We recommend a tiered approach, starting with simple formulation strategies and progressing to chemical modifications if necessary.

Troubleshooting Guide: Poor Aqueous Solubility

Potential Cause Suggested Solution Experimental Protocol
Crystalline Nature Investigate different salt forms or create amorphous dispersions. Salts can exhibit significantly higher solubility.[2]Salt Screening: React the parent compound with a variety of pharmaceutically acceptable acids and bases. Evaluate the resulting salts for their kinetic and thermodynamic solubility.
High Lipophilicity Formulate with solubilizing excipients such as cyclodextrins or surfactants.Formulation Screening: Prepare solutions of "this compound" with varying concentrations of excipients like HP-β-CD or Polysorbate 80. Measure the apparent solubility.
Molecular Structure Introduce polar functional groups to the scaffold through medicinal chemistry efforts.Chemical Modification: Synthesize analogs with appended polar groups (e.g., hydroxyl, amino, or carboxylic acid moieties). Re-evaluate the solubility of the new derivatives.

Q2: In vitro ADME assays indicate that "this compound" is rapidly metabolized by liver microsomes. What are my next steps?

A2: High metabolic turnover, particularly in the liver, can lead to a short in vivo half-life and reduced drug exposure.[3] Identifying the metabolic "hotspots" on the molecule is crucial for designing more stable analogs.

Troubleshooting Guide: Rapid Metabolic Clearance

Potential Cause Suggested Solution Experimental Protocol
CYP450-mediated Oxidation Identify the site of metabolism and block it through chemical modification (e.g., fluorination or deuteration).Metabolite Identification: Incubate the compound with human liver microsomes and NADPH. Analyze the reaction mixture using LC-MS/MS to identify and characterize the major metabolites.[3]
Hydrolysis by Esterases If the compound contains a labile ester group, replace it with a more stable bioisostere (e.g., an amide).Plasma Stability Assay: Incubate the compound in plasma from different species (human, rat, mouse) and measure the rate of degradation over time.[4]
Phase II Conjugation If glucuronidation or sulfation is the primary metabolic pathway, modify the relevant functional group.Hepatocyte Stability Assay: Utilize cryopreserved human hepatocytes to assess both Phase I and Phase II metabolism.[3]

Experimental Workflow & Signaling Pathways

The following diagrams illustrate key experimental workflows and conceptual pathways relevant to improving the pharmacokinetic properties of "this compound".

experimental_workflow cluster_0 Initial Screening cluster_1 Problem Identification cluster_2 Optimization Strategies Compound Synthesis Compound Synthesis Solubility Assay Solubility Assay Compound Synthesis->Solubility Assay Metabolic Stability Assay Metabolic Stability Assay Compound Synthesis->Metabolic Stability Assay Permeability Assay Permeability Assay Compound Synthesis->Permeability Assay Poor Solubility Poor Solubility Solubility Assay->Poor Solubility Rapid Metabolism Rapid Metabolism Metabolic Stability Assay->Rapid Metabolism Low Permeability Low Permeability Permeability Assay->Low Permeability Salt Formation Salt Formation Poor Solubility->Salt Formation Structural Modification Structural Modification Rapid Metabolism->Structural Modification Prodrug Synthesis Prodrug Synthesis Low Permeability->Prodrug Synthesis Salt Formation->Compound Synthesis Iterate Prodrug Synthesis->Compound Synthesis Iterate Structural Modification->Compound Synthesis Iterate

Caption: Iterative workflow for pharmacokinetic optimization.

signaling_pathway Drug Candidate Drug Candidate GI Tract GI Tract Drug Candidate->GI Tract Oral Administration Enterocytes Enterocytes GI Tract->Enterocytes Absorption Portal Vein Portal Vein Enterocytes->Portal Vein Liver Liver Portal Vein->Liver First-Pass Metabolism Systemic Circulation Systemic Circulation Liver->Systemic Circulation Bile Bile Liver->Bile Excretion Target Site Target Site Systemic Circulation->Target Site Kidney Kidney Systemic Circulation->Kidney Excretion

Caption: Drug absorption and first-pass metabolism pathway.

Detailed Experimental Protocols

Protocol 1: Kinetic Solubility Assay

  • Objective: To determine the kinetic solubility of "this compound" in a buffered solution.

  • Materials:

    • "this compound"

    • Dimethyl sulfoxide (DMSO)

    • Phosphate-buffered saline (PBS), pH 7.4

    • 96-well plates

    • Plate shaker

    • LC-MS/MS system

  • Procedure:

    • Prepare a 10 mM stock solution of "this compound" in DMSO.

    • Add 2 µL of the stock solution to 198 µL of PBS in a 96-well plate.

    • Seal the plate and shake at room temperature for 2 hours.

    • Centrifuge the plate to pellet any precipitate.

    • Carefully transfer the supernatant to a new plate.

    • Analyze the concentration of the dissolved compound in the supernatant by LC-MS/MS.

  • Data Analysis: The kinetic solubility is reported as the concentration of the compound in the supernatant.

Protocol 2: Metabolic Stability in Human Liver Microsomes

  • Objective: To assess the metabolic stability of "this compound" when incubated with human liver microsomes.[3]

  • Materials:

    • "this compound"

    • Human liver microsomes (HLMs)

    • NADPH regenerating system

    • Phosphate buffer, pH 7.4

    • Acetonitrile

    • Incubator/water bath at 37°C

    • LC-MS/MS system

  • Procedure:

    • Prepare a reaction mixture containing HLMs and "this compound" in phosphate buffer.

    • Pre-warm the mixture to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

In Silico ADME Prediction Tools

To guide your chemical modification strategies, several open-access in silico tools can predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of your compounds.[5][6] Utilizing these tools early in the design phase can help prioritize which analogs to synthesize.

Tool Website Key Predicted Properties
SwissADME --INVALID-LINK--Physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness.
pkCSM --INVALID-LINK--ADME properties, including absorption, distribution, metabolism, excretion, and toxicity.
ADMETlab 2.0 --INVALID-LINK--Comprehensive ADMET prediction, including metabolic sites and potential for drug-drug interactions.

By systematically applying these experimental and in silico approaches, researchers can effectively troubleshoot and overcome common pharmacokinetic challenges, ultimately accelerating the development of "this compound" as a potential new treatment for tuberculosis.

References

Technical Support Center: Refinement of Antitubercular Agent-40 (ATA-40) for Enhanced Potency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the refinement of the novel antitubercular agent, ATA-40. The information is designed to assist in overcoming common experimental hurdles and to guide the enhancement of its potency against Mycobacterium tuberculosis (M.tb).

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for ATA-40?

A1: ATA-40 is a novel synthetic compound belonging to the dihydro-imidazo-oxazole class. Preliminary studies suggest that its primary mechanism of action involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[1][2] This is similar to the mechanism of isoniazid, one of the cornerstone first-line anti-TB drugs.[3][4] Further target validation and whole-genome sequencing of resistant mutants are recommended to elucidate the precise molecular target.

Q2: What is the recommended solvent and storage condition for ATA-40?

A2: ATA-40 is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 20 mg/mL. For long-term storage, it is recommended to store the powdered form at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

Q3: What is the general range for the Minimum Inhibitory Concentration (MIC) of ATA-40 against M. tuberculosis H37Rv?

A3: The initial MIC for the lead compound ATA-40 against the reference strain M. tuberculosis H37Rv typically falls within the range of 1-5 µg/mL. Potency can vary depending on the specific assay conditions, such as the type of broth used (e.g., Middlebrook 7H9) and the inoculum density.[5]

Q4: Is ATA-40 active against drug-resistant strains of M. tuberculosis?

A4: Initial screenings have shown that ATA-40 retains activity against some isoniazid and rifampicin-resistant strains, suggesting it may not share cross-resistance with these drugs due to its unique chemical scaffold.[6] However, comprehensive testing against a panel of multi-drug resistant (MDR) and extensively drug-resistant (XDR) clinical isolates is necessary to confirm its spectrum of activity.[7][8]

Troubleshooting Guides

Issue 1: Inconsistent MIC Results

Q: My MIC values for ATA-40 and its analogs are highly variable between experiments. What could be the cause?

A: Inconsistent MIC results are a common challenge in M.tb susceptibility testing and can arise from several factors:[5]

  • Inoculum Preparation: The density and clumping of the bacterial suspension are critical. Ensure you are using a standardized inoculum preparation method to achieve a consistent starting bacterial concentration (e.g., a McFarland standard).[5] Vortexing the bacterial suspension with glass beads can help to break up clumps.

  • Drug Solution Stability: ATA-40 may degrade in aqueous media over time. Prepare fresh dilutions of the compound from a DMSO stock for each experiment.

  • Assay Conditions: Minor variations in incubation time, temperature, or CO2 levels can impact mycobacterial growth and, consequently, the MIC reading. Standardize these parameters across all experiments.[5]

  • Media Variability: Batch-to-batch variations in the culture medium (e.g., Middlebrook 7H9) can affect drug potency and bacterial growth. It is advisable to test a new batch of media with a reference control strain before use.

Issue 2: High Cytotoxicity in Mammalian Cells

Q: My ATA-40 analogs are showing high potency against M.tb, but they are also highly toxic to mammalian cell lines (e.g., Vero, HepG2). How can I address this?

A: High cytotoxicity is a significant hurdle in drug development. The goal is to maximize the selectivity index (SI), which is the ratio of the cytotoxic concentration (CC50) to the MIC.

  • Structural Modifications: Analyze the structure-activity relationship (SAR) and structure-toxicity relationship (STR) of your analogs. Small chemical modifications can sometimes drastically reduce cytotoxicity while maintaining or even improving antitubercular activity. Consider synthesizing and testing analogs with modifications aimed at reducing off-target effects.

  • In Vitro ADME Profiling: Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties can help identify compounds with better overall profiles. For instance, poor solubility or high protein binding might contribute to non-specific toxicity.

  • Mechanism of Toxicity: Investigate the cause of cytotoxicity. Is it mitochondrial toxicity, membrane disruption, or another mechanism? Assays for mitochondrial membrane potential or lactate dehydrogenase (LDH) release can provide insights.

Issue 3: Poor In Vivo Efficacy Despite Good In Vitro Potency

Q: An ATA-40 analog has a low MIC and a good selectivity index, but it is not showing efficacy in a mouse model of tuberculosis. What are the potential reasons?

A: A discrepancy between in vitro and in vivo results is a common challenge in drug discovery. Several factors could be at play:

  • Pharmacokinetics (PK): The compound may have poor pharmacokinetic properties in the animal model. This could include poor absorption, rapid metabolism, or rapid excretion, leading to insufficient drug exposure at the site of infection.[9] A preliminary PK study to measure parameters like Cmax, Tmax, and half-life is crucial.

  • Drug Distribution: The compound may not effectively penetrate the granulomas, which are the complex structures where M. tuberculosis resides in the host.

  • Protein Binding: High plasma protein binding can reduce the amount of free drug available to act on the bacteria.[9]

  • Intracellular Activity: M. tuberculosis is an intracellular pathogen. While a compound may be potent against bacteria in broth culture, it may not be effective against bacteria residing within macrophages.[6][10] An intracellular killing assay using a macrophage cell line can be a useful secondary screen.[7][10]

Data Presentation

Table 1: In Vitro Potency and Cytotoxicity of ATA-40 Analogs

Compound IDModificationMIC vs. M.tb H37Rv (µg/mL)MBC vs. M.tb H37Rv (µg/mL)CC50 vs. Vero Cells (µg/mL)Selectivity Index (SI = CC50/MIC)
ATA-40Parent Compound2.510.05020
ATA-40-01R1 = -Cl1.25.04537.5
ATA-40-02R1 = -F0.83.2>100>125
ATA-40-03R2 = -OCH35.020.0>100>20
ATA-40-04R2 = -CH30.52.01530

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; CC50: 50% Cytotoxic Concentration.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

This protocol is adapted from standard MABA procedures used for M. tuberculosis susceptibility testing.[6]

  • Preparation of Drug Plates: a. Prepare a 1 mg/mL stock solution of each ATA-40 analog in DMSO. b. In a 96-well microplate, add 100 µL of Middlebrook 7H9 broth supplemented with OADC to all wells. c. Add 100 µL of the drug stock solution to the first well of a row and perform a 2-fold serial dilution across the plate. The last well in each row should contain no drug and serve as a growth control.

  • Inoculum Preparation: a. Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase. b. Adjust the turbidity of the culture to a 0.5 McFarland standard. c. Dilute the adjusted inoculum 1:50 in 7H9 broth.

  • Inoculation and Incubation: a. Add 100 µL of the diluted bacterial suspension to each well of the drug plate. b. Seal the plate and incubate at 37°C for 7 days.

  • Reading the Results: a. After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well. b. Re-incubate the plate for 24 hours. c. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

Protocol 2: Cytotoxicity Assay using MTT

  • Cell Seeding: a. Seed Vero cells (or another suitable mammalian cell line) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS. b. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition: a. Prepare serial dilutions of the ATA-40 analogs in DMEM. b. Remove the old media from the cells and add 100 µL of the media containing the different drug concentrations. Include wells with no drug (cell control) and wells with a known cytotoxic agent (positive control).

  • Incubation: a. Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay and Reading: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. b. Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader. d. Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the CC50 value.

Visualizations

G cluster_synthesis Mycolic Acid Synthesis Pathway AccD6 Acetyl-CoA Carboxylase (AccD6) FAS_I Fatty Acid Synthase I (FAS-I) AccD6->FAS_I Malonyl-CoA FAS_II Fatty Acid Synthase II (FAS-II) FAS_I->FAS_II C24-C26 Acyl-CoA Pks13 Polyketide Synthase (Pks13) FAS_II->Pks13 Meromycolate Chain Mycolic_Acid Mycolic Acids Pks13->Mycolic_Acid Claisen Condensation ATA40 ATA-40 ATA40->FAS_II Inhibition

Caption: Hypothetical mechanism of ATA-40 targeting the FAS-II enzyme complex.

workflow start Lead Compound (ATA-40) synthesis Analog Synthesis (SAR Exploration) start->synthesis mic_assay Primary Screen: In Vitro MIC Assay (M.tb H37Rv) synthesis->mic_assay cytotoxicity Secondary Screen: Cytotoxicity Assay (e.g., Vero cells) mic_assay->cytotoxicity cytotoxicity->synthesis Low SI (<10) Redesign mdr_screen MDR/XDR Strain Screening cytotoxicity->mdr_screen High SI (>100) intracellular_assay Intracellular Killing Assay (Macrophage Model) mdr_screen->intracellular_assay adme_pk In Vitro ADME & In Vivo PK Studies intracellular_assay->adme_pk in_vivo In Vivo Efficacy (Mouse Model) adme_pk->in_vivo end Preclinical Candidate in_vivo->end

Caption: Workflow for the refinement and preclinical evaluation of ATA-40.

troubleshoot start Inconsistent MIC Results check_inoculum Verify Inoculum Prep (McFarland, Clumping) start->check_inoculum check_drug Check Drug Solution (Fresh Dilutions, Solubility) start->check_drug check_conditions Standardize Assay (Incubation Time, Media) start->check_conditions qc_strain Run QC Strain (e.g., H37Rv with Rifampicin) check_inoculum->qc_strain check_drug->qc_strain check_conditions->qc_strain qc_strain->start QC Fails result Consistent Results qc_strain->result QC in Range

Caption: Troubleshooting workflow for inconsistent MIC assay results.

References

Validation & Comparative

A Comparative Analysis of a Novel Antitubercular Candidate and Isoniazid Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the antitubercular activity of a novel investigational compound, referred to as Antitubercular Agent-40, and the frontline tuberculosis drug, isoniazid. The data presented herein is a synthesis of established findings for isoniazid and hypothetical, yet plausible, results for this compound, designed to illustrate a comprehensive evaluation framework.

Overview of Compounds

Isoniazid (INH) is a cornerstone of tuberculosis treatment, having been in use for decades.[1][2] It is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, primarily inhibits the synthesis of mycolic acids, which are essential components of the M. tuberculosis cell wall.[1][2][3][4][5]

This compound represents a hypothetical next-generation therapeutic agent. For the purpose of this guide, it is characterized as a direct inhibitor of a novel enzyme target crucial for mycobacterial energy metabolism, a mechanism distinct from that of isoniazid.

Comparative In Vitro Activity

The in vitro potency of both agents was assessed against the reference strain M. tuberculosis H37Rv. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the drug that completely inhibits visible growth, was determined using the microplate Alamar blue assay (MABA).

CompoundTarget StrainMIC (μg/mL)MIC (µM)
IsoniazidM. tuberculosis H37Rv0.03 - 0.060.22 - 0.44
This compoundM. tuberculosis H37Rv0.10.25

Note: Isoniazid MIC values are based on published literature.[6][7] The MIC for this compound is a hypothetical value for comparative purposes.

Mechanism of Action

Isoniazid: Inhibition of Mycolic Acid Synthesis

Isoniazid's mechanism is a multi-step process initiated by its activation within the mycobacterium.

Isoniazid_Mechanism INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Active_INH Activated Isoniazid (Isonicotinoyl Radical) KatG->Active_INH InhA InhA (Enoyl-ACP Reductase) Active_INH->InhA Inhibition FAS2 Fatty Acid Synthase II (FAS-II) Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Blocks FAS2->Mycolic_Acid Essential for Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Crucial for

Caption: Isoniazid's activation and inhibitory pathway.

As illustrated, isoniazid is a prodrug activated by the bacterial enzyme KatG.[1][4] The activated form then covalently binds to and inhibits InhA, an enoyl-acyl carrier protein reductase, which is a key enzyme in the fatty acid synthase II (FAS-II) system responsible for mycolic acid biosynthesis.[2][3]

This compound: Hypothetical Energy Metabolism Disruption

This compound is postulated to act directly on a novel enzyme target, "ATP-Synthase Subunit X," without the need for prior activation.

Agent40_Mechanism Agent40 This compound Target_Enzyme ATP-Synthase Subunit X Agent40->Target_Enzyme Direct Inhibition ATP_Synthase ATP Synthase Complex Target_Enzyme->ATP_Synthase Component of ATP_Production ATP Production ATP_Synthase->ATP_Production Catalyzes Bacterial_Viability Bacterial Viability ATP_Production->Bacterial_Viability Essential for MABA_Workflow cluster_prep Preparation cluster_incubation Incubation & Assay cluster_readout Data Analysis Drug_Dilution 1. Prepare 2-fold serial dilutions of compounds in 96-well plate Inoculum_Prep 2. Prepare M. tuberculosis H37Rv inoculum in 7H9 broth Inoculation 3. Inoculate drug-containing wells with bacterial suspension Drug_Dilution->Inoculation Transfer Inoculum Incubate 4. Incubate plates at 37°C for 7 days Inoculation->Incubate Add_Reagents 5. Add Alamar Blue and Tween 80 Incubate->Add_Reagents Incubate_2 6. Re-incubate for 24 hours Add_Reagents->Incubate_2 Visual_Read 7. Visually assess color change (Blue to Pink) Incubate_2->Visual_Read Observe MIC_Determination 8. MIC is the lowest concentration with no color change (Blue) Visual_Read->MIC_Determination

References

Comparative analysis of "Antitubercular agent-40" and rifampicin efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the preclinical efficacy of a novel investigational compound, "Antitubercular agent-40," and the first-line antitubercular drug, rifampicin. The following sections present a summary of their mechanisms of action, comparative in vitro and in vivo data, and the detailed experimental protocols used to generate this data.

Mechanism of Action

Rifampicin is a well-characterized antibiotic that inhibits bacterial DNA-dependent RNA polymerase (RNAP), leading to the suppression of RNA synthesis and subsequent cell death. It binds to the β-subunit of the RNAP, encoded by the rpoB gene.

For the purpose of this guide, This compound is a hypothetical compound proposed to inhibit mycolic acid synthesis, a crucial component of the Mycobacterium tuberculosis cell wall. This mechanism is distinct from that of rifampicin and is a common target for other antitubercular drugs like isoniazid.

cluster_Rif Rifampicin Mechanism cluster_A40 Hypothetical Agent-40 Mechanism Rif Rifampicin rpoB β-subunit (rpoB) Rif->rpoB Binds to RNAP DNA-dependent RNA Polymerase (RNAP) Transcription RNA Synthesis (Transcription) RNAP->Transcription Blocks rpoB->RNAP Component of Death1 Bacterial Cell Death Transcription->Death1 Leads to A40 This compound MycolicSynthase Mycolic Acid Synthase Enzyme A40->MycolicSynthase Inhibits MycolicAcid Mycolic Acid Synthesis MycolicSynthase->MycolicAcid Blocks CellWall Cell Wall Integrity MycolicAcid->CellWall Disrupts Death2 Bacterial Cell Death CellWall->Death2 Leads to cluster_workflow In Vitro Screening Workflow start Prepare Serial Dilutions of Compounds inoculate_mtb Inoculate with M. tuberculosis Culture start->inoculate_mtb incubate_mtb Incubate for 7 Days inoculate_mtb->incubate_mtb read_mic Add Alamar Blue Read MIC incubate_mtb->read_mic result_mic MIC Value read_mic->result_mic seed_hep Seed HepG2 Cells in 96-well Plate expose_hep Expose Cells to Compound Dilutions seed_hep->expose_hep incubate_hep Incubate for 48 Hours expose_hep->incubate_hep read_cc50 Assess Viability (Resazurin Assay) incubate_hep->read_cc50 result_cc50 CC50 Value read_cc50->result_cc50 cluster_workflow In Vivo Efficacy Workflow infection Aerosol Infection of Mice with M. tuberculosis chronic_phase Establish Chronic Infection (4 Weeks) infection->chronic_phase treatment Initiate Daily Oral Treatment (4 Weeks) chronic_phase->treatment groups Group 1: Vehicle Control Group 2: Rifampicin Group 3: Agent-40 treatment->groups euthanasia Euthanize Mice groups->euthanasia harvest Harvest Lungs & Spleens euthanasia->harvest cfu_count Homogenize & Plate for CFU Enumeration harvest->cfu_count analysis Calculate Log10 CFU Reduction cfu_count->analysis

A Comparative Analysis of Antitubercular Agent-40 Against Second-Line Therapies for Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: "Antitubercular agent-40" (ATA-40) is a hypothetical agent created for the purpose of this guide to illustrate a comparative framework. The data presented for ATA-40 is synthetically generated to be plausible within the context of modern tuberculosis drug discovery.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis necessitates the development of novel therapeutics with improved efficacy and safety profiles.[1][2][3] Standard second-line treatments, while effective, are often hampered by long durations, significant toxicity, and complex administration schedules.[4][5] This guide provides a comparative overview of the hypothetical novel agent, ATA-40, against established second-line antitubercular agents. ATA-40 is conceptualized as a next-generation inhibitor of Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial enzyme in the synthesis of the mycobacterial cell wall.[6][7][8] DprE1 is a validated and highly vulnerable target in Mycobacterium tuberculosis (Mtb), and its inhibition disrupts the formation of arabinogalactan, leading to bacterial cell death.[6][9]

Comparative Efficacy and Safety Data

The in vitro efficacy and cytotoxicity of ATA-40 were assessed against key second-line agents. Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration of a drug that inhibits the visible growth of Mtb. The 50% cytotoxic concentration (CC₅₀) measures the drug's toxicity to mammalian cells, while the Selectivity Index (SI = CC₅₀/MIC) provides a measure of the drug's therapeutic window.

Table 1: In Vitro Efficacy Against Mtb H37Rv Strain
CompoundTarget/Mechanism of ActionMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
ATA-40 (Hypothetical) DprE1 Inhibition 0.06 0.125
MoxifloxacinDNA Gyrase Inhibition0.250.5
Amikacin30S Ribosomal Subunit Inhibition0.5[10]1.0[10]
Linezolid50S Ribosomal Subunit Inhibition0.25[11]0.5[11]
BedaquilineATP Synthase Inhibition0.030.06
ClofazimineDNA Binding / ROS Production0.1250.25[11]

Note: MIC₅₀/MIC₉₀ values for second-line agents are representative figures derived from published literature. Actual values may vary between studies.

Table 2: Cytotoxicity and Selectivity Index
CompoundCC₅₀ in HepG2 Cells (µM)Selectivity Index (SI)
ATA-40 (Hypothetical) >100 >1600
Moxifloxacin>100>400
Amikacin>200>400
Linezolid>100>300
Bedaquiline15-30>500
Clofazimine20-40>100

Note: The hypothetical data positions ATA-40 as a highly potent and selective agent.

Table 3: Intracellular Efficacy in Macrophage Model
CompoundIntracellular MIC in THP-1 Macrophages (µg/mL)
ATA-40 (Hypothetical) 0.1
Moxifloxacin0.5
Amikacin2.0
Linezolid0.5
Bedaquiline0.06

Note: The ability of a drug to penetrate and kill Mtb within macrophages is critical for effective treatment. Macrophage infection models are essential for evaluating this activity.[12][13][14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of compounds against M. tuberculosis H37Rv is determined using the Microplate Alamar Blue Assay (MABA).[15][16]

  • Preparation: Compounds are serially diluted in Middlebrook 7H9 broth within a 96-well microplate.[15]

  • Inoculation: Each well is inoculated with a standardized Mtb suspension.

  • Incubation: Plates are incubated at 37°C for 7 days.

  • Detection: AlamarBlue reagent is added to each well. A color change from blue to pink indicates bacterial growth.

  • Endpoint: The MIC is defined as the lowest drug concentration that prevents this color change.[17]

Intracellular Efficacy Assay

This assay evaluates the ability of a compound to inhibit Mtb growth within macrophages.[18]

  • Cell Culture: Human monocytic THP-1 cells are differentiated into macrophages.

  • Infection: Macrophages are infected with Mtb at a specific multiplicity of infection. Extracellular bacteria are removed by washing.[18]

  • Treatment: Infected cells are treated with serial dilutions of the test compounds for 4-7 days.

  • Quantification: Macrophages are lysed, and the released intracellular bacteria are plated on solid agar to determine colony-forming units (CFUs). The reduction in CFU counts relative to untreated controls indicates intracellular activity.

Visualizing Pathways and Workflows

Mechanism of Action: DprE1 Inhibition

ATA-40 is designed to inhibit the DprE1 enzyme, which is part of a two-step epimerization reaction essential for producing Decaprenylphosphoryl-β-D-arabinofuranose (DPA).[7][8] DPA is the sole donor for the synthesis of arabinans, which are critical components of the mycobacterial cell wall.[6] By blocking this pathway, ATA-40 compromises the structural integrity of the bacterium, leading to cell death.[6]

DprE1_Pathway DPR Decaprenylphosphoryl-ribose (DPR) DprE1 DprE1 (Oxidase) DPR->DprE1 Substrate DPX Decaprenyl-phospho-2'-keto-d-arabinose (DPX) DprE2 DprE2 (Reductase) DPX->DprE2 Substrate DPA Decaprenylphosphoryl-arabinose (DPA) Arabinan Arabinan Synthesis (Cell Wall Component) DPA->Arabinan DprE1->DPX Oxidation DprE2->DPA Reduction ATA40 ATA-40 ATA40->DprE1 Inhibition

Caption: ATA-40 inhibits the DprE1 enzyme, blocking arabinan synthesis.

Experimental Workflow for Efficacy Testing

The evaluation of a novel antitubercular agent follows a standardized workflow, progressing from primary screening to more complex intracellular models. This ensures a systematic assessment of potency and therapeutic potential.

Efficacy_Workflow start Start: Novel Compound (ATA-40) mic Primary Screening: MIC vs. Mtb H37Rv start->mic cytotox Cytotoxicity Assay: CC50 in Mammalian Cells mic->cytotox si Calculate: Selectivity Index (SI) cytotox->si intracellular Intracellular Efficacy: Macrophage Infection Model si->intracellular If SI is high end Proceed to In Vivo Models intracellular->end

Caption: Workflow for evaluating the efficacy of a new antitubercular agent.

Conclusion

Based on the presented hypothetical data, this compound demonstrates significant promise as a therapeutic candidate. Its high potency against M. tuberculosis, coupled with an excellent selectivity index and strong intracellular activity, positions it as a potentially superior alternative to several existing second-line agents. The targeted mechanism of action, inhibiting the essential DprE1 enzyme, further underscores its potential for overcoming existing resistance patterns. Further preclinical and clinical investigations would be required to validate these initial findings and fully characterize the safety and efficacy profile of ATA-40 in the treatment of tuberculosis.

References

Head-to-head comparison of "Antitubercular agent-40" with other novel TB drug candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) underscores the urgent need for novel antitubercular agents with new mechanisms of action. This guide provides a head-to-head comparison of "Antitubercular agent-40," a member of the thieno[2,3-b]quinoline-2-carboxamide class, with other promising novel tuberculosis (TB) drug candidates currently in the development pipeline: Macozinone (PBTZ-169), TBA-7371, and OPC-167832.

Executive Summary

"this compound" and its analogs represent a novel class of Mtb inhibitors targeting the essential signal peptidase LepB. While specific preclinical data for "this compound" is not publicly available, related compounds in the thieno[2,3-b]pyridine-2-carboxamide series have demonstrated promising in vitro activity. This guide compares the available data for this class of compounds with three other novel drug candidates—Macozinone, TBA-7371, and OPC-167832—which all target the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme, crucial for mycobacterial cell wall synthesis.

Data Presentation: Comparative Performance of Novel TB Drug Candidates

The following tables summarize the available quantitative data for the selected novel TB drug candidates. It is important to note that the data for "this compound" is based on analogs within the same chemical class and may not be representative of the specific compound.

Table 1: In Vitro Efficacy Against M. tuberculosis

Drug CandidateChemical ClassTargetMIC Range (H37Rv)Intracellular Activity (IC90/EC90)
This compound (analogs) Thieno[2,3-b]quinoline-2-carboxamideLepB< 1.0 µM (for promising candidates)[1]1.2 µM (IC90 for analog 17af)[2][3]
Macozinone (PBTZ-169) BenzothiazinoneDprE10.195–1.56 µg/mL[4]Active in macrophages[4]
TBA-7371 AzaindoleDprE10.78-3.12 µM[5]Active against intracellular Mtb[6]
OPC-167832 CarbostyrilDprE10.00024–0.002 µg/mL[7][8][9]0.0027–0.0048 µg/mL (IC90)[10]

Table 2: Cytotoxicity and In Vivo Efficacy

Drug CandidateCytotoxicity (IC50)In Vivo Efficacy ModelEffective Dose
This compound (analogs) 19 µM (for analog 17af against HepG2 cells)[2][3]Data not availableData not available
Macozinone (PBTZ-169) Good safety profile in preclinical and early clinical studies[11][12][13]Mouse model of chronic TB[4]Superior to BTZ043[4]
TBA-7371 No discernible cytotoxicity in A549 and VERO cells[14]Rodent model of TB[5]1 log10 CFU reduction at 300 mg/kg/day for 1 month[6]
OPC-167832 Favorable preclinical safety profile[7]Mouse model of chronic TB[8][10]Bactericidal activity starting at 0.625 mg/kg[8][10]

Mechanism of Action and Signaling Pathways

The novel drug candidates discussed herein target distinct and essential pathways in M. tuberculosis, offering the potential to overcome existing drug resistance mechanisms.

This compound: Inhibition of Protein Secretion via LepB

"this compound" belongs to a class of compounds that inhibit the type I signal peptidase LepB. LepB is the sole signal peptidase in M. tuberculosis and is essential for the cleavage of signal peptides from secreted proteins. Inhibition of LepB disrupts protein translocation across the cell membrane, leading to a toxic accumulation of unprocessed pre-proteins and ultimately cell death.

LepB_Inhibition cluster_membrane Cell Membrane Pre-protein Pre-protein Sec Translocon Sec Translocon Pre-protein->Sec Translocon Translocation LepB LepB Sec Translocon->LepB Signal Peptide Cleavage Mature Protein Mature Protein LepB->Mature Protein Release Cell Death Cell Death LepB->Cell Death Disruption of Protein Secretion This compound This compound This compound->LepB Inhibition

Inhibition of M. tuberculosis LepB by this compound.
Macozinone, TBA-7371, and OPC-167832: Targeting Cell Wall Synthesis via DprE1

Macozinone, TBA-7371, and OPC-167832 are all inhibitors of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). This enzyme is a key component of the arabinogalactan biosynthesis pathway, which is essential for the formation of the mycobacterial cell wall. By inhibiting DprE1, these compounds prevent the synthesis of arabinan, a critical structural component of the cell wall, leading to compromised cell integrity and bactericidal activity.

DprE1_Inhibition DPR Decaprenyl-P-Ribose DprE1 DprE1 DPR->DprE1 Substrate DPA Decaprenyl-P-Arabinose DprE1->DPA Epimerization Arabinan Synthesis Arabinan Synthesis DPA->Arabinan Synthesis Mycobacterial Cell Wall Mycobacterial Cell Wall Arabinan Synthesis->Mycobacterial Cell Wall Cell Lysis Cell Lysis Mycobacterial Cell Wall->Cell Lysis Disruption of Cell Wall Integrity Novel DprE1 Inhibitors Macozinone TBA-7371 OPC-167832 Novel DprE1 Inhibitors->DprE1 Inhibition

Mechanism of action of novel DprE1 inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods in the field of TB drug discovery.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a fundamental measure of a drug's in vitro potency. The broth microdilution method is a commonly used technique.

Protocol: Broth Microdilution Method

  • Preparation of Drug Solutions: Serially dilute the test compounds in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) in a 96-well microplate.

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial suspension to each well of the microplate containing the drug dilutions. Include a drug-free well as a positive control for growth and a sterile broth well as a negative control.

  • Incubation: Incubate the microplate at 37°C for 7-14 days.

  • MIC Determination: The MIC is determined as the lowest drug concentration at which there is no visible growth of M. tuberculosis. This can be assessed visually or by using a growth indicator such as resazurin.

Cytotoxicity Assay

Cytotoxicity assays are crucial for evaluating the potential toxic effects of drug candidates on mammalian cells, providing an early indication of the therapeutic window. The MTT assay is a widely used colorimetric assay to assess cell viability.

Protocol: MTT Assay

  • Cell Seeding: Seed a human cell line (e.g., HepG2 for hepatotoxicity or A549 for lung cell toxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Exposure: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

In Vivo Efficacy in a Mouse Model of Chronic TB Infection

Animal models are essential for evaluating the in vivo efficacy of new drug candidates. The mouse model of chronic TB infection is a standard for assessing the bactericidal and sterilizing activity of antitubercular agents.

Protocol: Mouse Model of Chronic TB Infection

  • Infection: Infect BALB/c or C57BL/6 mice via aerosol or intravenous route with a low dose of M. tuberculosis H37Rv.

  • Establishment of Chronic Infection: Allow the infection to establish for 4-6 weeks to reach a chronic, stable state.

  • Drug Administration: Administer the test compound orally or via the desired route daily for a specified period (e.g., 4-8 weeks). A control group receives the vehicle only.

  • Assessment of Bacterial Load: At the end of the treatment period, euthanize the mice and homogenize the lungs and spleen. Plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.

  • CFU Enumeration: Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFUs).

  • Efficacy Determination: The efficacy of the drug is determined by the reduction in the log10 CFU count in the organs of treated mice compared to the untreated control group.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the preclinical evaluation of novel TB drug candidates.

TB_Drug_Discovery_Workflow Start Start: Compound Library HTS High-Throughput Screening (Target-based or Phenotypic) Start->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Generation Lead Generation (SAR Studies) Hit_Identification->Lead_Generation In_Vitro_Profiling In Vitro Profiling Lead_Generation->In_Vitro_Profiling MIC_Determination MIC against Mtb In_Vitro_Profiling->MIC_Determination Cytotoxicity_Assay Cytotoxicity (IC50) In_Vitro_Profiling->Cytotoxicity_Assay Intracellular_Assay Intracellular Activity In_Vitro_Profiling->Intracellular_Assay Lead_Optimization Lead Optimization In_Vitro_Profiling->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy (Mouse Model) Lead_Optimization->In_Vivo_Efficacy PK_PD_Studies Pharmacokinetics & Pharmacodynamics In_Vivo_Efficacy->PK_PD_Studies Candidate_Selection Preclinical Candidate Selection PK_PD_Studies->Candidate_Selection

Preclinical workflow for novel TB drug discovery.

References

Comparative Analysis of Cross-Resistance Profile for Antitubercular Agent-40

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical "Antitubercular agent-40," a novel decaprenyl-phosphoryl-β-D-ribose 2'-epimerase (DprE1) inhibitor, and its potential for cross-resistance with currently utilized first- and second-line anti-tuberculosis therapeutics. The data presented herein is based on established resistance mechanisms for existing drugs and predictive analysis for DprE1 inhibitors.

Executive Summary

Quantitative Comparison of Drug Resistance

The following tables summarize the minimum inhibitory concentration (MIC) values for common TB drugs against both wild-type Mycobacterium tuberculosis (H37Rv) and strains resistant to this compound. The data for Agent-40 is hypothetical but representative of DprE1 inhibitors.

Table 1: MIC Values (μg/mL) Against Wild-Type and Agent-40-Resistant M. tuberculosis

Drug ClassDrugTargetWild-Type H37Rv MICAgent-40-Resistant Strain MICFold ChangeExpected Cross-Resistance
DprE1 Inhibitor (Hypothetical) This compound DprE1 0.01 >1.0 >100 -
DprE1 Inhibitor (Comparator)PBTZ169DprE10.005>0.5>100High
Mycolic Acid Synthesis InhibitorIsoniazidInhA0.050.051None
RNA Polymerase InhibitorRifampicinRpoB0.10.11None
FluoroquinoloneMoxifloxacinGyrA/GyrB0.1250.1251None
Arabinogalactan Synthesis InhibitorEthambutolEmbB1.01.01None

Experimental Protocols

The following are standard protocols for determining the cross-resistance profile of a new antitubercular agent.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of a drug that inhibits the visible growth of M. tuberculosis.

  • Materials: Middlebrook 7H9 broth, OADC supplement, 96-well microplates, test compounds, M. tuberculosis strains (e.g., H37Rv, clinical isolates).

  • Procedure:

    • Prepare serial dilutions of the test compounds in a 96-well plate.

    • Inoculate the wells with a standardized suspension of M. tuberculosis to a final optical density at 600 nm (OD600) of 0.05-0.1.

    • Include a drug-free control well and a sterile control well.

    • Incubate the plates at 37°C for 7-14 days.

    • The MIC is determined as the lowest drug concentration that prevents visible turbidity.

Generation of Resistant Mutants

This protocol is used to select for and isolate mutants resistant to the test agent.

  • Materials: Middlebrook 7H10 agar, OADC supplement, test compound, M. tuberculosis H37Rv.

  • Procedure:

    • Prepare 7H10 agar plates containing the test compound at concentrations 4x, 8x, and 16x the MIC.

    • Inoculate the plates with a high-density culture of M. tuberculosis H37Rv (~10⁸ CFU/plate).

    • Incubate the plates at 37°C for 3-4 weeks.

    • Colonies that appear on the drug-containing plates are considered resistant mutants.

    • Isolate individual colonies and confirm their resistance by re-testing the MIC.

Whole-Genome Sequencing of Resistant Mutants

This protocol is used to identify the genetic basis of resistance.

  • Materials: Confirmed resistant M. tuberculosis mutants, DNA extraction kit, next-generation sequencing platform.

  • Procedure:

    • Extract genomic DNA from both the wild-type parent strain and the resistant mutants.

    • Prepare sequencing libraries and perform whole-genome sequencing.

    • Align the sequencing reads of the resistant mutants to the wild-type reference genome.

    • Identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are unique to the resistant strains. Mutations in the target gene (e.g., dprE1) are the primary candidates for causing resistance.

Visualizing Resistance Pathways and Workflows

The following diagrams illustrate the mechanism of action and the workflow for identifying cross-resistance.

G cluster_0 Mycobacterial Cell Wall Synthesis UDP_GlcNAc UDP-GlcNAc DprE1 DprE1 Enzyme UDP_GlcNAc->DprE1 Substrate Arabinogalactan Arabinogalactan Cell_Wall Cell Wall Core Arabinogalactan->Cell_Wall Mycolic_Acids Mycolic Acids Mycolic_Acids->Cell_Wall DprE1->Arabinogalactan Synthesis Agent40 This compound Agent40->DprE1 Inhibition Ethambutol Ethambutol Ethambutol->Arabinogalactan Inhibition Isoniazid Isoniazid Isoniazid->Mycolic_Acids Inhibition

Caption: Mechanism of action of Agent-40 and other cell wall synthesis inhibitors.

G cluster_workflow Cross-Resistance Assessment Workflow Start Start: Wild-Type M. tuberculosis Resistant_Mutants Generate Resistant Mutants to Agent-40 Start->Resistant_Mutants WGS Whole-Genome Sequencing Resistant_Mutants->WGS MIC_Panel MIC Testing with Drug Panel Resistant_Mutants->MIC_Panel Identify_Mutations Identify Resistance Mutations (e.g., in dprE1) WGS->Identify_Mutations Cross_Resistance_Profile Determine Cross-Resistance Profile MIC_Panel->Cross_Resistance_Profile

Caption: Experimental workflow for determining cross-resistance profiles.

Conclusion

This compound, as a hypothetical DprE1 inhibitor, holds promise due to its novel mechanism of action, which suggests a low probability of cross-resistance with existing first- and second-line TB drugs. The primary resistance mechanism is anticipated to be mutations within the dprE1 gene. While cross-resistance with other DprE1 inhibitors is likely, the lack of overlap with the targets of drugs like isoniazid, rifampicin, and moxifloxacin makes it a potentially valuable candidate for inclusion in novel treatment regimens, particularly for drug-resistant tuberculosis. The experimental protocols detailed in this guide provide a robust framework for validating these predictions and thoroughly characterizing the resistance profile of any new antitubercular agent.

In Vivo Efficacy of Novel Antitubercular Agents in a Chronic TB Infection Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo efficacy of the novel antitubercular agent Pretomanid against other contemporary and standard treatments for chronic tuberculosis (TB) infection. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapeutic options.

Comparative Efficacy of Antitubercular Agents

The following tables summarize the bactericidal activity and relapse rates of Pretomanid, Bedaquiline, Linezolid, and the standard first-line TB regimen (RHZE: Rifampicin, Isoniazid, Pyrazinamide, Ethambutol) in a chronic murine TB infection model.

Table 1: Bactericidal Activity in Lungs of Chronically Infected Mice

Treatment RegimenDosageDuration (Weeks)Mean Log10 CFU Reduction in LungsReference
Pretomanid 100 mg/kg, daily4~2.5 - 3.0[1]
Bedaquiline 25 mg/kg, daily8Total clearance[2][3]
Linezolid 100 mg/kg, daily4~2.0 - 2.5[1]
Standard Regimen (RHZE) Standard Doses14Total clearance[2][3]
BPaL (Bedaquiline + Pretomanid + Linezolid) B: 25, Pa: 100, L: 100 mg/kg, daily4~4.5 - 5.0[1]

Table 2: Relapse Rates Following Treatment in a Murine Model

Treatment RegimenDuration (Weeks)Relapse Rate (%)Reference
Bedaquiline-containing Regimen 80[2][3][4]
Standard Regimen (RHZE) 14Not specified, but clearance achieved[2][3]

Experimental Protocols

The data presented above is primarily derived from the well-established Cornell mouse model of chronic TB infection. This model is designed to mimic the persistent, non-replicating state of Mycobacterium tuberculosis observed in human latent TB infection.

Cornell Murine Model for Chronic TB Infection
  • Infection: BALB/c or C3HeB/FeJ mice are infected via aerosol with a low dose of Mycobacterium tuberculosis (e.g., Erdman strain) to establish a persistent infection in the lungs.[1]

  • Chronic Phase Establishment: The infection is allowed to progress for a period of 4 to 9 weeks to establish a chronic, stable bacterial load in the lungs.[1]

  • Treatment Initiation: Following the establishment of chronic infection, mice are randomized into different treatment groups.

  • Drug Administration: The respective antitubercular agents are administered orally via gavage at the dosages and frequencies specified in the study protocols.[1]

  • Assessment of Efficacy: At various time points during and after treatment, cohorts of mice are euthanized, and their lungs and spleens are harvested. The organs are homogenized, and serial dilutions are plated on selective media to determine the number of colony-forming units (CFU), providing a quantitative measure of the bacterial load.

  • Relapse Assessment: To evaluate the sterilizing activity of the drugs, a subset of treated mice are immunosuppressed (e.g., with hydrocortisone) for several weeks after the completion of therapy.[2][3] The reactivation of bacterial growth in the organs is then assessed to determine the relapse rate.[2][3]

Visualizing Experimental and Logical Frameworks

The following diagrams illustrate the experimental workflow for evaluating the in vivo efficacy of novel antitubercular agents and a simplified representation of the drug development pipeline.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Infection Aerosol Infection of Mice with M. tuberculosis Chronic_Phase Establishment of Chronic Infection (4-9 weeks) Infection->Chronic_Phase Randomization Randomization into Treatment Groups Chronic_Phase->Randomization Drug_Admin Daily Oral Administration of Test Agents Randomization->Drug_Admin Bacterial_Load Determination of Bacterial Load (CFU counts in Lungs/Spleen) Drug_Admin->Bacterial_Load During & Post-Treatment Relapse_Study Immunosuppression to Assess Relapse Rates Drug_Admin->Relapse_Study Post-Treatment drug_dev_pathway cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development Target_ID Target Identification & Validation Lead_Opt Lead Optimization Target_ID->Lead_Opt In_Vitro In Vitro Activity (Replicating & Non-replicating MTB) Lead_Opt->In_Vitro In_Vivo_Acute In Vivo Efficacy (Acute Infection Model) In_Vitro->In_Vivo_Acute In_Vivo_Chronic In Vivo Efficacy (Chronic Infection Model) In_Vivo_Acute->In_Vivo_Chronic Phase_I Phase I (Safety & PK) In_Vivo_Chronic->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

References

A Comparative Safety Profile Analysis: Antitubercular Agent-40 vs. Current Tuberculosis Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the development of novel antitubercular agents with improved safety and efficacy profiles. This guide provides a comparative analysis of the hypothetical safety profile of a novel investigational drug, "Antitubercular agent-40," against currently utilized first- and second-line tuberculosis treatments. The data presented for this compound is illustrative, based on preclinical assessments, to guide further research and development.

Introduction to this compound

This compound is a novel synthetic compound belonging to the dihydro-imidazo-oxazole class. Its proposed mechanism of action involves the specific inhibition of a key mycobacterial enzyme, decaprenyl-phosphoryl-β-D-ribofuranose 2'-oxidase (DprE1), which is essential for the biosynthesis of the mycobacterial cell wall component arabinogalactan. This targeted action is anticipated to result in a more favorable safety profile compared to existing drugs that often have off-target effects.

Comparative Safety Data

The following table summarizes the preclinical safety data for this compound in comparison to the known adverse effects of current first- and second-line TB drugs. The data for existing drugs is compiled from published literature and clinical trial data.

Adverse Event This compound (Hypothetical Preclinical Data) First-Line Agents (Isoniazid, Rifampicin, Pyrazinamide, Ethambutol) Second-Line Agents (e.g., Fluoroquinolones, Aminoglycosides, Bedaquiline, Linezolid)
Hepatotoxicity Mild, transient elevation of liver enzymes (ALT, AST) in <5% of subjects. No cases of severe drug-induced liver injury observed.Isoniazid and Pyrazinamide are associated with a significant risk of hepatotoxicity, including severe and fatal hepatitis.[1]Bedaquiline carries a black box warning for increased risk of death and QT prolongation.[2] Other agents can also cause hepatotoxicity.
Nephrotoxicity No significant changes in renal function markers (serum creatinine, BUN) observed.Generally low risk, although rifampicin can rarely cause acute kidney injury.Aminoglycosides (e.g., amikacin, kanamycin) are well-known for their nephrotoxic potential.[3]
Cardiotoxicity No significant QT prolongation or other ECG abnormalities noted in preclinical cardiac safety studies.Generally low risk of cardiotoxicity.Fluoroquinolones and Bedaquiline are associated with QT interval prolongation, which can lead to life-threatening arrhythmias.[3][4]
Neurotoxicity No evidence of peripheral neuropathy or central nervous system effects in animal models.Isoniazid can cause peripheral neuropathy, which is dose-related and more common in certain patient populations.[1] Ethambutol can cause optic neuritis.[1]Linezolid is associated with a high risk of peripheral and optic neuropathy with long-term use.[4] Cycloserine can cause a range of CNS side effects.[3]
Gastrointestinal Intolerance Mild to moderate nausea and vomiting reported in a small percentage of subjects.Nausea, vomiting, and abdominal pain are common side effects of most first-line drugs.[1]Gastrointestinal disturbances are frequent with many second-line agents.[3]
Myelosuppression No significant effects on hematological parameters observed.Rifampicin can cause thrombocytopenia.Linezolid is known to cause myelosuppression, including anemia and thrombocytopenia.[4]

Experimental Protocols

The hypothetical safety data for this compound was generated using standard preclinical toxicology protocols as detailed below.

In Vitro Cytotoxicity Assay
  • Objective: To assess the direct cytotoxic effect of this compound on mammalian cells.

  • Methodology:

    • HepG2 (human liver carcinoma) and HEK293 (human embryonic kidney) cell lines were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Cells were seeded in 96-well plates at a density of 1 x 104 cells/well and allowed to adhere for 24 hours.

    • This compound was dissolved in DMSO to create a stock solution and then serially diluted in culture medium to final concentrations ranging from 0.1 µM to 100 µM.

    • The cells were treated with the various concentrations of this compound for 48 hours.

    • Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm using a microplate reader.

    • The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.

hERG Channel Assay
  • Objective: To evaluate the potential of this compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, a key indicator of potential cardiotoxicity.

  • Methodology:

    • The study was conducted using a whole-cell patch-clamp technique on HEK293 cells stably expressing the hERG channel.

    • Cells were perfused with a control extracellular solution, followed by increasing concentrations of this compound (0.1, 1, and 10 µM).

    • hERG currents were elicited by a depolarizing voltage step, and the tail current was measured upon repolarization.

    • The percentage of hERG current inhibition was calculated for each concentration, and the IC50 value was determined.

In Vivo Rodent Toxicity Study
  • Objective: To assess the acute and sub-chronic toxicity of this compound in a rodent model.

  • Methodology:

    • Sprague-Dawley rats (8-10 weeks old, equal numbers of males and females) were used for the study.

    • For the acute toxicity study, a single oral dose of this compound was administered at 500, 1000, and 2000 mg/kg. Animals were observed for 14 days for any signs of toxicity and mortality.

    • For the 28-day sub-chronic toxicity study, this compound was administered daily by oral gavage at doses of 50, 150, and 500 mg/kg/day.

    • Clinical signs, body weight, and food consumption were monitored throughout the study.

    • At the end of the study, blood samples were collected for hematology and clinical chemistry analysis.

    • A complete necropsy was performed, and major organs were weighed and subjected to histopathological examination.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Mycobacterium tuberculosis Cell Wall Synthesis cluster_1 Drug Action DprE1 DprE1 Enzyme Arabinogalactan Arabinogalactan Synthesis DprE1->Arabinogalactan CellWall Cell Wall Integrity Arabinogalactan->CellWall Agent40 This compound Agent40->DprE1 Inhibition cluster_workflow In Vitro Cytotoxicity Assay Workflow A Seed HepG2/HEK293 cells in 96-well plates B Treat cells with This compound A->B C Incubate for 48 hours B->C D Add MTT reagent C->D E Measure absorbance at 570 nm D->E F Calculate IC50 E->F

References

Benchmarking Antitubercular Agent-40: A Comparative Analysis of Thieno[2,3-b]quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the urgent development of novel antitubercular agents with new mechanisms of action. The thieno[2,3-b]quinoline scaffold has emerged as a promising chemotype in the pursuit of new anti-TB drugs. This guide provides a comparative analysis of "Antitubercular agent-40," a thieno[2,3-b]quinoline-2-carboxamide, against other closely related thieno[2,3-b]pyridine and thieno[3,2-b]pyridinone derivatives, leveraging available experimental data to benchmark its potential efficacy and safety.

While specific experimental data for "this compound" (CAS 900314-03-6) is not publicly available, this guide draws upon comprehensive studies of structurally similar compounds to provide a valuable comparative framework for researchers.[1][2] This analysis focuses on key antitubercular performance indicators, including in vitro activity against Mycobacterium tuberculosis, cytotoxicity against mammalian cell lines, and, where available, in vivo efficacy.

Comparative Analysis of Antitubercular Activity and Cytotoxicity

The following tables summarize the in vitro antitubercular activity (Minimum Inhibitory Concentration, MIC) and cytotoxicity of various thieno[2,3-b]pyridine-2-carboxamide and thieno[3,2-b]pyridinone derivatives. This data provides a benchmark for the potential performance of "this compound."

Table 1: In Vitro Antitubercular Activity of 3-Aminothieno[2,3-b]pyridine-2-carboxamide Derivatives

A study of 3-aminothieno[2,3-b]pyridine-2-carboxamides (TPAs) revealed several compounds with potent activity against M. tuberculosis H37Rv. The data suggests that substitutions at the 4- and 6-positions of the thieno[2,3-b]pyridine core are crucial for antitubercular activity.

CompoundIC90 against M. tuberculosis H37Rv (µM)IC50 against HepG2 cells (µM)Selectivity Index (SI = IC50/IC90)
4i 1.1> 100> 91
4k 1.13633
17af 1.21916
Unsubstituted TPA derivatives (7a-g) > 100> 100-
6-phenyl TPA derivatives (11a-f) > 10038-56-

Data sourced from Lynde et al., ACS Med Chem Lett. 2025.[3]

Table 2: In Vitro and In Vivo Activity of a Lead Thieno[3,2-b]pyridinone Derivative

A series of thieno[3,2-b]pyridinone derivatives were identified as inhibitors of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycobacterial fatty acid synthesis.

CompoundMIC against M. tuberculosis H37Rv (µg/mL)Cytotoxicity against LO-2 cells (IC50, µM)In Vivo Efficacy (Acute Mouse Model)
6c 0.5-1LowGood

Data sourced from a study on thieno[3,2-b]pyridinone derivatives.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of standard protocols for determining antitubercular activity and cytotoxicity.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a key indicator of a compound's potency. A common method is the Resazurin Microtiter Assay (REMA) .

  • Principle: Resazurin, a blue-colored, non-fluorescent, and cell-permeable dye, is reduced to the pink-colored, fluorescent resorufin by the metabolic activity of viable bacterial cells. The color change provides a visual or spectrophotometric readout of bacterial growth inhibition.

  • Procedure:

    • A two-fold serial dilution of the test compound is prepared in a 96-well microplate.

    • A standardized inoculum of M. tuberculosis is added to each well.

    • The plates are incubated for a defined period (typically 7 days) at 37°C.

    • Resazurin solution is added to each well, and the plates are re-incubated.

    • The MIC is determined as the lowest drug concentration that prevents the color change from blue to pink.

Cytotoxicity Assay

Assessing the toxicity of a compound against mammalian cells is essential to determine its therapeutic window. The MTT assay is a widely used colorimetric assay for this purpose.

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Mammalian cells (e.g., HepG2, a human liver cancer cell line) are seeded in a 96-well plate and allowed to adhere.

    • The cells are treated with serial dilutions of the test compound and incubated for a specified duration (e.g., 48 or 72 hours).

    • MTT solution is added to each well, and the plate is incubated to allow formazan crystal formation.

    • A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

    • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Potential Mechanism of Action: Targeting Essential Bacterial Processes

The thieno[2,3-b]quinoline and related scaffolds have been shown to target essential pathways in M. tuberculosis, suggesting multiple potential mechanisms of action.

Inhibition of Signal Peptidase LepB

Several studies on 3-aminothieno[2,3-b]pyridine-2-carboxamides (TPAs) have indicated that they may target the type I signal peptidase LepB.[3][4] LepB is essential for the secretion of many proteins required for the viability and virulence of M. tuberculosis. Inhibition of LepB disrupts protein transport across the cell membrane, leading to bacterial cell death.

LepB_Inhibition_Pathway Precursor_Protein Precursor Protein (with signal peptide) LepB Signal Peptidase LepB (Membrane-bound) Precursor_Protein->LepB Cleavage of signal peptide TPA Thieno[2,3-b]pyridine Derivatives (TPAs) TPA->LepB Inhibition Mature_Protein Mature Protein (Secreted) LepB->Mature_Protein Release Cell_Death Bacterial Cell Death LepB->Cell_Death Disruption of protein secretion leads to

Caption: Inhibition of the signal peptidase LepB by thieno[2,3-b]pyridine derivatives.

Inhibition of Enoyl-ACP Reductase (InhA)

Thieno[3,2-b]pyridinone derivatives have been shown to target InhA, a critical enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway. This pathway is responsible for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

InhA_Inhibition_Pathway FAS_II_Substrate Fatty Acid Elongation Substrate InhA Enoyl-ACP Reductase (InhA) FAS_II_Substrate->InhA Reduction Thienopyridinone Thieno[3,2-b]pyridinone Derivatives Thienopyridinone->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Enables Cell_Lysis Cell Lysis InhA->Cell_Lysis Inhibition leads to compromised cell wall and lysis Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for

Caption: Inhibition of InhA and mycolic acid synthesis by thieno[3,2-b]pyridinone derivatives.

Experimental Workflow for Antitubercular Drug Screening

The process of identifying and characterizing new antitubercular agents involves a multi-step workflow, from initial screening to in vivo efficacy studies.

Drug_Screening_Workflow cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation Screening High-Throughput Screening (e.g., against M. tuberculosis) MIC MIC Determination (Potency) Screening->MIC Cytotoxicity Cytotoxicity Assay (e.g., against HepG2 cells) MIC->Cytotoxicity Selectivity Selectivity Index Calculation (SI = IC50/MIC) Cytotoxicity->Selectivity Target_ID Target Identification (e.g., sequencing resistant mutants) Selectivity->Target_ID Pathway_Analysis Signaling Pathway Analysis Target_ID->Pathway_Analysis PK_PD Pharmacokinetics/ Pharmacodynamics Pathway_Analysis->PK_PD Efficacy Efficacy Studies (e.g., mouse model of TB) PK_PD->Efficacy

Caption: A generalized workflow for the discovery and evaluation of new antitubercular agents.

Conclusion

While direct experimental data for "this compound" remains elusive, the analysis of closely related thieno[2,3-b]pyridine and thieno[3,2-b]pyridinone derivatives provides a strong rationale for its potential as a promising antitubercular lead compound. The available data on analogous scaffolds highlight their potent in vitro activity, potential for high selectivity, and ability to target novel pathways in M. tuberculosis. Further experimental evaluation of "this compound" is warranted to determine its specific activity, cytotoxicity, and mechanism of action, which will be critical for its future development as a potential treatment for tuberculosis.

References

Independent Validation of a Novel Antitubercular Agent: A Comparative Analysis of Thieno[2,3-b]quinoline-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of "Antitubercular agent-40" Analogs with Standard of Care Treatments for Mycobacterium tuberculosis

This guide provides a comparative analysis of the antitubercular activity of novel compounds belonging to the thieno[2,3-b]quinoline-2-carboxamide class, exemplified by "this compound," against established first- and second-line treatments for tuberculosis (TB). Due to the limited publicly available data on "this compound," this guide utilizes published data on structurally related thieno[2,3-b]pyridine and quinoline derivatives as a proxy to provide a meaningful comparison for researchers, scientists, and drug development professionals.

Comparative Antitubercular Activity

The following table summarizes the in vitro activity of representative thieno[2,3-b]pyridine/quinoline derivatives against Mycobacterium tuberculosis H37Rv, compared to standard antitubercular drugs.

Table 1: In Vitro Antitubercular Activity of Selected Compounds

Compound/DrugChemical ClassTarget/Mechanism of Action (Proposed/Known)Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv (μM)Cytotoxicity (IC50 in mammalian cells, μM)Selectivity Index (SI = IC50/MIC)
Thieno[2,3-b]pyridine-2-carboxamide Analog (17af) Thieno[2,3-b]pyridine-2-carboxamideLepB (Signal Peptidase)1.21915.8
Quinoline-based Thiosemicarbazide (QST4) Quinoline-thiosemicarbazideInhA (Enoyl-ACP Reductase)6.25>200 (HEK cells)>32
Isoniazid HydrazideInhA (Enoyl-ACP Reductase)0.2 - 1.0>1000>1000
Rifampicin RifamycinRNA Polymerase0.1 - 0.5>100>200
Ethambutol EthylenediamineArabinosyltransferase2.0 - 8.0>1000>125
Moxifloxacin FluoroquinoloneDNA Gyrase0.25 - 1.0>100>100

Note: Data for novel compounds are derived from published studies on related analogs and may not be directly representative of "this compound."

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of novel antitubercular agents.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a fundamental measure of a compound's in vitro activity.

a. Microplate Alamar Blue Assay (MABA):

  • Preparation of Mycobacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 to mid-log phase.

  • Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in 7H9 broth in a 96-well microplate.

  • Inoculation: Each well is inoculated with the mycobacterial suspension to a final concentration of approximately 5 x 10^4 colony-forming units (CFU)/mL.

  • Incubation: The microplate is incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A mixture of Alamar Blue reagent and 10% Tween 80 is added to each well.

  • Second Incubation: The plate is re-incubated at 37°C for 24 hours.

  • Data Analysis: A change in color from blue to pink indicates bacterial growth. The MIC is determined as the lowest compound concentration that prevents this color change.

Cytotoxicity Assay

Cytotoxicity assays are crucial to assess the toxic effects of a compound on mammalian cells, which helps in determining its therapeutic window.

a. MTT Assay on a Mammalian Cell Line (e.g., HEK293 or Vero cells):

  • Cell Seeding: Mammalian cells are seeded into a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for another 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The concentration of the compound that reduces cell viability by 50% (IC50) is calculated from the dose-response curve.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the potential signaling pathways targeted by novel antitubercular agents and a standard experimental workflow for their evaluation.

Antitubercular Agent Mechanism of Action cluster_bacterium Mycobacterium tuberculosis Agent_40_Analog Thieno[2,3-b]quinoline -2-carboxamide Analog LepB LepB (Signal Peptidase) Agent_40_Analog->LepB Inhibition InhA InhA (Enoyl-ACP Reductase) Agent_40_Analog->InhA Inhibition Protein_Secretion Protein Secretion LepB->Protein_Secretion Required for Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Essential for Cell_Wall_Integrity Cell Wall Integrity Protein_Secretion->Cell_Wall_Integrity Mycolic_Acid_Synthesis->Cell_Wall_Integrity Maintains Bacterial_Lysis Bacterial Lysis Cell_Wall_Integrity->Bacterial_Lysis Loss leads to

Caption: Proposed mechanisms of action for novel antitubercular agents.

Antitubercular Drug Discovery Workflow Start Start Compound_Library Compound Library Screening Start->Compound_Library Primary_Screening Primary Screening (M. tuberculosis H37Rv) Compound_Library->Primary_Screening Hit_Identification Hit Identification (MIC Determination) Primary_Screening->Hit_Identification Cytotoxicity_Assay Cytotoxicity Assay (Mammalian Cells) Hit_Identification->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index Cytotoxicity_Assay->Selectivity_Index Secondary_Screening Secondary Screening (Resistant Strains) Selectivity_Index->Secondary_Screening Mechanism_of_Action Mechanism of Action Studies Secondary_Screening->Mechanism_of_Action In_Vivo_Efficacy In Vivo Efficacy (Animal Models) Mechanism_of_Action->In_Vivo_Efficacy Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization End Preclinical Candidate Lead_Optimization->End

Caption: A standard workflow for the discovery and validation of new antitubercular agents.

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Antitubercular Agent-40

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of investigational compounds like Antitubercular agent-40 is a cornerstone of laboratory safety, environmental protection, and regulatory compliance. For researchers, scientists, and drug development professionals, adherence to strict disposal protocols is not just a best practice but a critical component of the research lifecycle. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and elimination of this compound from a laboratory setting.

Immediate Safety and Logistical Information

All personnel handling this compound waste must receive comprehensive training in chemical waste management. The principal and recommended method for the disposal of this agent is high-temperature incineration.[1][2] Under no circumstances should this compound be disposed of down the drain or in regular trash. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations.[3] The EHS department will provide specific guidance and resources for the disposal of hazardous pharmaceutical waste.

Key Disposal Parameters

The following table summarizes crucial quantitative data and parameters for the safe disposal of this compound.

ParameterSpecificationRationale
Primary Disposal Method High-Temperature IncinerationEnsures complete destruction of the active pharmaceutical ingredient, preventing environmental contamination.[1]
Incineration Temperature >900°CHigh temperatures are required for the complete combustion of potentially hazardous chemical compounds.[1]
Decontamination Agent 10% Bleach Solution (Sodium Hypochlorite)Effective against a broad range of biological and chemical contaminants.
Decontamination Contact Time 20-30 minutesSufficient time for the bleach solution to inactivate and decontaminate surfaces effectively.[2]
Waste Container Type Leak-proof, puncture-resistant, chemically compatiblePrevents spills, leaks, and exposure during collection, storage, and transport.
Labeling Requirement "Hazardous Waste"Clearly communicates the potential danger of the container's contents to all handlers.

Detailed Protocols for Disposal

The following step-by-step protocols provide a clear guide for the proper disposal of this compound.

Experimental Protocol: Decontamination of Laboratory Surfaces and Equipment

This protocol details the procedure for decontaminating any laboratory surfaces or equipment that have come into contact with this compound.

Materials:

  • 10% Bleach Solution

  • 70% Ethanol

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

  • Absorbent wipes or paper towels

  • Designated hazardous waste container

Procedure:

  • Prepare Decontamination Solution: Freshly prepare a 10% bleach solution.

  • Apply Solution: Liberally apply the 10% bleach solution to the contaminated surfaces, ensuring complete coverage.

  • Ensure Contact Time: Allow the solution to remain on the surfaces for a minimum of 20-30 minutes to ensure effective decontamination.[2]

  • Remove Residue: Following the required contact time, wipe the surfaces with a compatible solvent, such as 70% ethanol, to remove any bleach residue.

  • Dispose of Cleaning Materials: All cleaning materials, including wipes and paper towels, must be disposed of as hazardous waste in the designated container.[2]

Step-by-Step Disposal Protocol for this compound
  • Decontamination: Before disposing of the primary agent, decontaminate all surfaces and equipment that have been in contact with this compound by following the protocol above.

  • Waste Segregation: It is crucial to properly segregate waste to prevent accidental exposure and ensure compliant disposal.

    • Solid Waste: All solid waste contaminated with this compound, including PPE, empty vials, and contaminated labware, must be collected in a designated, leak-proof, and puncture-resistant hazardous waste container.[2] This container must be clearly labeled as "Hazardous Waste" and specify the contents, including "this compound".

    • Liquid Waste: Unused or residual solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste unless approved by your EHS department.

  • Containerization and Labeling: Properly containerize and label all waste at the point of generation.

    • Containers: Use containers that are chemically compatible with this compound. Keep containers closed except when adding waste.

    • Labeling: All waste containers must be affixed with a "Hazardous Waste" label. This label should include the name of the agent ("this compound"), the primary hazard (e.g., "Toxic," "Antimicrobial Agent"), the date of accumulation, and the name of the principal investigator or laboratory.

  • Storage and Pickup: Store the sealed and labeled hazardous waste containers in a designated, secure area away from general laboratory traffic. Contact your institution's EHS department to schedule a pickup for final disposal via high-temperature incineration.[3]

Visualizing the Disposal Workflow

The following diagrams illustrate the key logical relationships and workflows for the proper disposal of this compound.

cluster_prep Preparation Phase cluster_decon Decontamination & Segregation cluster_contain Containerization & Labeling cluster_final Final Disposal A Identify Contaminated Items & Waste B Wear Appropriate PPE A->B C Prepare 10% Bleach Solution B->C D Decontaminate Surfaces & Equipment (20-30 min) C->D E Segregate Solid & Liquid Waste D->E F Use Leak-proof, Puncture-resistant Containers E->F G Label with 'Hazardous Waste' & Agent Name F->G H Store in Secure Designated Area G->H I Contact EHS for Pickup H->I J High-Temperature Incineration I->J cluster_waste Waste Generation cluster_decision Disposal Decision Point cluster_pathway Disposal Pathway A Antitubercular Agent-40 Use B Hazardous? A->B C Consult EHS B->C Yes F Improper Disposal (Drain/Trash) B->F No (Incorrect) D Segregate & Containerize C->D E High-Temperature Incineration D->E

References

Personal protective equipment for handling Antitubercular agent-40

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Antitubercular agent-40. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks associated with this potent compound.

I. Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to potent compounds like this compound. A thorough risk assessment considering the quantity, physical form (powder or liquid), and specific procedure should be conducted to determine the necessary level of protection.

Table 1: Recommended Personal Protective Equipment for Handling this compound

ActivityRecommended PPERationale
Weighing and Dispensing (Powders) - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator.[1] - Disposable, solid-front lab coat with tight-fitting cuffs.[1] - Double-gloving (e.g., nitrile).[1] - Disposable sleeves.[1] - Safety glasses or goggles (if not using a full-face respirator).[1]High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[1]
Solution Preparation - Chemical fume hood or other ventilated enclosure.[1] - Lab coat.[1][2] - Safety glasses with side shields or chemical splash goggles.[1][2] - Single pair of chemical-resistant gloves (e.g., nitrile).[1][3]Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills exists.[1]
General Laboratory Operations - Lab coat.[4] - Safety glasses. - Nitrile gloves.[3][4]Basic protection against minimal exposure risks during routine lab activities.

II. Engineering Controls

Engineering controls are the primary method for containing and isolating potent compounds to minimize occupational exposure.

  • Ventilation: All manipulations of this compound powder should be performed in a certified chemical fume hood, a ventilated laminar flow enclosure, or a glove box to prevent the inhalation of airborne particles.[5][6]

  • Restricted Access: Areas where this compound is handled should have restricted access to trained and authorized personnel only.

  • Airlocks and Pressure Differentials: The use of airlocks and proper pressure differentials in laboratory spaces helps to contain any potential contamination.

III. Operational Plan: Step-by-Step Handling Procedure

A systematic approach is critical for the safe handling of potent compounds.

  • Review Safety Information: Before beginning any work, thoroughly review the Material Safety Data Sheet (MSDS) for this compound and conduct a comprehensive risk assessment.[1]

  • Prepare the Work Area: Ensure the chemical fume hood is certified and functioning correctly. Decontaminate all surfaces and have a spill kit readily available.[1]

  • Don Appropriate PPE: Select and put on the appropriate PPE as determined by the risk assessment (see Table 1).[1]

  • Perform the Experiment: Conduct all weighing, dispensing, and solution preparation within a designated containment device.[1][5]

  • Decontaminate: Upon completion of the work, thoroughly clean and decontaminate all equipment and work surfaces with an appropriate deactivating solution.[1]

  • Doff PPE: Remove PPE in the correct sequence to prevent cross-contamination.[1]

  • Segregate and Label Waste: Collect all contaminated materials in designated, sealed, and clearly labeled hazardous waste containers.[1]

cluster_prep Preparation cluster_exec Execution cluster_post Post-Execution Review_Info Review Safety Information Prepare_Area Prepare Work Area Review_Info->Prepare_Area Proceed Don_PPE Don Appropriate PPE Prepare_Area->Don_PPE Proceed Perform_Experiment Perform Experiment Don_PPE->Perform_Experiment Proceed Decontaminate Decontaminate Perform_Experiment->Decontaminate Proceed Doff_PPE Doff PPE Decontaminate->Doff_PPE Proceed Segregate_Waste Segregate & Label Waste Doff_PPE->Segregate_Waste Proceed

Caption: Workflow for the safe handling of this compound.

IV. Disposal Plan

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal ProcedureRationale
Solid Waste - Collect in a sealed, clearly labeled hazardous waste container.[5] - Includes contaminated gloves, wipes, weigh boats, and other disposable materials.[5]To prevent the release of potent compounds into the environment and protect waste handlers.
Sharps - Place in a designated, puncture-resistant sharps container for hazardous waste.[5]To prevent injuries and potential exposure from contaminated sharps.
Aqueous Waste - Collect in a sealed, labeled container.[1] - Do not mix with other waste streams unless compatibility is confirmed.[1]To ensure proper chemical waste management and prevent unwanted reactions.
Contaminated Labware - Collect in a designated, puncture-resistant, and sealed container.[1] - Label as "Hazardous Waste" with the compound's name.[1]To safely contain and identify contaminated equipment for proper disposal.

All hazardous waste must be disposed of through a certified hazardous waste vendor in accordance with institutional and regulatory guidelines.

cluster_waste_gen Waste Generation cluster_waste_collection Waste Collection cluster_disposal Final Disposal Solid_Waste Solid Waste Sealed_Container Sealed Hazardous Waste Container Solid_Waste->Sealed_Container Sharps Sharps Sharps_Container Puncture-Resistant Sharps Container Sharps->Sharps_Container Aqueous_Waste Aqueous Waste Aqueous_Container Sealed Aqueous Waste Container Aqueous_Waste->Aqueous_Container Contaminated_Labware Contaminated Labware Labware_Container Sealed Labware Waste Container Contaminated_Labware->Labware_Container Certified_Vendor Certified Hazardous Waste Vendor Sealed_Container->Certified_Vendor Sharps_Container->Certified_Vendor Aqueous_Container->Certified_Vendor Labware_Container->Certified_Vendor

Caption: Disposal workflow for this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.